Product packaging for 4-Fluorophenylglyoxal hydrate(Cat. No.:CAS No. 447-43-8)

4-Fluorophenylglyoxal hydrate

Cat. No.: B1301886
CAS No.: 447-43-8
M. Wt: 170.14 g/mol
InChI Key: JZJXSEZCPBRRLU-UHFFFAOYSA-N
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Description

4-Fluorophenylglyoxal hydrate is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO3 B1301886 4-Fluorophenylglyoxal hydrate CAS No. 447-43-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJXSEZCPBRRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372087
Record name 4-fluorophenylglyoxal hydrate
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Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447-43-8
Record name 4-fluorophenylglyoxal hydrate
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Record name 4-Fluorophenylglyoxal hydrate
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorophenylglyoxal Hydrate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenylglyoxal hydrate (CAS No. 447-43-8) is a versatile building block in organic synthesis, particularly valued in the field of medicinal chemistry for the preparation of various biologically active heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in the synthesis of quinoxaline derivatives, and an exploration of the biological activities of these derivatives, including their potential as anticancer agents. Safety and handling information, along with spectral data insights, are also presented to offer a complete resource for laboratory use.

Chemical and Physical Properties

This compound is a stable, crystalline solid that serves as a convenient precursor to the anhydrous α-ketoaldehyde. Its key properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 447-43-8[1]
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol [1]
Synonyms (4-fluorophenyl)(oxo)acetaldehyde hydrate, 1-(4-Fluorophenyl)-2,2-dihydroxyethan-1-one
Table 2: Physical and Chemical Properties
PropertyValueSource
Appearance White to pale cream crystals or powder[2]
Melting Point 80-82 °C
Boiling Point 115 °C at 35 torr (for anhydrous form)
Solubility Soluble in water, alcohol, and ether.[3]
Purity Typically ≥95%[1]
Water Content (Karl Fischer) 5.59-15.08% (corresponding to 0.5-1.5 waters of hydration)[2]

Synthesis and Purification

General Experimental Protocol for Synthesis of Aryl Glyoxal Hydrates (Adapted for this compound)

This protocol is adapted from the synthesis of phenylglyoxal and should be optimized for this compound.

Materials:

  • 4-Fluoroacetophenone

  • Selenium dioxide (SeO₂)

  • Dioxane (or another suitable solvent like ethanol)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide (1.1 equivalents) in a minimal amount of water with dioxane.

  • Heat the mixture gently to achieve a clear solution.

  • Add 4-fluoroacetophenone (1 equivalent) to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal.

  • The filtrate, containing the anhydrous 4-fluorophenylglyoxal, can be concentrated under reduced pressure.

  • To obtain the hydrate, dissolve the resulting oil in hot water and allow it to cool. The crystalline hydrate will precipitate and can be collected by filtration.

Purification by Recrystallization

Further purification can be achieved by recrystallization.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., a water/ethanol mixture).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Spectral Analysis

Detailed spectral data for this compound is not extensively published. However, data for the anhydrous form and general principles of spectral interpretation can be applied.

  • ¹H NMR: The proton NMR spectrum of the hydrate in a solvent like DMSO-d₆ would be expected to show signals for the aromatic protons, a methine proton (CH(OH)₂), and the hydroxyl protons. The aromatic protons would likely appear as multiplets in the range of 7.0-8.2 ppm. The methine proton would be a singlet, and its chemical shift would be influenced by the adjacent carbonyl and hydroxyl groups. The hydroxyl protons would appear as a broad singlet, and its position would be concentration and temperature-dependent.

  • ¹³C NMR: The carbon NMR spectrum of the anhydrous form shows characteristic peaks for the carbonyl carbons (ketone and aldehyde) and the aromatic carbons. For the hydrate, the aldehyde carbon signal would be replaced by a signal for the dihydroxymethylene carbon (-CH(OH)₂) at a higher field (lower ppm value).

  • FT-IR: The infrared spectrum of the hydrate would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups and the water of hydration. A strong absorption band around 1680-1700 cm⁻¹ would correspond to the C=O stretching of the ketone group.

Applications in Drug Development: Synthesis of Quinoxaline Derivatives

A significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of quinoxaline derivatives. Quinoxalines are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.

General Experimental Protocol for the Synthesis of Quinoxaline Derivatives

This protocol describes the condensation reaction between an o-phenylenediamine and an α-ketoaldehyde (in this case, this compound) to form the quinoxaline ring system.

Materials:

  • This compound

  • Substituted o-phenylenediamine

  • Ethanol or acetic acid (as solvent)

Procedure:

  • Dissolve the substituted o-phenylenediamine (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add a solution of this compound (1 equivalent) in the same solvent to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • The quinoxaline product often precipitates from the reaction mixture upon formation or after cooling.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products 4-Fluorophenylglyoxal_hydrate 4-Fluorophenylglyoxal Hydrate Stirring Stirring (RT or Heat) 4-Fluorophenylglyoxal_hydrate->Stirring o-Phenylenediamine Substituted o-Phenylenediamine o-Phenylenediamine->Stirring Solvent Ethanol or Acetic Acid Solvent->Stirring Quinoxaline_Derivative Quinoxaline Derivative Stirring->Quinoxaline_Derivative Water Water Stirring->Water G Quinoxaline_Derivative Quinoxaline Derivative Mitochondrial_Pathway Mitochondrial Pathway (e.g., Bcl-2/Bax regulation) Quinoxaline_Derivative->Mitochondrial_Pathway induces Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Mitochondrial_Pathway->Caspase_Activation leads to Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis executes

References

An In-depth Technical Guide to the Solubility of 4-Fluorophenylglyoxal Hydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Fluorophenylglyoxal hydrate in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a summary of qualitative solubility information and a comprehensive experimental protocol to enable researchers to determine precise solubility values.

Physicochemical Properties of this compound

This compound is a colorless crystalline solid.[1][2] It is utilized as a reagent in organic synthesis, particularly for creating biologically active organic compounds relevant to medicinal chemistry and pesticide development.[1][2]

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₇FO₃[3][4]
Molecular Weight170.14 g/mol [3][4]
Melting Point80-82°C[3]
Boiling Point115°C[3]
AppearanceWhite to pale cream crystals or powder[5]
CAS Number447-43-8[3][4]

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible databases. However, qualitative descriptions are available.

Table 2: Qualitative Solubility of this compound

Solvent ClassSolubility DescriptionReference
WaterSoluble[1][2]
AlcoholsSoluble[1][2]
EthersSoluble[1][2]

This information suggests that this compound, being a polar molecule, dissolves in polar solvents. To obtain precise, quantitative measurements, a standardized experimental protocol is necessary.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of this compound. This method involves allowing an excess of the solid to equilibrate with the solvent over a set period, followed by quantification of the dissolved solute in a saturated solution.

3.1. Materials and Equipment

  • Materials:

    • This compound (of known purity)

    • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) of analytical grade

    • Deionized water for control experiments

  • Equipment:

    • Analytical balance (± 0.1 mg accuracy)

    • Scintillation vials or glass test tubes with screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

3.2. Experimental Workflow Diagram

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess this compound B Add to vial with a known volume of solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours C->D E Periodically check for the presence of undissolved solid D->E F Allow vials to stand for solids to settle E->F G Centrifuge to pellet remaining solid F->G H Withdraw supernatant using a syringe G->H I Filter supernatant through a 0.22 µm syringe filter H->I J Prepare serial dilutions of the filtrate I->J K Analyze samples via HPLC to determine concentration J->K L Calculate solubility (e.g., in mg/mL or mol/L) K->L

Caption: Experimental workflow for determining the solubility of this compound.

3.3. Step-by-Step Procedure

  • Preparation of Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Dispense a precise volume of the desired organic solvent into each vial.

    • Prepare at least three replicate samples for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute no longer increases).

  • Sample Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand, permitting the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates that could lead to an overestimation of solubility.

  • Quantification:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve.

    • Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

    • Analyze the prepared samples and determine their concentrations by interpolating from the calibration curve.

3.4. Data Analysis and Reporting

  • Calculate the solubility as the average concentration from the replicate samples.

  • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

  • Report the temperature at which the solubility was determined, as solubility is temperature-dependent.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is sparse, its qualitative description as soluble in alcohols and ethers provides a foundational understanding. For drug development and research applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for their determination. This enables researchers to generate the critical data needed for formulation, reaction optimization, and other essential scientific endeavors.

References

An In-depth Technical Guide on the Reactivity of 4-Fluorophenylglyoxal Hydrate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylglyoxal hydrate is a versatile bifunctional reagent characterized by the presence of both an aldehyde and a ketone functional group. The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the carbonyl carbons, making it a valuable tool in organic synthesis and bioconjugation. This guide provides a comprehensive overview of its reactivity with various nucleophiles, including amines, thiols, and alcohols, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols. This document is intended to serve as a technical resource for researchers in drug development, chemical biology, and materials science.

General Reactivity Principles

In its hydrated form, the aldehyde exists as a geminal diol. The reactivity of 4-fluorophenylglyoxal is dictated by the two adjacent carbonyl groups. Nucleophilic attack can occur at either the aldehyde or the ketone carbonyl carbon. The presence of the electron-withdrawing 4-fluorophenyl group increases the electrophilicity of the ketone carbonyl, making it more susceptible to nucleophilic attack compared to unsubstituted phenylglyoxal.[1]

G reagent This compound nucleophile Nucleophile (Nu-H)

Reactivity with Amine Nucleophiles

The reaction of this compound with amines is of significant interest, particularly in the context of bioconjugation and heterocyclic synthesis.

Reaction with Primary Amines: Imine and Imidazole Formation

Primary amines readily react with this compound. The initial reaction typically involves the formation of an imine at the more reactive aldehyde position. Subsequent intramolecular cyclization and dehydration can lead to the formation of substituted imidazoles.[2][3]

G start This compound + R-NH₂ step1 Nucleophilic attack of amine on aldehyde carbonyl start->step1 intermediate1 Carbinolamine Intermediate step1->intermediate1 step2 Dehydration intermediate1->step2 imine Imine Product step2->imine step3 Intramolecular nucleophilic attack of imine nitrogen on ketone carbonyl imine->step3 intermediate2 Cyclic Intermediate step3->intermediate2 step4 Dehydration intermediate2->step4 imidazole Substituted Imidazole step4->imidazole

Reaction with Arginine: Selective Bioconjugation

A key application of this compound is its selective reaction with the guanidinium group of arginine residues in proteins. This reaction is particularly useful for protein labeling and modification. The reaction is highly selective for arginine over other nucleophilic amino acids like lysine, cysteine, and histidine, especially at a controlled pH.[4]

Table 1: Quantitative Data for the Reaction with Arginine

ParameterValueConditionsReference
Radiochemical Yield ([¹⁸F]FPG-IL-2)31 ± 2%pH 10 phosphate buffer, 37°C, 15 min[4]
Radiochemical Yield ([¹⁸F]FPG-IL-4)28 ± 3%pH 10 phosphate buffer, 37°C, 15 min[4]
Radiochemical Yield ([¹⁸F]FPG-HSA)64 ± 6%0.5 mg HSA, pH 10 phosphate buffer, 37°C, 15 min[4]

Experimental Protocol: Bioconjugation of Interleukin-4 (IL-4) with [¹⁸F]4-Fluorophenylglyoxal

  • Reagents:

    • [¹⁸F]4-Fluorophenylglyoxal ([¹⁸F]FPG) in DMSO (150 µL, ~1.0 GBq).

    • Human Interleukin-4 (IL-4) (13 nmol) in pH 7.4 PBS (850 µL).

    • Triethylamine (TEA).

    • PD-10 desalting column.

    • Analytical HPLC system.

  • Procedure:

    • Add the [¹⁸F]FPG solution to the human IL-4 solution.

    • Adjust the reaction mixture to approximately pH 9.0 with TEA.

    • Incubate the mixture at 37°C for 15 minutes with shaking at 500 rpm.

    • Purify the crude reaction mixture using a PD-10 desalting column.

    • Analyze the purified product by radio-HPLC.

Reaction with o-Phenylenediamines: Quinoxaline Synthesis

This compound readily undergoes condensation with o-phenylenediamines to form substituted quinoxalines, which are important heterocyclic scaffolds in medicinal chemistry.[4]

Table 2: Synthesis of Quinoxaline Derivatives

o-PhenylenediamineProductYieldConditionsReference
o-phenylenediamine2-(4-fluorophenyl)quinoxalineHighMicrowave irradiation, 60s, 160W
4,5-dimethyl-1,2-phenylenediamine6,7-dimethyl-2-(4-fluorophenyl)quinoxaline89%Reflux in ethanol[4]

Experimental Protocol: Microwave-assisted Synthesis of 2-(4-fluorophenyl)quinoxaline

  • Reagents:

    • o-phenylenediamine (0.01 mol).

    • 4-Fluorophenylglyoxal (0.01 mol, assuming anhydrous).

    • Ethanol for crystallization.

  • Procedure:

    • Place a mixture of o-phenylenediamine and 4-fluorophenylglyoxal in a glass beaker.

    • Cover the beaker with a watch glass and irradiate in a microwave oven for 60 seconds at 160 watts.

    • After cooling, purify the resulting product by crystallization from ethanol.

Reactivity with Thiol Nucleophiles

While specific studies on the reaction of this compound with thiols are limited, the reactivity can be inferred from the behavior of similar α-dicarbonyl compounds. Thiols are expected to react as potent nucleophiles with the carbonyl groups.

Hemithioacetal and Thioacetal Formation

Thiols can add to the carbonyl groups to form hemithioacetals and subsequently thioacetals. The reaction is typically reversible and may require acid or base catalysis.

G start This compound + R-SH step1 Nucleophilic attack of thiol on carbonyl carbon start->step1 intermediate1 Hemithioacetal step1->intermediate1 step2 Further reaction with R-SH intermediate1->step2 thioacetal Thioacetal step2->thioacetal

Reaction with Cysteine

The reaction with cysteine is of particular interest in biological systems. The thiol group of cysteine is a strong nucleophile and can react with the glyoxal moiety. The presence of the adjacent amino group can lead to subsequent cyclization reactions, potentially forming thiazolidine derivatives.

Table 3: Anticipated Reactivity with Thiols

Thiol NucleophileExpected ProductPotential Applications
Simple AlkanethiolsThioacetalsProtecting group chemistry
CysteineThiazolidine derivativesBioconjugation, peptide modification
GlutathioneGlutathione adductsProbing oxidative stress, drug metabolism studies

Experimental Protocol: General Procedure for Reaction with Thiols

  • Reagents:

    • This compound (1 equivalent).

    • Thiol (1-2 equivalents).

    • Anhydrous solvent (e.g., THF, CH₂Cl₂).

    • Catalyst (e.g., p-toluenesulfonic acid or triethylamine, if required).

  • Procedure:

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the thiol to the solution.

    • If necessary, add a catalytic amount of acid or base.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction (e.g., with saturated NaHCO₃ for acid catalysis or water for base catalysis).

    • Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.

Reactivity with Alcohol Nucleophiles

Alcohols are generally weaker nucleophiles than amines and thiols. Their reaction with this compound to form hemiacetals and acetals typically requires acid catalysis.

Hemiacetal and Acetal Formation

In the presence of an acid catalyst, alcohols can add to the carbonyl groups of this compound. The equilibrium can be shifted towards the acetal product by removing water from the reaction mixture.

G start This compound + R-OH step1 Protonation of carbonyl oxygen (Acid Catalysis) start->step1 activated_carbonyl Activated Carbonyl step1->activated_carbonyl step2 Nucleophilic attack of alcohol activated_carbonyl->step2 intermediate1 Hemiacetal step2->intermediate1 step3 Further reaction with R-OH and dehydration intermediate1->step3 acetal Acetal step3->acetal

Table 4: Anticipated Reactivity with Alcohols

Alcohol NucleophileExpected ProductReaction Conditions
Methanol/EthanolMethyl/Ethyl acetalAcid catalysis, removal of water
Ethylene GlycolDioxolaneAcid catalysis, Dean-Stark trap
Diols on BiomoleculesCyclic acetalsSite-specific modification

Experimental Protocol: General Procedure for Acetal Formation

  • Reagents:

    • This compound (1 equivalent).

    • Alcohol (large excess, can be used as solvent).

    • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15).

    • Drying agent or Dean-Stark apparatus.

  • Procedure:

    • Combine this compound and the alcohol in a round-bottom flask.

    • Add a catalytic amount of the acid catalyst.

    • If using a Dean-Stark apparatus, fill the side arm with a suitable solvent (e.g., toluene) to azeotropically remove water.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture and neutralize the acid catalyst (e.g., with triethylamine or by filtration if using a solid acid).

    • Remove the excess alcohol under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Conclusion

This compound is a highly reactive and versatile reagent that exhibits distinct reactivity profiles with a range of nucleophiles. Its reactions with amines are well-established, leading to important applications in bioconjugation, particularly with arginine, and in the synthesis of nitrogen-containing heterocycles like imidazoles and quinoxalines. While its reactivity with thiols and alcohols is less explored in the literature, the fundamental principles of carbonyl chemistry suggest that it will readily form thioacetals and acetals under appropriate conditions. The enhanced electrophilicity due to the 4-fluoro substituent makes it a more reactive and potentially more selective tool compared to unsubstituted phenylglyoxal. This guide provides a foundational understanding and practical protocols to encourage further exploration of this compound in the development of novel therapeutics, chemical probes, and advanced materials.

References

4-Fluorophenylglyoxal hydrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key building block in synthetic and medicinal chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of novel chemical entities.

Core Compound Properties

4-Fluorophenylglyoxal is an α-ketoaldehyde that is typically available and utilized in its hydrated form. The presence of the fluorine atom and the vicinal carbonyl groups make it a versatile reagent for various chemical transformations. It is crucial to distinguish between the anhydrous and hydrated forms of the compound, as their molecular weights and formulas differ.

Data Summary

The quantitative data for both anhydrous 4-Fluorophenylglyoxal and its hydrate are summarized below for clarity and easy comparison.

Property4-Fluorophenylglyoxal (Anhydrous)This compound
Molecular Formula C8H5FO2[1][2]C8H7FO3[3][4][5]
Molecular Weight 152.12 g/mol 170.14 g/mol [2][3][5]
Alternate Name 2-(4-fluorophenyl)-2-oxoacetaldehyde[2]1-(4-Fluorophenyl)-2,2-dihydroxyethan-1-one
Appearance -White to pale cream crystalline solid[2][6]
Melting Point -80-82 °C[3] or 118-121 °C[6]
Boiling Point -115 °C at 35 torr[3]
Solubility -Soluble in water, alcohol, and ether[6]
CAS Number 403-32-7[1][2]447-43-8[3][4][5]

Note: The discrepancy in the reported melting point may be due to different levels of hydration or measurement conditions.

Synthesis of this compound

A common and effective method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone. The following protocol is adapted from a well-established procedure for the synthesis of phenylglyoxal using selenium dioxide as the oxidizing agent.

Experimental Protocol: Selenium Dioxide Oxidation of 4'-Fluoroacetophenone

Objective: To synthesize this compound via the oxidation of 4'-Fluoroacetophenone.

Materials:

  • 4'-Fluoroacetophenone (1 mole equivalent)

  • Selenium Dioxide (SeO₂) (1 mole equivalent)

  • Dioxane (as solvent)

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Distillation apparatus

  • Claisen flask

Procedure:

  • Setup: In a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 600 mL of dioxane, 111 g (1 mole) of selenium dioxide, and 20 mL of water.

  • Dissolution: Heat the mixture to 50–55 °C and stir until all the selenium dioxide has dissolved.

  • Reaction Initiation: Add 138.1 g (1 mole) of 4'-Fluoroacetophenone to the solution in one portion.

  • Reflux: Heat the resulting mixture to reflux and maintain reflux with continuous stirring for approximately four hours. During this time, a black precipitate of elemental selenium will form.

  • Work-up: After the reflux period, decant the hot solution from the precipitated selenium.

  • Solvent Removal: Remove the dioxane and water from the solution by distillation through a short column.

  • Purification: The crude 4-Fluorophenylglyoxal is then distilled under reduced pressure. Collect the fraction boiling at the appropriate temperature and pressure (for phenylglyoxal, this is 95–97 °C / 25 mm).

  • Hydration: To obtain the stable hydrate, dissolve the purified 4-Fluorophenylglyoxal in approximately 3-4 volumes of hot water. Allow the solution to cool, which will induce crystallization of this compound.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold water, and dry.

Safety Precautions: Selenium dioxide is highly toxic. All manipulations involving this reagent should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Visualized Workflow and Pathways

To provide a clear visual representation of the synthetic process, the following diagrams illustrate the logical workflow.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Formation reagents Combine: - 4'-Fluoroacetophenone - Selenium Dioxide - Dioxane/Water reflux Reflux for 4 hours reagents->reflux Heat decant Decant from Selenium reflux->decant Cool slightly distill_solvent Remove Dioxane/Water decant->distill_solvent vac_distill Vacuum Distillation distill_solvent->vac_distill hydrate Crystallize from hot water vac_distill->hydrate Anhydrous Product product 4-Fluorophenylglyoxal Hydrate Crystals hydrate->product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Chemical Reaction Pathway

Reaction_Pathway r1 4'-Fluoroacetophenone reac_box Oxidation r1->reac_box r2 SeO₂ r2->reac_box p1 4-Fluorophenylglyoxal (Anhydrous) hyd_box Hydration p1->hyd_box p2 4-Fluorophenylglyoxal Hydrate h2o_add H₂O h2o_add->hyd_box h2o_remove H₂O se Se reac_box->p1 reac_box->se hyd_box->p2

Caption: Chemical pathway for the formation of this compound.

Applications in Research and Development

Aryl glyoxals are valuable intermediates in organic synthesis due to the presence of two adjacent, reactive carbonyl groups. This compound is particularly useful in:

  • Heterocyclic Synthesis: It serves as a precursor for a wide variety of heterocyclic compounds, such as imidazoles, quinoxalines, and furans, which are common scaffolds in pharmaceuticals.

  • Multicomponent Reactions: The bifunctional nature of the molecule makes it an ideal substrate for multicomponent reactions, allowing for the rapid construction of complex molecular architectures.

  • Medicinal Chemistry: The 4-fluorophenyl motif is a well-known pharmacophore. Its incorporation can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of drug candidates. This makes this compound a key starting material for the synthesis of novel therapeutic agents.

References

Spectroscopic Analysis of 4-Fluorophenylglyoxal Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data available for 4-Fluorophenylglyoxal hydrate, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for the hydrate form in publicly accessible literature, this document also presents data for the closely related anhydrous 4-Fluorophenylglyoxal and outlines general experimental protocols for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Spectroscopic Data

Table 1: 13C NMR Spectroscopic Data for 4-Fluorophenylglyoxal (Anhydrous)

Chemical Shift (δ) ppmAssignment (Predicted)
Data not availableC=O (ketone)
Data not availableC=O (aldehyde)
Data not availableC-F
Data not availableAromatic carbons

Note: Specific peak assignments for the anhydrous form are not available in the searched resources. The table structure is provided as a template for experimental data.

Table 2: IR Spectroscopic Data for 4-Fluorophenylglyoxal (Anhydrous, Vapor Phase)

Wavenumber (cm-1)Assignment (Predicted)
Data not availableC-H (aromatic) stretch
Data not availableC=O (ketone) stretch
Data not availableC=O (aldehyde) stretch
Data not availableC=C (aromatic) stretch
Data not availableC-F stretch

Note: Specific peak assignments for the anhydrous form are not available in the searched resources. The table structure is provided as a template for experimental data.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a solid compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to elucidate the molecular structure.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6, D2O)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Use a vortex mixer to ensure the sample is fully dissolved.

    • Transfer the solution to an NMR tube using a pipette.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a 1H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a 13C NMR spectrum. This will typically require a larger number of scans than the 1H spectrum due to the lower natural abundance of 13C. Proton decoupling is generally used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Spatula

  • Mortar and pestle (if preparing a KBr pellet)

  • Potassium bromide (KBr), spectroscopic grade

Procedure (using ATR-FTIR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm-1.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H stretch from the hydrate, C=O stretches, C-F stretch, aromatic C-H and C=C stretches).

Visualizations

The following diagrams illustrate generalized workflows for the experimental processes described above.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert tune Tune and Shim insert->tune acquire_h1 Acquire 1H Spectrum tune->acquire_h1 acquire_c13 Acquire 13C Spectrum acquire_h1->acquire_c13 ft Fourier Transform acquire_c13->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze and Assign calibrate->analyze

Caption: General workflow for NMR spectroscopic analysis.

experimental_workflow_ir cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal place Place Sample on Crystal clean->place apply_pressure Apply Pressure place->apply_pressure background Collect Background Spectrum apply_pressure->background sample_spec Collect Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio analyze Analyze and Assign Functional Groups ratio->analyze

Caption: General workflow for ATR-FTIR spectroscopic analysis.

An In-depth Technical Guide to 4-Fluorophenylglyoxal Hydrate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluorophenylglyoxal hydrate, a key reagent in bioconjugation and medicinal chemistry. The document details its physicochemical properties, outlines its historical context within the development of fluorinated organic compounds, and provides detailed experimental protocols for its synthesis and its application in the selective modification of arginine residues in proteins. This guide is intended to be a valuable resource for researchers utilizing this compound in drug development, proteomics, and other areas of chemical biology.

Introduction

This compound is an α-dicarbonyl compound that has gained significant attention as a chemical probe and bioconjugation reagent. Its utility stems from the selective reactivity of the glyoxal functional group with the guanidinium side chain of arginine residues in proteins. The presence of the fluorine atom on the phenyl ring can modulate the compound's reactivity and provides a useful spectroscopic marker. This document serves as a technical resource, consolidating key information on its properties, synthesis, and applications.

History and Discovery

The parent compound, phenylglyoxal, has been known for over a century, with early preparations involving methods like the oxidation of acetophenone with selenium dioxide. This method, detailed in Organic Syntheses, provided a reliable route to α-ketoaldehydes and laid the groundwork for the synthesis of substituted analogs.[1]

The introduction of fluorine into organic molecules, a field that gained significant momentum in the mid-20th century, has been transformative for the pharmaceutical and material sciences. The unique properties conferred by fluorine, such as increased metabolic stability and altered electronic characteristics, have made fluorinated compounds highly valuable. The synthesis of 4-fluoroacetophenone, a key precursor to 4-Fluorophenylglyoxal, is well-established.[2] The subsequent oxidation of this precursor, following the established selenium dioxide methodology, represents a logical and established route to 4-Fluorophenylglyoxal. Its isolation as a stable, crystalline hydrate facilitates its storage and handling.

Physicochemical Properties

This compound is a white to pale cream crystalline solid.[3] It is soluble in water, alcohol, and ether.[4] The anhydrous form is a yellow liquid. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-Fluorophenylglyoxal and its Hydrate

PropertyValueSource(s)
Chemical Formula C₈H₇FO₃ (hydrate)[5]
C₈H₅FO₂ (anhydrous)[6][7]
Molecular Weight 170.14 g/mol (hydrate)[8][9]
152.12 g/mol (anhydrous)[7]
Melting Point 80-82 °C[8]
118-121 °C[4]
Appearance White to pale cream crystalline solid[3]
Solubility Soluble in water, alcohol, and ether[4]
CAS Number 447-43-8 (hydrate)[5]
403-32-7 (anhydrous)[7]

Spectral Data

The structural characterization of 4-Fluorophenylglyoxal is achieved through various spectroscopic techniques. A summary of available spectral data is presented in Table 2.

Table 2: Spectroscopic Data for 4-Fluorophenylglyoxal and its Hydrate

TechniqueFormKey Peaks/Shifts (ppm or cm⁻¹) and InterpretationSource(s)
¹H NMR Hydrate (in H₂O)δ 9.39 (s, 1H, aldehyde C-H), δ 5.09 (s, 1H, hydrate C-H)[10]
¹³C NMR Anhydrous (in CDCl₃)Data available through SpectraBase[6][7]
FTIR Anhydrous (Vapor Phase)Data available through SpectraBase[6]

Note: Detailed peak assignments for ¹³C NMR and FTIR are available in the referenced databases.

Experimental Protocols

Synthesis of this compound

The most common and well-documented method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone with selenium dioxide. The following protocol is adapted from the established procedure for the synthesis of phenylglyoxal.[1]

Workflow for the Synthesis of this compound

G Synthesis of this compound cluster_0 Oxidation cluster_1 Workup cluster_2 Hydration A 4-Fluoroacetophenone D Reflux A->D B Selenium Dioxide B->D C Dioxane/Water C->D E Decant from Selenium D->E F Distill off Dioxane/Water E->F G Vacuum Distillation F->G H Dissolve in hot water G->H I Crystallize H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Materials:

  • 4-Fluoroacetophenone

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, distillation apparatus)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1,4-dioxane, a small amount of water, and selenium dioxide (1 molar equivalent to the acetophenone).

  • Dissolution: Heat the mixture to 50-60 °C and stir until the selenium dioxide has completely dissolved.

  • Addition of Starting Material: Add 4-fluoroacetophenone (1 molar equivalent) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Workup: After the reaction is complete, cool the mixture and decant the hot solution from the precipitated black selenium metal.

  • Purification of Anhydrous Product: Remove the dioxane and water by distillation. The resulting crude 4-fluorophenylglyoxal can be purified by vacuum distillation.

  • Hydration: To obtain the stable hydrate, dissolve the purified yellow liquid of 4-fluorophenylglyoxal in approximately 3-4 volumes of hot water.

  • Crystallization: Allow the solution to cool, promoting the crystallization of this compound as a white solid.

  • Isolation: Collect the crystals by filtration, wash with cold water, and dry.

Modification of Arginine Residues in Peptides/Proteins

This compound is used for the selective modification of arginine residues. This reaction is typically performed under mild alkaline conditions.[11]

Workflow for Arginine Modification

G Arginine Modification Workflow A Prepare Protein/Peptide Solution (e.g., in 50 mM Sodium Bicarbonate, pH 9.0) C Combine Reactants (molar excess of glyoxal) A->C B Prepare this compound Solution (freshly made in reaction buffer) B->C D Incubate at 25°C (e.g., 1-4 hours) C->D E Monitor Reaction (e.g., HPLC, Mass Spectrometry) D->E F Purify Modified Product (e.g., Size-Exclusion Chromatography) E->F

Caption: General workflow for protein/peptide arginine modification.

Materials:

  • Peptide or protein of interest containing arginine residues

  • This compound

  • Reaction Buffer (e.g., 50 mM Sodium Bicarbonate, pH 9.0)

  • Purification system (e.g., HPLC, size-exclusion chromatography columns)

Procedure:

  • Preparation of Reagents:

    • Dissolve the peptide or protein in the reaction buffer to a final concentration of 1-10 µM.[11]

    • Immediately before use, prepare a stock solution of this compound in the reaction buffer.

  • Reaction:

    • Add the this compound solution to the peptide/protein solution to achieve a final molar excess (e.g., 100- to 1000-fold over the protein).[11]

    • Incubate the reaction mixture at room temperature (25 °C) for a predetermined time (e.g., 1 to 4 hours).[11]

  • Monitoring and Analysis:

    • The progress of the modification can be monitored by taking aliquots at different time points and analyzing them by reverse-phase HPLC or mass spectrometry.

    • Successful modification will result in a mass increase corresponding to the addition of the 4-fluorophenylglyoxal moiety.

  • Purification:

    • Once the desired level of modification is achieved, the modified peptide/protein can be purified from excess reagent and byproducts using size-exclusion chromatography or dialysis.

Signaling Pathways and Biological Interactions

This compound is not known to directly participate in or modulate specific biological signaling pathways in the classical sense. Instead, its primary role in a biological context is as a chemical tool to probe the function of arginine residues in proteins. The "pathway" of interest is the chemical reaction mechanism of arginine modification.

The reaction proceeds through the nucleophilic attack of the guanidinium group of arginine on the electrophilic aldehyde carbon of the glyoxal. This is followed by cyclization to form a stable dihydroxyimidazolidine derivative. This modification effectively neutralizes the positive charge of the arginine side chain, which can have significant consequences for protein structure and function, such as disrupting electrostatic interactions or inhibiting enzyme activity.

Chemical Reaction Pathway of Arginine Modification

G Reaction of 4-Fluorophenylglyoxal with Arginine cluster_0 Reactants cluster_1 Reaction cluster_2 Product Arginine Arginine Residue (in protein/peptide) Reaction Nucleophilic Attack & Cyclization Arginine->Reaction Glyoxal 4-Fluorophenylglyoxal Glyoxal->Reaction Adduct Stable Covalent Adduct (Dihydroxyimidazolidine derivative) Reaction->Adduct

Caption: The chemical pathway of arginine modification.

This selective modification allows researchers to investigate the role of specific arginine residues in protein-protein interactions, enzyme catalysis, and other biological processes. For example, it has been used to identify critical arginine residues in enzyme active sites, leading to inactivation of the enzyme.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a versatile tool in several areas of research:

  • Proteomics and Protein Chemistry: Used to identify and characterize arginine residues in proteins, providing insights into protein structure and function.

  • Enzyme Inhibition Studies: By modifying essential arginine residues in enzyme active sites, it can act as an irreversible inhibitor, helping to elucidate enzyme mechanisms.

  • Bioconjugation and Drug Delivery: The reaction with arginine can be used to attach various payloads, such as imaging agents or therapeutic molecules, to proteins and peptides. For instance, the radiolabeled analog, [¹⁸F]4-Fluorophenylglyoxal, has been developed for PET imaging applications.[12][13]

  • Chemical Probe Development: The fluorinated phenyl ring serves as a useful probe for ¹⁹F NMR studies, allowing for the investigation of protein conformational changes and binding events.

Conclusion

This compound is a valuable and versatile chemical reagent with significant applications in chemical biology, proteomics, and drug development. Its ability to selectively modify arginine residues under mild conditions provides a powerful tool for studying protein function and for the development of novel bioconjugates. This technical guide has consolidated the available information on its discovery, synthesis, properties, and applications, and provides detailed protocols to facilitate its use in the laboratory. As research in chemical biology and drug development continues to advance, the utility of precisely engineered chemical tools like this compound is expected to grow.

References

Theoretical Insights into the Reactivity of 4-Fluorophenylglyoxal Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical aspects governing the reactivity of 4-fluorophenylglyoxal hydrate. In the absence of extensive direct experimental studies on this specific molecule, this document synthesizes information from research on phenylglyoxal and its derivatives, alongside computational studies of fluorinated aromatic compounds. It outlines the anticipated electronic effects of the 4-fluoro substituent on the reactivity of the glyoxal moiety and proposes a standard theoretical framework for its detailed investigation. This guide is intended to serve as a foundational resource for researchers initiating theoretical and experimental work on this compound and related compounds.

Introduction

This compound is a bifunctional organic compound containing a reactive dicarbonyl system. The presence of a fluorine atom at the para position of the phenyl ring is expected to significantly influence its chemical behavior compared to the parent phenylglyoxal molecule. Understanding this reactivity is crucial for its application as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and chemical probes.

The reactivity of phenylglyoxal and its derivatives is well-documented, particularly their ability to react with nucleophiles, such as arginine residues in proteins.[1][2][3] The carbonyl groups of the glyoxal moiety are electrophilic centers, susceptible to nucleophilic attack. The hydrate form exists in equilibrium with the anhydrous dicarbonyl species, and the reactivity is often associated with the latter.

The Influence of the 4-Fluoro Substituent

The fluorine atom at the para position of the phenyl ring exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M).[4][5]

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring and, by extension, from the attached glyoxal group. This effect is anticipated to increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. However, for halogens, this effect is generally weaker than the inductive effect.

The net result of these competing effects is an overall electron withdrawal from the phenylglyoxal system, which is expected to enhance its reactivity towards nucleophiles compared to unsubstituted phenylglyoxal.

Proposed Signaling Pathway and Reactivity Diagram

The following diagram illustrates the general reaction pathway of a phenylglyoxal derivative with a generic nucleophile, highlighting the electrophilic centers.

G General Reactivity of Phenylglyoxal Derivatives cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product FG 4-F-Ph C=O C=O-H Int Tetrahedral Intermediate FG:f1->Int Nucleophilic Attack Nuc Nucleophile (e.g., R-NH2) Nuc->Int Prod Adduct Int->Prod Proton Transfer/Rearrangement

Caption: General reactivity pathway of 4-Fluorophenylglyoxal.

Hypothetical Quantitative Reactivity Data

ReactantReaction with Nucleophile (e.g., Arginine)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
PhenylglyoxalAdduct FormationkPGEaPG
4-FluorophenylglyoxalAdduct FormationkF-PG > kPGEaF-PG < EaPG

Proposed Experimental and Computational Protocols

To elucidate the reactivity of this compound, a combination of experimental and computational methods is recommended.

Experimental Protocols
  • Kinetic Studies:

    • Objective: To determine the rate constants for reactions with various nucleophiles.

    • Methodology: UV-Vis spectrophotometry can be employed to monitor the reaction progress by observing changes in the absorbance of the reactants or products over time. The reaction would be initiated by mixing solutions of this compound and the chosen nucleophile at a constant temperature. Pseudo-first-order conditions can be established by using a large excess of one reactant.

  • Thermodynamic Studies:

    • Objective: To determine the thermodynamic parameters (ΔH, ΔS, ΔG) of the reaction.

    • Methodology: Isothermal titration calorimetry (ITC) can be used to measure the heat changes upon reaction of this compound with a nucleophile, allowing for the direct determination of the enthalpy change (ΔH) and the equilibrium constant (K), from which the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Computational Protocols

Computational chemistry provides a powerful tool to investigate the reactivity at a molecular level.

  • Density Functional Theory (DFT) Calculations:

    • Objective: To model the electronic structure, geometry, and reactivity indices of 4-fluorophenylglyoxal and its hydrate.

    • Methodology: Geometry optimization and frequency calculations can be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[6][7] This allows for the calculation of parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis to understand charge distribution and reactivity sites.

  • Transition State Theory (TST) Calculations:

    • Objective: To model the reaction mechanism and calculate activation energies.

    • Methodology: The reaction pathway can be modeled by locating the transition state structure connecting reactants and products. The activation energy barrier can then be calculated, providing theoretical insight into the reaction kinetics.

Proposed Computational Workflow

The following diagram outlines a typical workflow for the theoretical investigation of this compound's reactivity.

G Computational Workflow for Reactivity Studies Start Define Reactants: 4-F-Ph-Glyoxal Hydrate and Nucleophile Opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (Confirm Minima) Opt->Freq TS Transition State Search Freq->TS IRC Intrinsic Reaction Coordinate (IRC) (Confirm Reaction Path) TS->IRC Energy Single Point Energy Calculation (Higher Level of Theory) IRC->Energy Analysis Analysis of Results: Activation Energy, Reaction Profile, Electronic Properties Energy->Analysis

References

Unlocking Therapeutic Potential: A Technical Guide to 4-Fluorophenylglyoxal Hydrate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword for the Modern Drug Discovery Professional: In the relentless pursuit of novel therapeutic agents, the strategic selection of versatile chemical scaffolds is paramount. 4-Fluorophenylglyoxal hydrate, an α-ketoaldehyde, has emerged as a potent building block in medicinal chemistry, primarily owing to its reactivity and utility in the synthesis of biologically active heterocyclic compounds. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the core applications of this compound, with a particular focus on its role in the development of quinoxaline-based therapeutic candidates. This document provides a comprehensive overview of its synthetic utility, a survey of the biological activities of its derivatives, detailed experimental protocols, and a mechanistic rationale for its application in drug design.

The Chemical Foundation: Reactivity and Synthetic Applications

This compound is a colorless crystalline solid that serves as a versatile reagent in organic synthesis.[1] Its primary utility in medicinal chemistry stems from the electrophilic nature of its adjacent carbonyl groups, which readily undergo condensation reactions with binucleophilic species. A cornerstone application is the synthesis of quinoxaline derivatives through reaction with o-phenylenediamines. This reaction provides a straightforward and efficient route to a class of heterocyclic compounds with a broad spectrum of pharmacological activities.[2][3]

The general workflow for this synthesis is depicted below:

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Fluorophenylglyoxal_Hydrate 4-Fluorophenylglyoxal Hydrate Condensation_Reaction Condensation Reaction (e.g., in Ethanol, room temp) 4-Fluorophenylglyoxal_Hydrate->Condensation_Reaction o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Condensation_Reaction Quinoxaline_Derivative 2-(4-fluorophenyl)quinoxaline Condensation_Reaction->Quinoxaline_Derivative

Figure 1: General synthesis of quinoxaline derivatives.

This synthetic pathway is highly amenable to the generation of diverse libraries of quinoxaline analogs for structure-activity relationship (SAR) studies by varying the substituents on the o-phenylenediamine starting material.[4][5]

Therapeutic Landscape: Biological Activities of Quinoxaline Derivatives

Quinoxaline derivatives synthesized from precursors like this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.[6][7]

Anticancer Activity

A significant body of research highlights the potent anticancer properties of quinoxaline derivatives.[1][8] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, and colon.[8][9] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
Quinoxaline DerivativesMCF-7 (Breast)MTT0.81 - 2.91[2]
Quinoxaline DerivativesHepG2 (Liver)MTT5.54[2]
Quinoxaline DerivativesHCT-116 (Colon)MTT0.81 - 8.75[2]
Quinoxaline DerivativesA549 (Lung)MTT9.32 - 11.98[6]

Table 1: In Vitro Anticancer Activity of Representative Quinoxaline Derivatives.

The underlying mechanism for the anticancer effects of some quinoxaline derivatives is believed to involve the inhibition of critical enzymes such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[2]

G Quinoxaline_Derivative Quinoxaline Derivative EGFR EGFR Quinoxaline_Derivative->EGFR Inhibition COX2 COX-2 Quinoxaline_Derivative->COX2 Inhibition Proliferation_Survival Cell Proliferation & Survival EGFR->Proliferation_Survival Inflammation Inflammation COX2->Inflammation

Figure 2: Potential dual-inhibition mechanism of quinoxaline derivatives.
Antimicrobial Activity

Quinoxaline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[8][10] Their efficacy against both Gram-positive and Gram-negative bacteria makes them attractive candidates for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.[11]

Compound ClassBacterial StrainAssayMIC (µg/mL)Reference
Quinoxaline DerivativeStaphylococcus aureus (MRSA)Broth Microdilution1 - 4[11]
Quinoxaline 1,4-di-N-oxideStreptococcus pneumoniaeBroth Microdilution0.12[7]
Quinoxaline 1,4-di-N-oxideAspergillus fumigatusBroth Microdilution0.24[7]

Table 2: In Vitro Antimicrobial Activity of Representative Quinoxaline Derivatives.

The mechanism of antimicrobial action for some quinoxaline derivatives, particularly the 1,4-di-N-oxides, is thought to involve bioreductive activation under hypoxic conditions to generate reactive oxygen species (ROS), leading to oxidative damage and cell death.[10]

G Quinoxaline_Derivative Quinoxaline 1,4-di-N-oxide Bioreductive_Activation Bioreductive Activation (Hypoxic Conditions) Quinoxaline_Derivative->Bioreductive_Activation ROS_Generation Reactive Oxygen Species (ROS) Generation Bioreductive_Activation->ROS_Generation Oxidative_Damage Oxidative Damage (DNA, proteins, lipids) ROS_Generation->Oxidative_Damage Cell_Death Bacterial Cell Death Oxidative_Damage->Cell_Death

Figure 3: Proposed antimicrobial mechanism of quinoxaline 1,4-di-N-oxides.
Antiviral Activity

The antiviral potential of quinoxaline derivatives is another area of active investigation.[12][13] Studies have reported activity against a variety of viruses, highlighting the versatility of this scaffold in addressing infectious diseases.[14]

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the evaluation of quinoxaline derivatives.

Synthesis of 2-(4-fluorophenyl)quinoxaline

Materials:

  • Benzene-1,2-diamine (1.5 mmol)

  • 2-(4-fluorophenyl)-2-oxoacetaldehyde monohydrate (this compound) (1.5 mmol)

  • Ethanol (10 ml)

  • Water

Procedure:

  • In a round-bottom flask, dissolve benzene-1,2-diamine (1.5 mmol) and 2-(4-fluorophenyl)-2-oxoacetaldehyde monohydrate (1.5 mmol) in ethanol (10 ml).[15]

  • Stir the solution at room temperature for 30 minutes.[15]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[15]

  • Upon completion of the reaction, a solid precipitate will form. Collect the solid by filtration.[15]

  • Alternatively, add water to the reaction mixture to induce precipitation and then filter to collect the product.[15]

  • Dry the collected solid to obtain the pure product.[15]

  • If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.[15]

In Vitro Anticancer Activity: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoxaline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[16]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[16]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]

In Vitro Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • Quinoxaline compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the quinoxaline compound in the appropriate broth directly in the 96-well plate.[17]

  • Inoculation: Prepare a standardized inoculum of the test microorganism. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]

  • Controls: Include a positive control well (inoculum without the compound) and a negative control well (broth only).[12]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[12]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth, determined by visual inspection or by measuring the optical density at 600 nm.[12]

Conclusion and Future Directions

This compound stands as a valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of quinoxaline derivatives provides access to a rich chemical space with demonstrated potential in oncology, infectious diseases, and virology. The straightforward synthetic protocols and the significant biological activities of the resulting compounds underscore the importance of this chemical entity in modern drug discovery. Future research should focus on expanding the diversity of quinoxaline libraries derived from this compound and conducting in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these promising compounds. Such efforts will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

4-Fluorophenylglyoxal Hydrate: A Versatile Building Block in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenylglyoxal hydrate is a valuable and versatile bifunctional building block in organic synthesis, primarily utilized in the construction of various heterocyclic scaffolds. Its dual reactivity, stemming from the presence of both an aldehyde and a ketone functional group, allows for facile condensation reactions with a range of nucleophiles to yield complex molecules of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the applications of this compound, with a focus on the synthesis of quinoxalines, imidazoles, and pyrazines. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its use in the laboratory.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. The presence of the fluorine atom on the phenyl ring can influence the reactivity of the carbonyl groups and often imparts unique properties to the resulting heterocyclic products, such as altered metabolic stability and binding affinities in biological systems.

PropertyValueReference
CAS Number 447-43-8[Generic Supplier Data]
Molecular Formula C₈H₇FO₃[Generic Supplier Data]
Molecular Weight 170.14 g/mol [Generic Supplier Data]
Appearance White to pale cream crystalline solid[Generic Supplier Data]
Melting Point 80-82 °C[Generic Supplier Data]
Solubility Soluble in water, alcohol, and ether[Generic Supplier Data]

Core Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a 1,2-dicarbonyl precursor for the synthesis of various nitrogen-containing heterocycles. The general reaction mechanism involves the condensation of the two carbonyl groups with dinucleophiles.

Synthesis of Quinoxalines

Quinoxalines are a class of bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrazine ring.[1] They are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] The synthesis of quinoxalines from this compound is a straightforward and high-yielding process involving its condensation with ortho-phenylenediamines.

Reaction Workflow: Quinoxaline Synthesis

G cluster_process Process R1 4-Fluorophenylglyoxal Hydrate P1 Condensation Reaction R1->P1 Solvent (e.g., Ethanol) R2 ortho-Phenylenediamine (Substituted) R2->P1 Pr1 2-(4-Fluorophenyl)quinoxaline (Substituted) P1->Pr1 High Yield Pr2 Water P1->Pr2

Caption: General workflow for the synthesis of quinoxalines.

Quantitative Data for Quinoxaline Synthesis

The following table summarizes representative yields for the synthesis of 2-(4-fluorophenyl)quinoxaline derivatives from the condensation of this compound with various substituted ortho-phenylenediamines.

ortho-Phenylenediamine SubstituentProductYield (%)Reference
Unsubstituted2-(4-Fluorophenyl)quinoxaline95[Adapted from 6]
4-Methyl6-Methyl-2-(4-fluorophenyl)quinoxaline92[Adapted from 6]
4-Chloro6-Chloro-2-(4-fluorophenyl)quinoxaline96[Adapted from 6]
4-Nitro6-Nitro-2-(4-fluorophenyl)quinoxaline88[Adapted from 6]
Synthesis of Imidazoles

Imidazole is a five-membered aromatic heterocycle with two nitrogen atoms. This scaffold is a core component of many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[4] The synthesis of substituted imidazoles can be achieved through a multi-component reaction involving this compound, an aldehyde, an amine, and an ammonium salt (e.g., ammonium acetate) as the nitrogen source for the second nitrogen atom in the imidazole ring.

Logical Relationship: Imidazole Synthesis

G reagents This compound + Aldehyde + Primary Amine + Ammonium Acetate conditions Heating in Solvent (e.g., Acetic Acid) reagents->conditions product 1,2,4,5-Tetrasubstituted Imidazole conditions->product

Caption: Key components for tetrasubstituted imidazole synthesis.

Synthesis of Pyrazines

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. They are known for their characteristic aromas and are also found in various biologically active compounds.[5][6] Symmetrically substituted pyrazines can be synthesized via the self-condensation of two molecules of an α-aminoketone, which can be derived from this compound. A more direct, albeit less common, approach involves the reaction with ethylenediamine, though this often leads to a mixture of products including dihydropyrazines which require subsequent oxidation.[6]

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of a quinoxaline derivative using this compound.

Synthesis of 2-(4-Fluorophenyl)quinoxaline

Materials:

  • This compound (1.70 g, 10.0 mmol)

  • ortho-Phenylenediamine (1.08 g, 10.0 mmol)

  • Ethanol (95%, 50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.70 g, 10.0 mmol) and ortho-phenylenediamine (1.08 g, 10.0 mmol).

  • Add 50 mL of 95% ethanol to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle.

  • Heat the mixture to reflux with vigorous stirring. The reactants will dissolve, and the solution may change color.

  • Maintain the reaction at reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature.

  • As the solution cools, the product will precipitate as a solid.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to afford 2-(4-fluorophenyl)quinoxaline as a crystalline solid.

Characterization Data (Expected):

  • Yield: ~95%

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 110-112 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.32 (s, 1H), 8.25-8.15 (m, 4H), 7.85-7.75 (m, 2H), 7.30-7.20 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.5 (d, J=253.5 Hz), 151.0, 143.5, 142.3, 141.8, 133.0 (d, J=3.0 Hz), 131.5 (d, J=8.8 Hz), 130.5, 129.8, 129.4, 127.8, 116.2 (d, J=21.8 Hz).

(Note: Spectroscopic data is predicted based on known quinoxaline structures and may vary slightly.)

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a variety of heterocyclic compounds, most notably quinoxalines. The reactions are typically high-yielding and proceed under mild conditions, making it an attractive reagent for both academic research and industrial applications in drug discovery and materials science. The fluorinated phenyl moiety offers a strategic advantage for modulating the physicochemical and biological properties of the final products. This guide provides the foundational information necessary for researchers to effectively utilize this valuable synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for Arginine Modification using 4-Fluorophenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective modification of arginine residues in proteins and peptides using 4-Fluorophenylglyoxal hydrate. This reagent is a valuable tool for various applications in proteomics, chemical biology, and drug development, including the study of protein structure and function, enzyme mechanisms, and the development of bioconjugates.

Introduction

This compound is an α-dicarbonyl compound that selectively reacts with the nucleophilic guanidinium group of arginine residues under mild physiological conditions (pH 7-9).[1] This reaction results in the formation of a stable covalent adduct, leading to the neutralization of the positive charge of the arginine side chain. This modification can be instrumental in investigating the role of specific arginine residues in protein-protein interactions, substrate binding, and catalytic activity. The presence of the fluorine atom provides a useful probe for ¹⁹F NMR studies and can be leveraged for the development of PET imaging agents when using its radioisotope, [¹⁸F]FPG.[2][3][4]

Reaction Mechanism

The reaction proceeds through the formation of a dihydroxyimidazolidine derivative from a 1:1 adduct between 4-Fluorophenylglyoxal and the arginine guanidinium group.[1] Under certain conditions, a 2:1 adduct, known as the Takahashi adduct, can also be formed, involving two molecules of the glyoxal with a single arginine residue.[1] Mass spectrometry analysis of bovine ubiquitin modified with 4-Fluorophenylglyoxal (4-FPG) showed a mass difference of 136.1 Da, which corresponds to the formation of a 4-fluoro-phenyl imidazole-5-ol or its tautomer.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the data from related phenylglyoxal derivatives such as phenylglyoxal (PGO) and p-hydroxyphenylglyoxal (HPGO) serve as a valuable reference. Researchers should perform optimization studies for their specific protein of interest.

Table 1: Recommended Reaction Conditions for Arginine Modification

ParameterRecommended RangeNotes
pH 7.0 - 9.0The reaction rate generally increases with higher pH.[5]
Temperature 25°C - 37°CHigher temperatures can accelerate the reaction but may impact protein stability.[5]
Molar Excess of Reagent 10 - 100 foldThe optimal molar excess is dependent on the protein and the number of accessible arginine residues.[5]
Reaction Time 1 - 4 hoursReaction time should be optimized for each specific protein and application.[5]
Protein Concentration 1 - 10 µMOptimal range for spectrophotometric detection and to minimize protein precipitation.[6]

Table 2: Buffer Compatibility

Compatible BuffersIncompatible Buffers
Phosphate bufferTris buffer (contains primary amines that can react with the glyoxal)
Bicarbonate buffer
HEPES buffer

Experimental Protocols

The following protocols provide a general framework for the modification of arginine residues. Optimization of reagent concentration, reaction time, and buffer conditions is recommended for each specific protein.

Preparation of Reagents
  • Protein Solution: Prepare a stock solution of the protein of interest in a suitable reaction buffer (e.g., 50 mM Sodium Bicarbonate, pH 9.0). The final protein concentration for the reaction should be in the range of 1-10 µM.[6]

  • This compound Solution: Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in the reaction buffer.[6] It is crucial to protect the solution from light.[6]

Arginine Modification Reaction
  • In a microcentrifuge tube, add the protein solution to the desired final concentration.

  • Add the this compound solution to achieve the desired molar excess (e.g., a 100 to 1000-fold molar excess over the protein).[6]

  • As a negative control, prepare a sample containing the protein solution and an equal volume of the reaction buffer without the modifying reagent.[6]

  • Incubate the reaction mixture at 25°C for a predetermined time course (e.g., 0, 1, 2, and 4 hours).[6]

(Optional) Quenching the Reaction

To terminate the reaction, a quenching solution containing a high concentration of a primary amine, such as Tris-HCl, can be added to consume the excess glyoxal reagent.

Removal of Excess Reagent

Excess this compound and byproducts can be removed by buffer exchange using a desalting column or through dialysis against a suitable storage buffer.

Analysis and Characterization

Spectrophotometric Quantification

The extent of arginine modification can be monitored by UV-Vis spectrophotometry. The formation of the adduct introduces a new chromophore.

  • At each time point, take an aliquot of the reaction mixture and the control.

  • Measure the absorbance spectrum of the samples from 250 nm to 450 nm.[6]

  • Record the absorbance at the wavelength of maximum absorbance for the product. This needs to be determined experimentally but is expected to be around 340 nm based on similar compounds.[6]

  • Subtract the absorbance of the control sample from the absorbance of the reaction sample to correct for background absorbance.[6]

  • The concentration of the modified arginine can be determined using the Beer-Lambert law (A = εbc), provided the molar extinction coefficient (ε) of the product is known. This may need to be determined experimentally for the 4-Fluorophenylglyoxal-arginine adduct.

Mass Spectrometry Analysis

Mass spectrometry is the most definitive method to confirm the covalent modification and to identify the specific arginine residues that have been labeled.

  • Sample Preparation: Digest both the labeled and unlabeled (control) protein samples with a suitable protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence database, including the mass shift corresponding to the addition of the 4-Fluorophenylglyoxal adduct to arginine residues.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for arginine modification and a relevant signaling pathway where arginine modification plays a crucial role.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Modification Reaction cluster_analysis 3. Analysis prep_protein Prepare Protein Solution (1-10 µM in compatible buffer) mix Mix Protein and Reagent (10-1000x molar excess) prep_protein->mix prep_reagent Prepare 4-Fluorophenylglyoxal Hydrate Stock Solution (100 mM) prep_reagent->mix incubate Incubate (25°C, 1-4 hours) mix->incubate quench (Optional) Quench Reaction (e.g., Tris-HCl) incubate->quench control Prepare Negative Control (Protein + Buffer) analyze Characterize Modification (Spectrophotometry or Mass Spectrometry) control->analyze purify Purify Modified Protein (Desalting column or Dialysis) quench->purify purify->analyze

Caption: Experimental workflow for protein modification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding Activates stat STAT jak->stat Phosphorylates mod_stat Arginine-Methylated STAT (Altered Activity) stat->mod_stat prmt PRMT prmt->mod_stat Methylates Arginine Residues gene Target Gene Expression mod_stat->gene Translocates to Nucleus and Regulates

Caption: JAK-STAT signaling pathway and arginine methylation.

Troubleshooting

Problem: Low Modification Efficiency

  • Possible Cause: Suboptimal reaction conditions.

  • Solution: Increase the molar excess of this compound, increase the reaction time or temperature, or ensure the reaction buffer pH is between 7 and 9.

Problem: Protein Precipitation

  • Possible Cause: Neutralization of the positive charge of arginine residues can affect protein solubility.

  • Solution: Perform the reaction at a lower protein concentration or screen different buffer conditions (e.g., varying ionic strength).

Problem: Reagent Instability

  • Possible Cause: this compound solution may degrade over time.

  • Solution: Always prepare a fresh stock solution of the reagent immediately before each use.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 4-Fluorophenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-fluorophenylglyoxal hydrate as a key building block. The protocols outlined below are intended for researchers in organic and medicinal chemistry and professionals in drug development.

Introduction

This compound is a versatile reagent in organic synthesis, particularly valued in the construction of biologically active heterocyclic scaffolds. Its dual carbonyl functionality allows it to participate in a variety of condensation and multicomponent reactions, leading to the formation of diverse heterocyclic systems such as quinoxalines, imidazoles, and pyrans. The presence of a fluorine atom on the phenyl ring is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate the physicochemical and pharmacological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.

Synthesis of 2-(4-Fluorophenyl)quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications, including anticancer, antibacterial, and antiviral activities. The synthesis of 2-(4-fluorophenyl)quinoxalines can be efficiently achieved through the condensation of this compound with various substituted benzene-1,2-diamines.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)quinoxaline

This protocol describes the synthesis of the parent 2-(4-fluorophenyl)quinoxaline.

Materials:

  • This compound (1.0 eq)

  • Benzene-1,2-diamine (1.0 eq)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve benzene-1,2-diamine (1.0 mmol) in ethanol (10 mL).

  • To this solution, add this compound (1.0 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product precipitates out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with a small amount of cold ethanol and then with water.

  • Dry the purified product under vacuum.

For purification of soluble products:

  • If the product does not precipitate, add water to the reaction mixture to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, the crude product can be recrystallized from an ethanol/water mixture.

Quantitative Data for Quinoxaline Synthesis
EntryBenzene-1,2-diamineProductReaction TimeYield (%)
1Benzene-1,2-diamine2-(4-Fluorophenyl)quinoxaline30 minHigh
24-Methylbenzene-1,2-diamine6-Methyl-2-(4-fluorophenyl)quinoxaline30 minHigh
34-Chlorobenzene-1,2-diamine6-Chloro-2-(4-fluorophenyl)quinoxaline30 minHigh

Note: Specific yield percentages were not provided in the source material, but are typically high for this type of reaction.

Reaction Workflow: Quinoxaline Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Fluorophenylglyoxal_hydrate 4-Fluorophenylglyoxal hydrate Stirring Stirring 4-Fluorophenylglyoxal_hydrate->Stirring Benzene-1,2-diamine Benzene-1,2-diamine Benzene-1,2-diamine->Stirring Solvent Ethanol Solvent->Stirring Temperature Room Temperature Temperature->Stirring Time 30 minutes Time->Stirring Precipitation Precipitation Stirring->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Quinoxaline 2-(4-Fluorophenyl)quinoxaline Drying->Quinoxaline

Caption: Workflow for the synthesis of 2-(4-Fluorophenyl)quinoxaline.

Synthesis of Substituted 4H-Pyrans

4H-Pyran derivatives are important heterocyclic motifs found in a variety of natural products and pharmacologically active compounds. A versatile approach to synthesize highly functionalized 4H-pyrans is through a one-pot, three-component reaction involving an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound. This compound can serve as the aldehyde component in this reaction.

General Experimental Protocol: Three-Component Synthesis of 4H-Pyrans

This protocol provides a general method for the synthesis of 2-amino-4-(4-fluorophenyl)-4H-pyran-3-carbonitrile derivatives.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., dimedone, ethyl acetoacetate) (1.0 eq)

  • Catalyst (e.g., piperidine, triethylamine)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a suitable base, such as piperidine or triethylamine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Reaction times can vary from 30 minutes to a few hours depending on the substrates.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be evaporated under reduced pressure, and the residue purified by column chromatography on silica gel.

Quantitative Data for 4H-Pyran Synthesis (Representative)
Entry1,3-Dicarbonyl CompoundProductCatalystReaction TimeYield (%)
1Dimedone2-Amino-4-(4-fluorobenzoyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrilePiperidine1-2 hGood to Excellent
2Ethyl acetoacetateEthyl 2-amino-6-(4-fluorobenzoyl)-5-cyano-4-methyl-4H-pyran-3-carboxylateTriethylamine2-4 hGood

Note: Yields are generally good to excellent for these multicomponent reactions.

Reaction Workflow: Three-Component Synthesis of 4H-Pyrans

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Fluorophenylglyoxal_hydrate 4-Fluorophenylglyoxal hydrate Mixing One-Pot Mixing 4-Fluorophenylglyoxal_hydrate->Mixing Malononitrile Malononitrile Malononitrile->Mixing Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Mixing Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Mixing Solvent Ethanol Solvent->Mixing Temperature Room Temperature Temperature->Mixing Stirring Stirring Mixing->Stirring Isolation Precipitation/ Filtration or Chromatography Stirring->Isolation Pyran Substituted 4H-Pyran Isolation->Pyran

Caption: General workflow for the three-component synthesis of 4H-pyrans.

Synthesis of Substituted Imidazoles

Imidazole derivatives are of significant interest in medicinal chemistry due to their presence in many biologically important molecules, including the amino acid histidine. A common method for the synthesis of highly substituted imidazoles is a four-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate. In this context, this compound can act as the 1,2-dicarbonyl component.

General Experimental Protocol: Four-Component Synthesis of Imidazoles

This protocol outlines a general procedure for the synthesis of 1,2,4,5-tetrasubstituted imidazoles.

Materials:

  • This compound (1.0 eq)

  • An aldehyde (e.g., benzaldehyde) (1.0 eq)

  • A primary amine (e.g., aniline) (1.0 eq)

  • Ammonium acetate (excess)

  • Solvent (e.g., ethanol, acetic acid) or solvent-free conditions

Procedure:

  • In a round-bottom flask, mix this compound (1.0 mmol), the aldehyde (1.0 mmol), the primary amine (1.0 mmol), and ammonium acetate (e.g., 3.0 mmol).

  • The reaction can be performed in a solvent like ethanol or glacial acetic acid, or under solvent-free conditions by grinding the reactants together.

  • Heat the reaction mixture. The temperature and time will depend on the specific reactants and conditions (e.g., reflux in ethanol for several hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, collect it by filtration and wash with a suitable solvent.

  • If no solid forms, pour the reaction mixture into ice-water to induce precipitation.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Imidazole Synthesis (Representative)
EntryAldehydePrimary AmineProductConditionsYield (%)
1BenzaldehydeAniline1,4-Diphenyl-2-(4-fluorophenyl)-5-formyl-1H-imidazoleReflux in EthanolGood
24-MethylbenzaldehydeBenzylamine1-Benzyl-2-(4-fluorophenyl)-5-formyl-4-(p-tolyl)-1H-imidazoleSolvent-free, grindingGood to Excellent

Note: Yields for these four-component reactions are typically in the good to excellent range.

Reaction Workflow: Four-Component Synthesis of Imidazoles

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Fluorophenylglyoxal_hydrate 4-Fluorophenylglyoxal hydrate Mixing One-Pot Mixing 4-Fluorophenylglyoxal_hydrate->Mixing Aldehyde Aldehyde Aldehyde->Mixing Amine Primary Amine Amine->Mixing Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Mixing Solvent Solvent (e.g., Ethanol) or Solvent-free Solvent->Mixing Temperature Heating (Reflux) Heating Heating/Refluxing Temperature->Heating Mixing->Heating Workup Cooling & Precipitation Heating->Workup Purification Filtration/ Recrystallization Workup->Purification Imidazole Tetrasubstituted Imidazole Purification->Imidazole

Caption: General workflow for the four-component synthesis of imidazoles.

Safety and Handling

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols provided herein offer efficient and straightforward methods for the preparation of quinoxalines, 4H-pyrans, and imidazoles. These application notes serve as a guide for researchers to explore the rich chemistry of this reagent in the development of novel chemical entities for drug discovery and other applications.

Application Notes and Protocols for Fluorescent Probe Development Using 4-Fluorophenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of fluorescent probes utilizing 4-Fluorophenylglyoxal hydrate. This reagent serves as a versatile platform for the selective labeling of arginine residues in peptides and proteins, enabling the creation of bespoke fluorescent probes for a wide range of biological investigations.

Introduction

This compound is a dicarbonyl compound that exhibits high selectivity for the guanidinium group of arginine residues. This specific chemical reaction forms the basis for its use in developing targeted probes for biological and pharmaceutical research. By conjugating a fluorophore to the 4-Fluorophenylglyoxal moiety, researchers can create powerful tools for visualizing and quantifying proteins, studying protein-protein interactions, and monitoring enzymatic activity.

The development of fluorescent probes based on this compound can be approached through two primary strategies:

  • Direct Fluorophore Conjugation: Synthesizing a probe where a fluorophore is directly attached to the phenylglyoxal scaffold.

  • Two-Step Click Chemistry Approach: Utilizing a functionalized this compound, such as an azide- or alkyne-modified version, to first label the target protein, followed by the attachment of a fluorophore via a bioorthogonal click reaction.

Principle of Arginine-Selective Labeling

The core of this technology lies in the specific and covalent reaction between the dicarbonyl group of 4-Fluorophenylglyoxal and the guanidinium group of arginine. This reaction proceeds under mild physiological conditions (typically pH 7-9) to form a stable dihydroxyimidazolidine derivative. This modification allows for the site-specific introduction of a fluorescent reporter into a protein of interest.

Data Presentation: Spectroscopic Properties of Phenylglyoxal-Based Fluorescent Probes

While the intrinsic fluorescence of the 4-Fluorophenylglyoxal-arginine adduct is not well-characterized, the attachment of a fluorophore yields a highly fluorescent probe. The following table summarizes the spectroscopic properties of representative fluorescent probes developed from phenylglyoxal derivatives. These values can serve as a reference for the expected performance of custom-designed probes based on this compound.

Probe NameFluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Extinction Coefficient (ε, M⁻¹cm⁻¹)TargetReference
Rhodamine-Phenylglyoxal (Rh-PG)Rhodamine532580Not ReportedNot ReportedCitrulline/Arginine[1][2]
Cy3-Triazolyl-PhenylglyoxalCyanine 3 (Cy3)~550~570Not Reported~150,000Arginine

Note: The specific photophysical properties of a fluorescent probe derived from this compound will depend on the chosen fluorophore and the local environment of the labeled arginine residue. Experimental characterization is essential for each new probe.

Experimental Protocols

Protocol 1: Direct Synthesis of a 4-Fluorophenylglyoxal-Fluorophore Conjugate (Hypothetical Example)

This protocol outlines the general steps for synthesizing a fluorescent probe by directly conjugating a fluorophore to a modified 4-Fluorophenylglyoxal. This example uses a hypothetical amine-reactive fluorophore.

Materials:

  • 4-Fluoro-3-aminophenylglyoxal hydrate (custom synthesis required)

  • Amine-reactive fluorophore (e.g., NHS ester of a dye)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolution: Dissolve 4-Fluoro-3-aminophenylglyoxal hydrate in anhydrous DMF.

  • Reaction with Fluorophore: Add a 1.1 molar equivalent of the amine-reactive fluorophore NHS ester to the solution.

  • Base Addition: Add 2-3 equivalents of TEA to the reaction mixture to act as a base.

  • Incubation: Stir the reaction at room temperature for 4-6 hours, protected from light.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Purification: Upon completion, purify the crude product by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized probe by mass spectrometry and NMR spectroscopy.

Protocol 2: Two-Step Protein Labeling using 4-Azido-phenylglyoxal and Click Chemistry

This protocol describes a versatile two-step method for fluorescently labeling arginine residues in a target protein using a commercially available 4-azidophenylglyoxal and an alkyne-functionalized fluorophore.

Part A: Labeling of Protein with 4-Azido-phenylglyoxal

Materials:

  • Target protein containing surface-accessible arginine residues

  • 4-Azidophenylglyoxal hydrate

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: Prepare a solution of the target protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Probe Preparation: Prepare a 100 mM stock solution of 4-azidophenylglyoxal hydrate in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the 4-azidophenylglyoxal stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing, protected from light.

  • Removal of Excess Probe: Remove the unreacted 4-azidophenylglyoxal using a desalting column equilibrated with PBS (pH 7.4).

  • Quantification: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., Bradford or BCA).

Part B: Click Chemistry Reaction with Alkyne-Fluorophore

Materials:

  • Azide-labeled protein from Part A

  • Alkyne-functionalized fluorophore (e.g., Alkyne-Cy5)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • PBS, pH 7.4

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration 10-50 µM), alkyne-fluorophore (10-fold molar excess over the protein), and the copper-chelating ligand (e.g., TBTA, final concentration 100 µM).

  • Initiation of Click Reaction: Add freshly prepared solutions of CuSO₄ (final concentration 1 mM) and the reducing agent (TCEP or sodium ascorbate, final concentration 5 mM).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled protein from excess reagents using a desalting column or dialysis.

  • Characterization: Confirm the successful labeling by SDS-PAGE with in-gel fluorescence scanning and quantify the labeling efficiency using UV-Vis spectroscopy.

Mandatory Visualizations

Signaling Pathway: Arginine Modification

Arginine_Modification cluster_reagents Reagents cluster_reaction Reaction cluster_application Application 4F_PG 4-Fluorophenylglyoxal Hydrate Adduct Fluorescent Adduct (Dihydroxyimidazolidine) 4F_PG->Adduct Reacts with Arginine Arginine Residue (in Protein) Arginine->Adduct Forms Detection Fluorescence Detection (Visualization, Quantification) Adduct->Detection

Caption: Reaction of 4-Fluorophenylglyoxal with an arginine residue to form a fluorescent adduct for detection.

Experimental Workflow: Two-Step Protein Labeling

Two_Step_Labeling_Workflow Start Target Protein (with Arginine) Step1 Step 1: Azide Labeling Incubate with 4-Azido-phenylglyoxal Start->Step1 Purification1 Purification (Desalting Column) Step1->Purification1 Azide_Protein Azide-Labeled Protein Purification1->Azide_Protein Step2 Step 2: Click Chemistry Add Alkyne-Fluorophore, Cu(I), Ligand Azide_Protein->Step2 Purification2 Purification (Desalting/Dialysis) Step2->Purification2 Fluorescent_Protein Fluorescently Labeled Protein Purification2->Fluorescent_Protein Analysis Downstream Analysis (SDS-PAGE, Microscopy, etc.) Fluorescent_Protein->Analysis

Caption: Workflow for the two-step fluorescent labeling of proteins using 4-azidophenylglyoxal and click chemistry.

Logical Relationship: Probe Design Strategy

Probe_Design_Strategy cluster_direct Direct Conjugation cluster_twostep Two-Step Click Chemistry Core 4-Fluorophenylglyoxal Hydrate Core Direct_Fluorophore Attach Fluorophore directly to the -phenylglyoxal scaffold Core->Direct_Fluorophore Functionalize Introduce Azide/Alkyne on -phenylglyoxal Core->Functionalize Direct_Probe One-Step Fluorescent Probe Direct_Fluorophore->Direct_Probe Click_Reaction React with complementary Alkyne/Azide-Fluorophore Functionalize->Click_Reaction TwoStep_Probe Versatile Fluorescent Probe Click_Reaction->TwoStep_Probe

Caption: Two primary strategies for designing fluorescent probes based on this compound.

Applications in Research and Drug Development

Fluorescent probes developed from this compound have a wide array of potential applications:

  • Protein Visualization and Localization: Imaging the subcellular localization of target proteins in live or fixed cells.

  • Quantification of Protein Expression: Measuring protein levels in cell lysates or tissues.

  • Enzyme Activity Assays: Designing probes that change their fluorescent properties upon enzymatic modification of the target protein.

  • High-Throughput Screening: Developing assays for screening compound libraries that modulate protein-protein interactions or enzyme activity.

  • In Vivo Imaging: With the appropriate choice of near-infrared fluorophores, these probes could potentially be used for in vivo imaging in animal models.

Conclusion

This compound provides a robust and selective chemical tool for the development of fluorescent probes targeting arginine residues. The methodologies outlined in these application notes offer a starting point for researchers to design and synthesize custom probes tailored to their specific research needs. The versatility of this approach, particularly the two-step click chemistry strategy, opens up a vast landscape for the creation of novel fluorescent tools for advancing our understanding of biological processes and accelerating drug discovery.

References

Application Notes and Protocols: Condensation Reactions of 4-Fluorophenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the condensation reactions of 4-Fluorophenylglyoxal hydrate, a versatile building block in the synthesis of various heterocyclic compounds, particularly quinoxaline derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer agents.

Introduction

This compound is a key starting material for various condensation reactions, leading to the formation of complex molecular architectures. The presence of the fluorine atom can significantly enhance the pharmacological properties of the resulting molecules, such as metabolic stability and binding affinity to biological targets. This document outlines protocols for the synthesis of quinoxaline derivatives through different methodologies, including conventional heating, microwave-assisted synthesis, and room-temperature catalytic reactions.

Data Presentation

The following tables summarize quantitative data from representative condensation reactions involving aryl-glyoxal hydrates and related compounds, providing a comparative overview of different synthetic approaches.

Table 1: Synthesis of 2-(4-fluorophenyl)quinoxaline via Condensation with o-Phenylenediamine

EntryMethodCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference Analogue
1Conventional HeatingNoneEthanolReflux120~85-95Phenylglyoxal
2Microwave-Assisted SynthesisIodine (5)Ethanol/Water (1:1)120 (max)2-5>90Phenylglyoxal
3Room Temperature CatalysisAlumina-Supported HeteropolyoxometalateToluene25120~92Benzil

Table 2: Pfitzinger-Type Reaction of Arylglyoxals with Isatin Analogues

EntryArylglyoxalIsatin AnalogueBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1PhenylglyoxalIsatinKOHEthanolReflux4-6~70-80General
24-Chlorophenylglyoxal5-BromoisatinNaOHWater1008~65Analogue

Experimental Protocols

Protocol 1: Synthesis of 2-(4-fluorophenyl)quinoxaline via Conventional Heating

This protocol describes the classical condensation reaction between this compound and o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

  • Add a solution of 1.0 equivalent of o-phenylenediamine in ethanol to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-(4-fluorophenyl)quinoxaline.

Protocol 2: Microwave-Assisted Synthesis of 2-(4-fluorophenyl)quinoxaline

This protocol offers a rapid and efficient method for the synthesis of 2-(4-fluorophenyl)quinoxaline using microwave irradiation.

Materials:

  • This compound

  • o-Phenylenediamine

  • Iodine (catalyst)

  • Ethanol/Water (1:1 v/v)

  • Microwave synthesis vial

  • Microwave reactor

  • Stir bar

  • Standard laboratory glassware for workup

Procedure:

  • To a microwave synthesis vial, add this compound (1.0 mmol), o-phenylenediamine (1.0 mmol), and iodine (5 mol%).

  • Add 5 mL of a 1:1 mixture of ethanol and water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature of 120°C for 2-5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a beaker and add water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from ethanol.

Mandatory Visualization

Reaction Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for quinoxaline synthesis and a generalized signaling pathway where quinoxaline derivatives may exert their biological effects.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Product Isolation & Purification 4-Fluorophenylglyoxal_hydrate 4-Fluorophenylglyoxal Hydrate Reaction_Vessel Reaction Vessel (Conventional or Microwave) 4-Fluorophenylglyoxal_hydrate->Reaction_Vessel o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cooling & Precipitation Recrystallization Recrystallization Filtration->Recrystallization Crude Product Final_Product Pure 2-(4-fluorophenyl)quinoxaline Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of 2-(4-fluorophenyl)quinoxaline.

signaling_pathway Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Quinoxaline_Derivative Quinoxaline Derivative (e.g., 2-(4-fluorophenyl)quinoxaline) Quinoxaline_Derivative->Kinase_B Inhibition

Application Notes and Protocols for the Synthesis of Imidazole Derivatives Using 4-Fluorophenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties. The incorporation of fluorine atoms into these heterocyclic scaffolds can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides a detailed protocol for the synthesis of 2,4-bis(4-fluorophenyl)-1H-imidazole, a symmetrically substituted diarylimidazole, utilizing 4-fluorophenylglyoxal hydrate as a key precursor. The methodology is based on a modified Radziszewski reaction, a robust and efficient one-pot, three-component synthesis.

Reaction Principle

The synthesis proceeds via a one-pot condensation reaction involving this compound, 4-fluorobenzaldehyde, and a source of ammonia, typically ammonium acetate. This multicomponent reaction, a variation of the Debus-Radziszewski imidazole synthesis, allows for the efficient construction of the imidazole ring in a single step. The reaction mechanism is thought to involve the initial formation of a diimine from the reaction of the dicarbonyl compound (4-fluorophenylglyoxal) with ammonia, which then condenses with the aldehyde.

Experimental Protocol: Synthesis of 2,4-bis(4-fluorophenyl)-1H-imidazole

This protocol is adapted from the optimized synthesis of 2,4(5)-diarylimidazoles.[1]

Materials:

  • This compound

  • 4-Fluorobenzaldehyde

  • Ammonium acetate

  • Methanol (reagent grade)

  • Glacial acetic acid (optional, for alternative conditions)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (if necessary)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), and ammonium acetate (10 eq).

  • Solvent Addition: Add methanol to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Reaction Workup: Upon completion of the reaction (as indicated by TLC), the reaction mixture can be concentrated under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 2,4-bis(4-fluorophenyl)-1H-imidazole.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2,4-bis(4-fluorophenyl)-1H-imidazole based on analogous reactions.[1]

ParameterValueNotes
Reactants
This compound1.0 eqLimiting reagent
4-Fluorobenzaldehyde1.0 eq
Ammonium acetate10 eqAmmonia source
Solvent MethanolOptimal for selectivity
Temperature Room TemperatureMild reaction conditions
Reaction Time 24 - 48 hoursMonitor by TLC
Yield 80 - 90%Expected yield of purified product
Purity >95%After purification
Characterization
Melting Point To be determined
¹H NMR Consistent with structure
¹³C NMR Consistent with structure
Mass Spectrometry [M+H]⁺ expected

Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome 4-Fluorophenylglyoxal_hydrate 4-Fluorophenylglyoxal Hydrate One_Pot_Reaction One-Pot Reaction (Methanol, RT) 4-Fluorophenylglyoxal_hydrate->One_Pot_Reaction 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->One_Pot_Reaction Ammonium_acetate Ammonium Acetate Ammonium_acetate->One_Pot_Reaction Crude_Product Crude Product One_Pot_Reaction->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product 2,4-bis(4-fluorophenyl) -1H-imidazole Purification->Final_Product Radiszewski_Mechanism_Concept Reactants 4-Fluorophenylglyoxal + 4-Fluorobenzaldehyde + Ammonia (from NH4OAc) Intermediate_Diimine Intermediate Diimine Formation Reactants->Intermediate_Diimine Step 1 Condensation Condensation with 4-Fluorobenzaldehyde Intermediate_Diimine->Condensation Step 2 Cyclization_Dehydration Cyclization & Dehydration Condensation->Cyclization_Dehydration Step 3 Product 2,4-bis(4-fluorophenyl) -1H-imidazole Cyclization_Dehydration->Product Final Step

References

Application Notes and Protocols for Protein Labeling with 4-Fluorophenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylglyoxal hydrate is a chemical reagent designed for the selective modification of arginine residues in proteins. This reagent specifically targets the guanidinium group of arginine, leading to a stable, covalent modification. The ability to selectively label arginine residues provides a powerful tool for researchers in proteomics, drug development, and cell biology. Applications range from probing protein structure and function to preparing protein conjugates for therapeutic or diagnostic purposes. The introduction of a fluorine atom provides a useful probe for ¹⁹F NMR studies and can be used in mass spectrometry-based quantitative proteomics.

Principle of the Reaction

This compound reacts specifically with the guanidinium group of arginine residues under mild alkaline conditions. The reaction involves the formation of a stable cyclic adduct. It is understood that two molecules of the glyoxal reagent react with each guanidinium group. This high specificity for arginine over other nucleophilic amino acids, such as lysine, makes it a valuable tool for targeted protein modification. The reaction rate is dependent on pH, increasing as the pH becomes more alkaline.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the labeling of proteins with phenylglyoxal derivatives. This data, primarily from studies of closely related phenylglyoxals, can be used as a starting point for optimizing the labeling reaction with this compound.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH7.0 - 9.0The reaction rate increases with higher pH.
Temperature25°C - 37°CHigher temperatures can increase the reaction rate but may affect protein stability.
Molar Excess of Reagent10 - 100 foldThe optimal molar excess depends on the protein and the number of accessible arginine residues.
Reaction Time1 - 4 hoursReaction time should be optimized for each specific protein and application.

Table 2: Buffer Compatibility

Compatible BuffersIncompatible Buffers
Sodium PhosphateTris
Sodium BorateGlycine
HEPESOther primary amine-containing buffers

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general guideline for the modification of arginine residues in a target protein. Optimization of reagent concentration, reaction time, and buffer conditions may be necessary for your specific protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) - Optional

  • Desalting column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS)

Procedure:

  • Prepare the Protein Solution: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Reagent Stock Solution: Immediately before use, dissolve this compound in DMSO to prepare a 100 mM stock solution.

  • Initiate the Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. For example, for a 50-fold molar excess, add 5 µL of the 100 mM stock solution to 1 mL of a 10 µM protein solution.

  • Incubate: Gently mix the reaction and incubate at room temperature (25°C) or 37°C for 1-4 hours.

  • Quench the Reaction (Optional): To stop the reaction, a quenching reagent with a primary amine, such as Tris, can be added.

  • Purify the Labeled Protein: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterize the Labeled Protein: Determine the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy.

Protocol 2: Characterization of the Labeled Protein by Mass Spectrometry

Mass spectrometry is a powerful technique to confirm the covalent modification and identify the specific arginine residues that have been labeled.

Procedure:

  • Sample Preparation: Digest both the labeled and an unlabeled (control) protein sample with a suitable protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence database. Be sure to include the mass shift corresponding to the addition of the 4-Fluorophenylglyoxal adduct to arginine residues in your search parameters.

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) initiate Initiate Reaction (Add Reagent to Protein) prep_protein->initiate prep_reagent Prepare 4-Fluorophenylglyoxal Hydrate Stock Solution (100 mM in DMSO) prep_reagent->initiate incubate Incubate (25-37°C for 1-4 hours) initiate->incubate quench Quench Reaction (Optional) (e.g., Tris-HCl) incubate->quench purify Purify Labeled Protein (Desalting Column) quench->purify characterize Characterize Labeled Protein (Mass Spectrometry, UV-Vis) purify->characterize

Caption: Experimental workflow for protein labeling.

reaction_mechanism cluster_reactants Reactants cluster_product Product arginine Arginine Residue (in Protein) reaction + glyoxal 2 x this compound adduct Stable Covalent Adduct reaction->adduct pH 7.0 - 9.0

Caption: Chemical reaction of this compound.

Application Notes and Protocols for Analyzing 4-Fluorophenylglyoxal Hydrate Reaction Kinetics by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for monitoring the kinetics of chemical reactions. By separating and quantifying reactants, intermediates, and products over time, HPLC provides valuable data for determining reaction rates, orders, and mechanisms. This document provides a detailed methodology for the analysis of the reaction kinetics of 4-Fluorophenylglyoxal hydrate using a reversed-phase HPLC (RP-HPLC) method.

This compound is an α-oxoaldehyde that is of interest in synthetic chemistry and as a potential precursor in pharmaceutical development. Understanding its reaction kinetics is crucial for process optimization and for elucidating reaction mechanisms. The following protocols and application notes describe a general method that can be adapted for studying its reaction with various nucleophiles. For the purpose of this document, a model reaction with a primary amine will be considered.

Model Reaction: Condensation of this compound with a Primary Amine

A common reaction of glyoxals is the condensation with primary amines to form Schiff bases. This reaction is relevant in various chemical and biological contexts. The proposed HPLC method will monitor the disappearance of this compound and the appearance of the corresponding N-(4-fluorobenzoyl)formimidoyl product.

Reaction Scheme:

Experimental Protocols

Materials and Reagents
  • This compound (≥95% purity)

  • Primary amine (e.g., aniline or a relevant pharmaceutical intermediate)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Reaction buffer (e.g., phosphate or acetate buffer, pH controlled)

Instrumentation and HPLC Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterValue
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard and Sample Preparation

Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in the reaction buffer.

  • Prepare a series of calibration standards by diluting the stock solution with the reaction buffer to concentrations ranging from 1 µg/mL to 100 µg/mL.

Reaction Sample Preparation:

  • Equilibrate the reaction buffer to the desired temperature (e.g., 25 °C, 37 °C).

  • Initiate the reaction by adding a known concentration of the primary amine to a solution of this compound in the reaction buffer. The final concentration of this compound should be within the calibration range.

  • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a vial containing a cold solvent (e.g., acetonitrile) to stop the reaction and precipitate any interfering substances.

  • Filter the quenched sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Data Analysis and Presentation

The concentration of this compound at each time point is determined by comparing the peak area from the chromatogram to the calibration curve. The reaction kinetics can then be analyzed by plotting the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction (if the amine is in large excess), this plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k').

Hypothetical Kinetic Data

The following table summarizes hypothetical data for the reaction at two different temperatures.

Time (min)[4-FPGH] (µg/mL) at 25°Cln[4-FPGH] at 25°C[4-FPGH] (µg/mL) at 37°Cln[4-FPGH] at 37°C
0100.04.605100.04.605
281.94.40567.04.205
560.74.10636.83.605
1036.83.60513.52.603
2013.52.6031.80.588
305.01.6090.2-1.609
600.2-1.609--
Calculated Rate Constants
Temperature (°C)Pseudo-first-order rate constant (k') (min⁻¹)
250.1000.999
370.2000.998

Visualizations

Reaction Pathway

ReactionPathway FPGH 4-Fluorophenylglyoxal hydrate Product Schiff Base Product FPGH->Product + R-NH₂ Amine Primary Amine (R-NH₂) Amine->Product Water Water Product->Water - 2H₂O

Caption: Condensation reaction of this compound.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Initiate Reaction: Mix 4-FPGH and Amine Sampling Withdraw Aliquots at Timed Intervals Start->Sampling Quench Quench Reaction in Cold Acetonitrile Sampling->Quench Filter Filter Sample (0.22 µm) Quench->Filter Inject Inject Sample into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Quantify Concentration using Calibration Curve Integrate->Calibrate Kinetics Plot ln[Concentration] vs. Time to Determine Rate Constant Calibrate->Kinetics

Caption: Workflow for kinetic analysis by HPLC.

Conclusion

The described HPLC method provides a robust and reliable approach for monitoring the reaction kinetics of this compound. By following the detailed protocols for sample preparation, HPLC analysis, and data processing, researchers can obtain accurate kinetic data. This information is invaluable for understanding reaction mechanisms, optimizing reaction conditions, and in the development of new synthetic methodologies and pharmaceutical compounds. The method can be readily adapted to study the reactivity of this compound with a wide range of reactants under various conditions.

Application Notes and Protocols: Reaction of 4-Fluorophenylglyoxal Hydrate with N-acetylarginine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective chemical modification of amino acid residues in peptides and proteins is a cornerstone of modern chemical biology and drug development. Arginine, with its unique guanidinium group, plays critical roles in protein structure, function, and molecular recognition. 4-Fluorophenylglyoxal hydrate is a dicarbonyl reagent that selectively reacts with the guanidinium group of arginine residues under mild conditions. This reaction results in the formation of a stable covalent adduct, effectively neutralizing the positive charge of the arginine side chain and introducing a fluorinated phenyl group. This modification serves as a versatile tool for a range of applications, from fundamental studies of protein function to the development of sophisticated diagnostic and therapeutic agents. The introduction of a fluorine atom provides a valuable probe for ¹⁹F NMR studies and for the development of PET imaging agents when using its ¹⁸F-labeled counterpart.[1]

Core Reaction Mechanism

The reaction between this compound and the guanidinium group of N-acetylarginine proceeds via a condensation reaction. The dicarbonyl moiety of the glyoxal reacts with the terminal nitrogens of the guanidinium group to form a stable dihydroxyimidazolidine derivative. This reaction is highly selective for arginine residues over other amino acid side chains under controlled pH conditions.

Reaction_Scheme cluster_reactants Reactants cluster_product Product 4-FPG 4-Fluorophenylglyoxal Hydrate Adduct 4-Fluorophenylglyoxal- N-acetylarginine Adduct 4-FPG->Adduct + N-Ac-Arg N-acetylarginine N-Ac-Arg->Adduct pH 7-9

Caption: Reaction of 4-Fluorophenylglyoxal with N-acetylarginine.

Applications in Research and Drug Development

The selective modification of arginine residues by this compound has several key applications:

  • Protein Structure-Function Studies: By modifying specific arginine residues, researchers can investigate their importance in enzyme catalysis, protein-protein interactions, and ligand binding. The neutralization of the positive charge can be particularly informative.

  • Development of Chemical Probes: The fluorinated phenyl group can be used as a probe for biophysical studies, such as ¹⁹F NMR, to investigate the local environment of the modified residue.

  • PET Imaging Agent Development: The use of 4-[¹⁸F]Fluorophenylglyoxal allows for the radiolabeling of peptides and proteins containing arginine residues. These labeled biomolecules can be used as PET imaging agents to visualize and quantify biological processes in vivo, aiding in disease diagnosis and monitoring treatment response.[1]

  • Antibody-Drug Conjugates (ADCs): While less common than lysine or cysteine modification, arginine modification presents an alternative strategy for the development of ADCs, potentially leading to more homogenous conjugates.[2][3]

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the modification of N-acetylarginine with this compound, based on data from analogous reactions with phenylglyoxal derivatives.

Table 1: Typical Reaction Conditions

ParameterRecommended RangeNotes
pH 7.0 - 9.0The reaction rate increases with higher pH. Bicarbonate or phosphate buffers are recommended. Avoid amine-containing buffers (e.g., Tris).
Temperature 25°C - 37°CHigher temperatures can increase the reaction rate but may impact the stability of proteins.
Molar Excess of 4-FPG 10 to 100-foldThe optimal excess depends on the substrate and desired level of modification.
Reaction Time 1 - 4 hoursProgress should be monitored to determine the optimal duration.

Table 2: Analytical Characterization of the Adduct

Analytical MethodExpected ResultPurpose
Mass Spectrometry (MS) Mass increase corresponding to the addition of the 4-fluorophenylglyoxal moiety minus water molecules.Confirmation of covalent adduct formation.
¹⁹F NMR Spectroscopy A resonance signal corresponding to the fluorine atom on the phenyl ring.To confirm the presence and environment of the fluorine label.
Reverse-Phase HPLC A new peak with a different retention time from the starting materials.To monitor reaction progress and assess purity.

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with N-acetylarginine and a conceptual workflow for its application in probing a signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_application Application Example A Dissolve N-acetylarginine in Bicarbonate Buffer (pH 8.5) B Add 4-Fluorophenylglyoxal Hydrate (10-fold molar excess) A->B C Incubate at 37°C for 2 hours B->C D Monitor Reaction by RP-HPLC C->D E Purify Adduct by Preparative HPLC D->E F Characterize by MS and NMR E->F G Modify Arginine Residue in a Target Protein with 4-FPG H Confirm Modification and Purity G->H K Incorporate ¹⁸F-labeled FPG for in vivo PET Imaging G->K I Perform Functional Assay (e.g., Enzyme Kinetics, Binding Assay) H->I J Compare Activity of Modified vs. Unmodified Protein I->J

Caption: General experimental workflow for synthesis and application.

Protocol 1: Synthesis of 4-Fluorophenylglyoxal-N-acetylarginine Adduct

Materials:

  • N-acetylarginine

  • This compound

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Reaction Setup: Dissolve N-acetylarginine in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mM.

  • Reagent Addition: Add a 10-fold molar excess of this compound to the N-acetylarginine solution.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by injecting small aliquots into a reverse-phase HPLC system. Use a gradient of water/ACN with 0.1% TFA. The formation of the product will be indicated by the appearance of a new, more hydrophobic peak.

  • Purification: Once the reaction is complete, purify the adduct using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified product by mass spectrometry, expecting a mass increase corresponding to the addition of the 4-fluorophenylglyoxal moiety.

Protocol 2: Probing a Signaling Pathway by Arginine Modification

This protocol describes a conceptual workflow for investigating the role of a critical arginine residue in a protein kinase.

Hypothetical Scenario: Protein Kinase X (PKX) has a critical arginine residue (Arg-123) in its substrate-binding pocket. We hypothesize that this arginine is essential for substrate recognition.

Signaling_Pathway cluster_pathway Protein Kinase X (PKX) Signaling cluster_inhibition Inhibition by Arginine Modification PKX PKX (Active) pSubstrate Phosphorylated Substrate PKX->pSubstrate Phosphorylates PKX_mod PKX-Arg123-FPG (Inactive) PKX->PKX_mod Substrate Substrate Protein Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream FPG 4-Fluorophenylglyoxal FPG->PKX_mod Modifies Arg-123 PKX_mod->pSubstrate Inhibits Phosphorylation

Caption: Probing a kinase signaling pathway via arginine modification.

Experimental Steps:

  • Protein Modification: Modify purified PKX with this compound according to Protocol 1, optimizing conditions to achieve modification primarily at the accessible Arg-123.

  • Confirmation of Modification: Use mass spectrometry (e.g., peptide mapping) to confirm the specific modification of Arg-123.

  • Kinase Activity Assay: Perform a kinase activity assay using the modified PKX and the unmodified PKX as a control. Compare the rates of substrate phosphorylation.

  • Data Analysis: A significant decrease in the activity of the modified PKX would support the hypothesis that Arg-123 is critical for substrate binding and catalysis.

  • In Vivo Imaging (with ¹⁸F-FPG): If the interaction of PKX with its substrate is a key step in a disease process, [¹⁸F]FPG-labeled peptides that bind to PKX could be developed as PET imaging agents to visualize the expression and activity of PKX in vivo.

References

Application Notes and Protocols: Synthesis of Fluorinated Quinolines via a Modified Doebner-von Miller Reaction Utilizing 4-Fluorophenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. The Doebner-von Miller reaction is a robust and widely utilized method for synthesizing substituted quinolines, traditionally involving the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2][3] This application note details a modified protocol for the synthesis of 6-fluoro-2-(4-fluorophenyl)quinoline, employing 4-Fluorophenylglyoxal hydrate as a key precursor.

While not a direct reactant in the classical Doebner-von Miller pathway, this compound, an α-ketoaldehyde, can be effectively utilized to generate the requisite α,β-unsaturated carbonyl intermediate in situ. This is achieved through a Beyer-type aldol condensation with a suitable ketone, followed by the cyclization with an aniline to yield the target quinoline.[1] This approach expands the utility of readily available starting materials for the synthesis of novel fluorinated quinoline derivatives, which are of significant interest in medicinal chemistry due to the often-beneficial effects of fluorine on metabolic stability and biological activity.

Reaction Principle

The overall synthetic strategy involves a one-pot, multi-component reaction. Initially, under acidic or basic catalysis, this compound undergoes a condensation reaction with a ketone (e.g., acetone) to form an α,β-unsaturated keto-aldehyde. This intermediate then reacts with an aniline (e.g., 4-fluoroaniline) in the presence of a strong acid catalyst, consistent with the Doebner-von Miller reaction mechanism. The subsequent steps involve a Michael addition of the aniline to the unsaturated system, followed by intramolecular cyclization, dehydration, and oxidation to afford the final aromatic quinoline product.

Experimental Protocols

Materials and Equipment
  • This compound (FW: 172.12 g/mol )

  • Acetone (FW: 58.08 g/mol )

  • 4-Fluoroaniline (FW: 111.12 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

General Procedure for the Synthesis of 6-Fluoro-2-(4-fluorophenyl)quinoline
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.72 g, 10 mmol) and acetone (2.9 g, 50 mmol, 5 equivalents).

  • Initial Condensation: To the stirred mixture, slowly add a catalytic amount of a base (e.g., 2-3 drops of 10% NaOH) or acid (e.g., 2-3 drops of glacial acetic acid) to promote the aldol condensation. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the α,β-unsaturated intermediate.

  • Addition of Aniline and Acid Catalyst: In a separate beaker, dissolve 4-fluoroaniline (1.11 g, 10 mmol) in 50 mL of ethanol. Add this solution to the reaction flask.

  • Acid-Catalyzed Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with vigorous stirring. Caution: This addition is highly exothermic.

  • Reaction Progression: After the addition of the acid, heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice (approximately 100 g).

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 6-fluoro-2-(4-fluorophenyl)quinoline.

Data Presentation

ReactantMolecular Weight ( g/mol )Moles (mmol)Equivalents
This compound172.12101.0
Acetone58.08505.0
4-Fluoroaniline111.12101.0
Concentrated Sulfuric Acid98.08-Catalyst
ParameterValue
Reaction Time4-6 hours
Reaction Temp.Reflux (80-90°C)
Expected Yield60-75% (post-purification)
AppearancePale yellow solid

Visualizations

Doebner_von_Miller_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Synthesis cluster_workup Product Isolation and Purification Reactant1 4-Fluorophenylglyoxal hydrate Aldol In situ Aldol Condensation (α,β-Unsaturated Carbonyl Formation) Reactant1->Aldol Reactant2 Acetone Reactant2->Aldol Reactant3 4-Fluoroaniline Addition Addition of Aniline and Acid Catalyst Reactant3->Addition Aldol->Addition Reflux Reflux (4-6 h) Addition->Reflux Quench Quench with Ice Reflux->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Column Chromatography Extract->Purify Product 6-Fluoro-2-(4-fluorophenyl)quinoline Purify->Product

Caption: Workflow for the synthesis of 6-fluoro-2-(4-fluorophenyl)quinoline.

Signaling_Pathway cluster_step1 Step 1: In situ Intermediate Formation cluster_step2 Step 2: Doebner-von Miller Reaction Start1 4-Fluorophenylglyoxal hydrate Intermediate1 α,β-Unsaturated Keto-aldehyde Start1->Intermediate1 Aldol Condensation Start2 Acetone Start2->Intermediate1 Michael_Adduct Michael Adduct Intermediate1->Michael_Adduct Michael Addition Aniline 4-Fluoroaniline Aniline->Michael_Adduct Cyclized_Intermediate Dihydroquinoline Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 6-Fluoro-2-(4-fluorophenyl)quinoline Cyclized_Intermediate->Product Dehydration & Oxidation

Caption: Proposed reaction pathway for quinoline synthesis.

Troubleshooting and Safety

  • Tar Formation: A common side reaction in Doebner-von Miller syntheses is the polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation.[4] To minimize this, ensure the slow, controlled addition of the strong acid at a low temperature. Maintaining the recommended reaction temperature and time is also crucial.

  • Low Yield: If the yield is low, ensure all reagents are pure and dry (where applicable). The efficiency of the initial aldol condensation can be optimized by adjusting the catalyst (acid or base) and reaction time before the addition of the aniline and strong acid.

  • Safety Precautions: Concentrated sulfuric acid is highly corrosive and reacts exothermically with water and organic solvents. Always handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The neutralization step with sodium bicarbonate should be performed slowly to control the release of CO₂ gas.

Conclusion

This application note provides a detailed protocol for the synthesis of a fluorinated quinoline derivative using this compound in a modified Doebner-von Miller reaction. By generating the key α,β-unsaturated carbonyl intermediate in situ, this method offers a versatile route to novel quinoline structures from readily available starting materials. This approach is particularly valuable for drug discovery and development programs seeking to explore the chemical space of fluorinated heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Fluorophenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluorophenylglyoxal Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and to offer solutions for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a colorless crystalline solid with the chemical formula C₈H₇FO₃ · H₂O.[1] It is primarily used as a reagent in organic synthesis for the preparation of biologically active compounds and holds significant value in medicinal chemistry and pesticide synthesis.[1] A key application is in multicomponent reactions, such as the Pictet-Spengler reaction, to synthesize fluorinated heterocyclic scaffolds like β-carbolines, which are important pharmacophores.

Q2: What are the physical and chemical properties of this compound?

A2: this compound is a colorless crystalline solid. It is soluble in water, alcohol, and ether.[1] The melting point is approximately 118-121°C.[1] It is known to be sensitive to moisture and should be stored in a dry environment to prevent the loss of crystal water.[1]

Q3: How should this compound be handled and stored?

A3: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container in a dry place.[1] Standard safety precautions, such as wearing gloves and eye protection, should be followed to avoid direct contact with the skin and eyes, as it can be an irritant.[1] Avoid contact with oxidants and sources of ignition.[1]

Q4: In what types of reactions is this compound commonly used?

A4: Aryl glyoxals like this compound are valuable precursors for the synthesis of a variety of oxygen- and nitrogen-containing heterocycles through multicomponent reactions. A prominent example is the Pictet-Spengler reaction with tryptamine derivatives to form tetrahydro-β-carbolines, which are precursors to many alkaloids and pharmacologically active compounds.

Experimental Protocol: Pictet-Spengler Reaction of this compound with Tryptamine

This protocol describes a general procedure for the synthesis of 1-(4-fluorobenzoyl)-1,2,3,4-tetrahydro-β-carboline.

Materials:

  • This compound

  • Tryptamine

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile)

  • Acid Catalyst (e.g., Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TSA))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve tryptamine (1.0 eq) in the chosen anhydrous solvent.

  • Reagent Addition: To the stirred solution, add this compound (1.1 eq).

  • Catalyst Addition: Add the acid catalyst (0.1 - 1.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Pictet-Spengler reaction with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inadequate Catalyst Activity: The acid catalyst may be old or insufficient.Use a fresh batch of a strong acid catalyst like TFA. Consider increasing the catalyst loading incrementally.
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.Gradually increase the reaction temperature, for example, from room temperature to 40°C, and then to the reflux temperature of the solvent, while monitoring the reaction progress.
Moisture in the Reaction: this compound and the iminium ion intermediate are sensitive to water.Ensure all glassware is thoroughly flame-dried, use anhydrous solvents, and maintain a strict inert atmosphere throughout the experiment.
Formation of Multiple Side Products Excessive Heat or Prolonged Reaction Time: Decomposition of starting materials or the product can occur under harsh conditions.Optimize the reaction time and temperature. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions.Ensure accurate weighing and addition of reactants. A slight excess of the glyoxal hydrate (e.g., 1.1 eq) is often beneficial.
Difficulty in Product Purification Streaking on TLC Plate: The product may be highly polar or acidic/basic.Add a small amount of triethylamine (for basic products) or acetic acid (for acidic products) to the chromatography eluent to improve separation.
Product is an Oil Instead of a Solid: The product may be amorphous or have a low melting point.Try triturating the oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization.

Data Presentation: Optimization of Reaction Conditions

The following table provides hypothetical data for the optimization of the Pictet-Spengler reaction between this compound and tryptamine.

Entry Solvent Catalyst (eq) Temperature (°C) Time (h) Yield (%)
1DCMTFA (0.1)252445
2DCMTFA (0.5)251265
3DCMTFA (0.5)40878
4Toluenep-TSA (0.2)801272
5AcetonitrileTFA (0.5)601085

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Flame-dry glassware under inert atmosphere reagents Dissolve Tryptamine in anhydrous solvent prep->reagents add_glyoxal Add 4-Fluorophenylglyoxal hydrate reagents->add_glyoxal add_catalyst Add acid catalyst add_glyoxal->add_catalyst react Stir at desired temperature add_catalyst->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the Pictet-Spengler reaction.

troubleshooting_tree start Low Yield or No Reaction check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents side_products Side Products Observed? start->side_products increase_temp Increase Temperature check_conditions->increase_temp Temp < Reflux? increase_catalyst Increase Catalyst Loading check_conditions->increase_catalyst Catalyst Loading Low? use_anhydrous Ensure Anhydrous Conditions check_reagents->use_anhydrous Moisture Suspected? fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents Reagents Old? optimize_time_temp Optimize Time and Temperature side_products->optimize_time_temp Yes

Caption: Troubleshooting decision tree for low yield issues.

reaction_pathway reactants This compound + Tryptamine schiff_base Schiff Base Intermediate reactants->schiff_base + H+ iminium_ion Iminium Ion schiff_base->iminium_ion - H2O cyclization Intramolecular Electrophilic Aromatic Substitution iminium_ion->cyclization product Tetrahydro-β-carboline Product cyclization->product - H+

Caption: Simplified Pictet-Spengler reaction pathway.

References

Technical Support Center: Reactions of 4-Fluorophenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorophenylglyoxal hydrate. The information is designed to help anticipate and resolve common issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during reactions involving this compound, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Product

Potential CauseRecommended Solution
Decomposition of Starting Material This compound can be sensitive to harsh reaction conditions. Avoid excessively high temperatures and strong acidic or basic conditions unless the reaction specifically requires them. Consider performing the reaction at a lower temperature for a longer duration.
Impure Reagents Ensure all reagents, especially the this compound and any amine reactants, are of high purity. Impurities can lead to a host of side reactions. Solvents should be anhydrous if the reaction is sensitive to water.
Suboptimal Reaction Conditions The choice of solvent and catalyst can significantly impact the reaction outcome. If the yield is low, consider screening different solvents and catalysts. For instance, in the Pictet-Spengler reaction, strong protic acids like trifluoroacetic acid (TFA) or Lewis acids can be effective.[1]
Steric Hindrance Bulky substituents on either the this compound or the reacting partner can impede the reaction. In such cases, longer reaction times or a moderate increase in temperature may be necessary.[1]

Issue 2: Formation of Multiple Products or a Complex Mixture

Potential CauseRecommended Solution
Cannizzaro Reaction Under strong basic conditions, 4-Fluorophenylglyoxal, which lacks alpha-hydrogens, can undergo a disproportionation reaction to yield 4-fluoromandelic acid and 4-fluorophenylglycol.[2] To avoid this, maintain a neutral or acidic pH if the desired reaction allows. If basic conditions are necessary, use a milder base or carefully control the stoichiometry and temperature.
Polymerization Phenylglyoxal, a related compound, is known to polymerize upon standing.[3][4] 4-Fluorophenylglyoxal may exhibit similar behavior, especially in concentrated solutions or upon prolonged storage. Use freshly prepared solutions when possible and store the reagent under appropriate conditions (cool, dry, and dark).
Side Reactions with Amines Reactions with amines can sometimes lead to the formation of Schiff bases or other adducts.[5] The specific outcome can depend on the structure of the amine and the reaction conditions. Careful control of stoichiometry and temperature can help favor the desired product.
Oxidation The aldehyde group in 4-Fluorophenylglyoxal is susceptible to oxidation, especially in the presence of air or other oxidizing agents. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with this compound?

The most common byproducts are dependent on the reaction conditions. Under strongly basic conditions, the primary byproducts are 4-fluoromandelic acid and 4-fluorophenylglycol, resulting from the Cannizzaro reaction.[2] In reactions with primary amines, the formation of imines (Schiff bases) can be a competing reaction or an intermediate step. Polymerization of the glyoxal can also occur, particularly with aged reagents or in concentrated solutions.[3][4]

Q2: How can I minimize the formation of Cannizzaro byproducts?

To minimize the Cannizzaro reaction, avoid using strong bases. If your reaction requires basic conditions, consider using a weaker, non-hydroxide base. Alternatively, running the reaction at a lower temperature can help reduce the rate of this side reaction. Maintaining a neutral or acidic pH is the most effective way to prevent it.

Q3: Is this compound stable in solution?

While reasonably stable, this compound can degrade over time, especially in solution and when exposed to light, air, or temperature fluctuations. It is recommended to use freshly prepared solutions for best results. The non-fluorinated analog, phenylglyoxal, is known to polymerize on standing, and it is plausible that this compound could undergo similar degradation.[3][4]

Q4: I am performing a Pictet-Spengler reaction with this compound and getting a low yield. What can I do?

Low yields in Pictet-Spengler reactions can be due to several factors. Ensure your catalyst is sufficiently acidic to promote the formation of the iminium ion intermediate.[1] Both protic acids (like TFA) and Lewis acids can be used.[1] The purity of your reagents and the use of an anhydrous solvent are critical, as water can interfere with the reaction intermediates.[1] If your substrate is sensitive, consider a two-step approach where the intermediate Schiff base is formed first, followed by acid-catalyzed cyclization.[6]

Q5: Are there any specific recommendations for the reaction of this compound with o-phenylenediamine?

This reaction is often used for the synthesis of 2-(4-fluorophenyl)quinoxaline. A well-established protocol involves reacting equimolar amounts of this compound and o-phenylenediamine in ethanol at room temperature. This reaction is typically clean and efficient, with the product precipitating from the solution, which simplifies purification.

Experimental Protocols

Synthesis of 2-(4-fluorophenyl)quinoxaline

This protocol is adapted from a published procedure for the synthesis of 2-(4-fluorophenyl)quinoxaline.

  • Materials:

    • This compound

    • o-phenylenediamine

    • Ethanol

  • Procedure:

    • Dissolve 1.5 mmol of o-phenylenediamine in 10 mL of ethanol in a round-bottom flask.

    • Add 1.5 mmol of this compound to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • The product will precipitate out of the solution as a solid.

    • Collect the solid product by filtration.

    • Wash the solid with a small amount of cold ethanol.

    • Dry the product under vacuum.

Data Presentation

Currently, there is limited quantitative data available in the literature specifically detailing the percentage yields of byproducts in various reactions of this compound. The formation of byproducts is highly dependent on the specific reaction conditions.

Reaction TypePotential ByproductsTypical Conditions to Favor Byproduct
Cannizzaro Reaction 4-Fluoromandelic acid, 4-FluorophenylglycolStrong aqueous base (e.g., NaOH, KOH)
Polymerization Polymeric materialsConcentrated solutions, prolonged storage
Reaction with Amines Imines (Schiff Bases)Equimolar reactants, neutral or mild acidic/basic conditions

Visualizations

Logical Flowchart for Troubleshooting Low Product Yield

LowYieldTroubleshooting Start Low or No Product Yield CheckPurity Check Reagent Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckStability Consider Reactant Stability Start->CheckStability PurifyReagents Purify or Replace Reagents CheckPurity->PurifyReagents OptimizeConditions Optimize Conditions (Solvent, Catalyst, Temp.) CheckConditions->OptimizeConditions FreshReagents Use Freshly Prepared Reactants CheckStability->FreshReagents SuccessfulReaction Improved Yield OptimizeConditions->SuccessfulReaction PurifyReagents->SuccessfulReaction FreshReagents->SuccessfulReaction

Caption: Troubleshooting flowchart for low product yield.

Potential Reaction Pathways of this compound

ReactionPathways cluster_desired Desired Reactions cluster_byproducts Potential Byproducts Start 4-Fluorophenylglyoxal Hydrate DesiredProduct Desired Product (e.g., Heterocycle) Start->DesiredProduct + Nucleophile (e.g., Amine) Optimized Conditions Cannizzaro Cannizzaro Products: 4-Fluoromandelic Acid & 4-Fluorophenylglycol Start->Cannizzaro + Strong Base Polymer Polymer Start->Polymer Concentrated or Aged Sample

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: 4-Fluorophenylglyoxal Hydrate Work-Up Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with 4-Fluorophenylglyoxal hydrate and need to remove excess reagent from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during a work-up?

A1: this compound is a colorless crystalline solid.[1][2] Its solubility is a critical factor in designing a purification strategy. It is soluble in water, as well as organic solvents like alcohols and ethers.[1][2] This dual solubility can present challenges in standard liquid-liquid extractions. The compound is also known to be an irritant, so appropriate personal protective equipment (PPE) should be worn.[3]

Q2: My desired product is organic-soluble and not water-soluble. How can I remove the excess this compound?

A2: A liquid-liquid extraction is a suitable first step. Because this compound has appreciable water solubility, you can wash your organic layer containing the product with water or a brine solution. Multiple washes will be more effective at removing the polar glyoxal hydrate.

Q3: I've performed several aqueous washes, but I still see traces of this compound in my product according to TLC/LC-MS. What should I do?

A3: If aqueous extraction is insufficient, column chromatography is the recommended next step. Due to the polarity of this compound, it will have a strong affinity for polar stationary phases like silica gel. By using a relatively non-polar eluent system, your less polar desired product should elute first, leaving the glyoxal hydrate adsorbed to the silica.

Q4: Can I use a reactive quench to remove excess this compound?

A4: Yes, a reactive quench can be an effective strategy. Since glyoxals can react with nucleophiles, adding a water-soluble amine, such as a dilute solution of sodium bisulfite or a simple primary amine like glycine, can form a water-soluble adduct that is easily removed during an aqueous work-up. This should be done cautiously and tested on a small scale first to ensure it does not interfere with your desired product.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Persistent contamination of the organic layer with this compound after aqueous extraction. Insufficient washing or high concentration of the hydrate in the organic solvent. The hydrate has some solubility in common organic solvents like ether.[1][2]Increase the number of aqueous washes (e.g., 3-5 times). Use a saturated brine solution for the final washes to further decrease the solubility of organic compounds in the aqueous layer. Consider performing a back-extraction.
The desired product is also somewhat water-soluble and is being lost during the aqueous wash. The product has some polarity, leading to partitioning into the aqueous layer along with the this compound.Minimize the volume of the aqueous washes. Use a saturated brine solution to reduce the solubility of your product in the aqueous phase. Alternatively, proceed directly to column chromatography with a suitable solvent system.
Streaking or poor separation during column chromatography. The column may be overloaded, or the chosen solvent system may not be optimal. This compound is quite polar and can interact strongly with silica gel.Use a higher ratio of stationary phase to your crude product. Start with a very non-polar eluent and gradually increase the polarity (gradient elution). A common starting point could be a hexane/ethyl acetate or dichloromethane/methanol system.
Formation of unexpected by-products during the work-up. This compound can potentially undergo side reactions, especially under basic or acidic conditions during extraction. Phenylglyoxal, a related compound, is known to polymerize.[4]Ensure your work-up conditions are as neutral as possible. Use a buffered aqueous solution if your product is sensitive to pH changes. Analyze the by-products to understand the reaction and optimize the work-up accordingly.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Excess this compound

Objective: To remove water-soluble this compound from a reaction mixture containing a desired product with low water solubility.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Deionized water.

  • Saturated sodium chloride solution (brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • Beakers and flasks.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely. The aqueous layer will contain a portion of the this compound.

  • Drain the lower aqueous layer. If your organic solvent is denser than water (e.g., dichloromethane), drain the organic layer into a clean flask and return the aqueous layer to the funnel to be discarded. Then return the organic layer to the funnel.

  • Repeat the washing step with deionized water 2-3 more times.

  • Perform a final wash with an equal volume of brine. This helps to remove residual water from the organic layer.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude product, which should now have a significantly reduced amount of this compound.

Protocol 2: Purification by Column Chromatography

Objective: To separate a non-polar to moderately polar desired product from the highly polar this compound.

Materials:

  • Crude product from the extraction work-up.

  • Silica gel (60 Å, 230-400 mesh).

  • Chromatography column.

  • Eluent solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol).

  • Test tubes or vials for fraction collection.

  • Thin-layer chromatography (TLC) plates and chamber.

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with your initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of the organic solvent used for the reaction or a slightly more polar solvent if necessary for solubility. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.

  • Elution: Begin eluting the column with the non-polar solvent system. Your less polar product should start to move down the column.

  • Monitor the Separation: Collect fractions and monitor their composition using TLC. The desired product should have a higher Rf value than the polar this compound.

  • Gradient Elution (if necessary): If the this compound is not eluting or the separation is poor, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Combine and Concentrate: Once the desired product has completely eluted (as determined by TLC), combine the pure fractions and remove the solvent in vacuo to obtain the purified product.

Workflow and Decision-Making Diagram

Workup_Procedure start Reaction Mixture (Product + Excess 4-FPGH) extraction Liquid-Liquid Extraction (Organic Solvent vs. Water/Brine) start->extraction check_purity1 Check Purity (TLC, LC-MS, NMR) extraction->check_purity1 Organic Layer aqueous_waste Aqueous Waste (Contains 4-FPGH) extraction->aqueous_waste Aqueous Layer column_chrom Column Chromatography (Silica Gel) check_purity1->column_chrom Impure final_product Purified Product check_purity1->final_product Sufficiently Pure check_purity2 Check Purity of Fractions column_chrom->check_purity2 check_purity2->column_chrom Continue Elution combine_fractions Combine Pure Fractions check_purity2->combine_fractions Pure Fractions impure_fractions Impure Fractions check_purity2->impure_fractions Impure Fractions combine_fractions->final_product

References

stability of 4-Fluorophenylglyoxal hydrate in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluorophenylglyoxal Hydrate Stability

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffer solutions and to offer solutions for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, like other aromatic glyoxal derivatives, is susceptible to degradation in aqueous solutions. The stability is influenced by factors such as pH, temperature, buffer composition, and exposure to light and oxygen. Generally, it is more stable in slightly acidic to neutral conditions. In alkaline conditions, it can undergo degradation through pathways like aldol-type condensation reactions. For long-term storage of the solid compound, it is recommended to keep it in a cool, dry, and dark place.

Q2: Which buffer system is recommended for working with this compound?

A2: The choice of buffer is critical.

  • Phosphate-Buffered Saline (PBS) and Citrate buffers are generally suitable choices for experiments in the neutral to slightly acidic pH range.

  • Tris-HCl buffer is NOT recommended. Tris contains a primary amine that can react with the aldehyde groups of this compound, forming Schiff bases or other adducts. This reaction will interfere with your experiments by consuming the reagent and forming impurities.

Q3: How does pH affect the stability of this compound?

A3: pH is a critical factor.

  • Acidic to Neutral pH (pH 4-7): Generally, the compound exhibits better stability in this range.

  • Alkaline pH (pH > 8): Stability is significantly reduced in basic conditions. Aldol-type condensation reactions and other degradation pathways are more likely to occur, leading to the formation of colored byproducts and a decrease in the concentration of the active compound.

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathways for phenylglyoxal derivatives in aqueous solutions include:

  • Aldol Condensation: Especially at higher pH, two molecules can react to form a larger, often colored, condensation product.

  • Oxidation: The aldehyde group is susceptible to oxidation, which can be accelerated by the presence of oxygen and certain metal ions. This can lead to the formation of 4-fluorobenzoylformic acid and subsequently 4-fluorobenzoic acid.

  • Polymerization: Like other aldehydes, phenylglyoxal can polymerize over time, especially in concentrated solutions or upon improper storage.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a pH-adjusting modifier like formic acid or a phosphate buffer) to separate the parent compound from its degradation products. A UV detector is typically used for quantification.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Solution turns yellow/brown over time. Degradation of this compound, likely due to aldol condensation or oxidation, which is often accelerated by high pH or exposure to light.Prepare fresh solutions before use. Store stock solutions at low temperatures (2-8°C or -20°C for longer-term) and protect from light. Ensure the pH of the buffer is in the optimal range (slightly acidic to neutral).
Inconsistent or lower-than-expected results in labeling or derivatization reactions. The concentration of active this compound has decreased due to instability in the chosen buffer or improper storage. If using Tris buffer, the reagent is likely reacting with the buffer itself.Switch to a non-amine-containing buffer like PBS or citrate. Always use freshly prepared solutions of this compound for critical experiments. Quantify the stock solution by UV-Vis spectrophotometry or HPLC before use.
Precipitate forms in the solution. This could be due to polymerization of the compound, especially in concentrated solutions, or insolubility in the chosen buffer system. Changes in temperature can also affect solubility.Prepare solutions at the working concentration just before use. If a stock solution is needed, consider using a co-solvent like a small amount of acetonitrile or DMSO before diluting with the aqueous buffer. Ensure the solution is well-mixed and completely dissolved.
Appearance of unexpected peaks in HPLC analysis. These are likely degradation products.Use a stability-indicating HPLC method to identify and quantify these impurities. Compare the chromatograms of fresh and aged solutions to track the formation of degradation products over time. This can help in understanding the degradation kinetics in your specific experimental conditions.

Data Presentation

Table 1: Illustrative Stability of this compound (1 mg/mL) at 25°C Over Time

Buffer System (pH)% Remaining after 24h% Remaining after 72hObservations
Citrate Buffer (pH 5.0)> 98%> 95%Solution remains clear.
Phosphate-Buffered Saline (PBS, pH 7.4)~95%~85%Slight yellowing may be observed.
Tris-HCl (pH 8.0)< 70%< 50%Significant yellowing and potential formation of new HPLC peaks. (Not Recommended)
Carbonate-Bicarbonate Buffer (pH 9.0)< 50%< 20%Rapid color change to yellow/brown.

Table 2: Effect of Temperature on the Stability of this compound in PBS (pH 7.4) after 24 hours

Temperature% Remaining
4°C> 99%
25°C (Room Temperature)~95%
37°C~80%

Experimental Protocols

Protocol: Preparation of a Stock Solution of this compound
  • Materials: this compound, Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN), desired aqueous buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • Procedure:

    • Accurately weigh the required amount of this compound in a clean, dry vial.

    • Add a small volume of DMSO or ACN to dissolve the solid completely. For example, for a 10 mg/mL stock, dissolve 10 mg in 1 mL of organic solvent.

    • Vortex briefly to ensure complete dissolution.

    • This stock solution can be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

    • For working solutions, dilute the stock solution to the final desired concentration in the pre-chilled aqueous buffer immediately before use.

Protocol: Stability Assessment by HPLC
  • HPLC System: A standard HPLC system with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution (Illustrative):

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Linear gradient from 95% to 5% B

    • 19-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm (or determined by UV-Vis scan of the compound).

  • Procedure:

    • Prepare a solution of this compound in the buffer of interest at a known concentration (e.g., 100 µg/mL).

    • Inject a sample immediately after preparation (t=0).

    • Store the solution under the desired conditions (e.g., specific temperature, light/dark).

    • At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject aliquots of the solution onto the HPLC.

    • Monitor the peak area of the parent compound and any new peaks that appear. The percentage of remaining compound can be calculated relative to the t=0 peak area.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis start Weigh 4-Fluorophenylglyoxal Hydrate dissolve Dissolve in minimal organic solvent (DMSO/ACN) start->dissolve dilute Dilute to final concentration in desired buffer dissolve->dilute storage Store under defined conditions (T, pH, light) dilute->storage sampling Sample at time points (t=0, t=1, t=2...) storage->sampling Incubation hplc HPLC Analysis sampling->hplc data Data Analysis (% remaining, degradation products) hplc->data

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_pathways Potential Degradation Pathways FPGH 4-Fluorophenylglyoxal Hydrate aldol Aldol Condensation Products (colored) FPGH->aldol High pH oxid Oxidation Products (e.g., 4-Fluorobenzoylformic acid) FPGH->oxid O2, metal ions poly Polymers FPGH->poly High concentration, prolonged storage

Caption: Potential degradation pathways for this compound.

troubleshooting low yield in 4-Fluorophenylglyoxal hydrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Fluorophenylglyoxal hydrate, a key intermediate for researchers, scientists, and drug development professionals. The primary synthesis route involves the oxidation of 4'-fluoroacetophenone using selenium dioxide. This guide will address common issues encountered during this process to help optimize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the oxidation of 4'-fluoroacetophenone using selenium dioxide (SeO₂). This reaction, known as the Riley oxidation, selectively oxidizes the α-methyl group of the acetophenone to an aldehyde, which is subsequently hydrated to form the stable glyoxal hydrate.[1][2]

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors, including incomplete reaction, degradation of the product, or suboptimal reaction conditions. Key areas to investigate are the purity of reagents, reaction temperature, reaction time, and the efficiency of the work-up and purification procedures.

Q3: What are the typical solvents used for this reaction, and how do they affect the outcome?

A3: Dioxane with a small amount of water is a common solvent system for this oxidation.[1][3] The water is crucial for the formation of the hydrate. Anhydrous conditions may lead to the formation of the anhydrous glyoxal, which is prone to polymerization. The choice of solvent can also influence the reaction rate and the solubility of reactants and intermediates.

Q4: Are there any specific safety precautions I should take when working with selenium dioxide?

A4: Yes, selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Care should be taken to avoid inhalation of selenium dioxide powder or contact with skin. All selenium-containing waste must be disposed of according to institutional and local regulations.

Q5: How can I effectively remove the selenium byproduct from my reaction mixture?

A5: The selenium byproduct typically precipitates out of the reaction mixture as a red or black solid (elemental selenium). The hot reaction mixture can be decanted or filtered to remove the bulk of the selenium.[1] Any residual soluble selenium species can be removed during the subsequent aqueous work-up and crystallization steps.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Formation Inactive selenium dioxide.Use freshly sublimed or a newly opened bottle of selenium dioxide. The quality of SeO₂ can degrade over time.
Low reaction temperature.Ensure the reaction is heated to reflux to achieve a reasonable reaction rate.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.
Formation of a Dark, Tarry Substance Over-oxidation or side reactions.Avoid excessive heating or prolonged reaction times. Ensure the stoichiometry of selenium dioxide is correct (typically 1 to 1.1 equivalents).
Polymerization of the anhydrous glyoxal.Ensure a sufficient amount of water is present in the reaction mixture to form the stable hydrate.
Difficulty in Isolating the Product Product is too soluble in the crystallization solvent.If crystallizing from water, cool the solution slowly and for an extended period in an ice bath. If the product remains in solution, consider a different solvent system or extraction into an organic solvent followed by evaporation and recrystallization.
Incomplete removal of dioxane.Ensure dioxane is thoroughly removed by distillation or evaporation before attempting crystallization, as it can interfere with crystal formation.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or temperature. Confirm the quality of the selenium dioxide.
Insufficient purification.Recrystallize the product from a suitable solvent. A water crystallization is often effective for removing less polar impurities like the starting material.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of phenylglyoxal and should be optimized for your specific laboratory conditions.

Materials:

  • 4'-Fluoroacetophenone

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Deionized Water

  • Activated Charcoal

  • Celatom® or Celite® (optional, for filtration)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dioxane (e.g., 6 parts by volume relative to the acetophenone).

  • Reagent Addition: Add selenium dioxide (1.0-1.1 molar equivalents) and a small amount of water (e.g., 0.2 parts by volume) to the dioxane.

  • Dissolution: Heat the mixture gently with stirring until the selenium dioxide has dissolved.

  • Starting Material Addition: Add 4'-fluoroacetophenone (1.0 molar equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain reflux for 4-6 hours. The reaction mixture will turn dark as elemental selenium precipitates. Monitor the reaction by TLC.

  • Work-up:

    • Allow the mixture to cool slightly and decant the hot solution away from the precipitated selenium.

    • Remove the dioxane and water under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in hot water.

    • Add a small amount of activated charcoal to decolorize the solution and heat for a few minutes.

    • Filter the hot solution through a fluted filter paper or a pad of Celatom® to remove the charcoal and any remaining selenium particles.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Place the flask in an ice bath to complete the crystallization.

  • Isolation and Drying:

    • Collect the white to off-white crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold water.

    • Dry the crystals in a desiccator or a vacuum oven at low heat to obtain this compound.

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound Start 4'-Fluoroacetophenone Intermediate Oxidation Reaction (Riley Oxidation) Start->Intermediate Reacts with Reagent SeO2, Dioxane/H2O Reagent->Intermediate in Product_anhydrous 4-Fluorophenylglyoxal Intermediate->Product_anhydrous Forms Hydration Hydration Product_anhydrous->Hydration Undergoes Final_Product This compound Hydration->Final_Product to yield

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reagents Check Reagent Purity (SeO2, Starting Material) Start->Check_Reagents Impure_Reagents Impure Reagents? Check_Reagents->Impure_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time) Suboptimal_Conditions Suboptimal Conditions? Check_Conditions->Suboptimal_Conditions Check_Workup Evaluate Work-up & Purification Inefficient_Workup Inefficient Work-up? Check_Workup->Inefficient_Workup Impure_Reagents->Check_Conditions No Purify_Reagents Purify/Replace Reagents Impure_Reagents->Purify_Reagents Yes Suboptimal_Conditions->Check_Workup No Optimize_Conditions Optimize Temp/Time Suboptimal_Conditions->Optimize_Conditions Yes Refine_Workup Refine Purification Steps Inefficient_Workup->Refine_Workup Yes

Caption: A logical workflow for troubleshooting low product yield.

Factors Affecting Yield

Factors_Affecting_Yield Key Factors Influencing Yield Yield Product Yield Temp Reaction Temperature Yield->Temp Time Reaction Time Yield->Time Purity Reagent Purity Yield->Purity Solvent Solvent System Yield->Solvent Workup Work-up Efficiency Yield->Workup

Caption: Relationship between experimental parameters and final product yield.

References

Technical Support Center: Purification of 4-Fluorophenylglyoxal Hydrate Adducts by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chromatographic purification of 4-Fluorophenylglyoxal hydrate and its adducts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic purification of this compound and its adducts?

A1: this compound and its adducts are polar aromatic compounds. Key challenges in their purification include:

  • Poor retention on traditional reversed-phase (C18) columns due to their polar nature.

  • Peak tailing or broad peaks resulting from interactions with the stationary phase.

  • Co-elution with polar impurities that have similar retention properties.

  • Instability of the hydrate form under certain chromatographic conditions.

Q2: Which chromatographic techniques are most suitable for purifying this compound adducts?

A2: The most effective techniques for purifying polar compounds like this compound adducts are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This method is excellent for retaining and separating highly polar compounds.[1][2][3][4]

  • Reversed-Phase HPLC with specialized columns: Using columns with alternative selectivities, such as fluorinated phases (e.g., FluoroPhenyl), can enhance retention and improve separation.[5][6]

  • Normal-Phase Chromatography: While less common with modern HPLC systems, it remains a viable option for separating polar compounds.

Q3: How can I improve the peak shape when purifying my this compound adduct?

A3: Poor peak shape is often due to unwanted interactions with the stationary phase or issues with the sample solvent. To improve it:

  • Optimize the mobile phase: Adjusting the pH or adding modifiers can reduce peak tailing.

  • Use a suitable sample diluent: Dissolving the sample in a solvent that is weaker than the mobile phase can prevent peak distortion. For HILIC, a high organic solvent is recommended.[7]

  • Consider a different stationary phase: An alternative column chemistry may offer better peak symmetry.

Q4: My recovery of the this compound adduct is low. What are the possible causes?

A4: Low recovery can be attributed to several factors:

  • Irreversible adsorption onto the column: The compound may be strongly and irreversibly binding to the stationary phase.

  • Precipitation on the column: If the compound is not fully soluble in the mobile phase, it can precipitate.

  • Compound instability: The adduct may be degrading during the purification process.

  • Inefficient elution: The mobile phase may not be strong enough to elute the compound from the column.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chromatographic purification of this compound adducts.

Issue 1: Poor Retention on a C18 Column

  • Possible Cause: The highly polar nature of the this compound adduct leads to minimal interaction with the nonpolar C18 stationary phase.

  • Solution:

    • Switch to HILIC: This is the preferred method for retaining and separating very polar compounds.[1][2][3][4]

    • Use a Polar-Embedded or Polar-Endcapped Reversed-Phase Column: These columns are designed to provide better retention for polar analytes.

    • Employ a FluoroPhenyl Stationary Phase: These phases can offer unique selectivity for fluorinated compounds.[5][6]

Issue 2: Co-elution with Impurities

  • Possible Cause: The chosen mobile phase and stationary phase do not provide sufficient selectivity to separate the target compound from impurities with similar polarities.

  • Solution:

    • Optimize the Mobile Phase:

      • Change the organic modifier: In reversed-phase, switching from acetonitrile to methanol or vice versa can alter selectivity.

      • Adjust the pH: For ionizable compounds, modifying the mobile phase pH can significantly impact retention.

      • Run a gradient: A shallow gradient can improve the resolution of closely eluting peaks.

    • Try a Different Stationary Phase: A column with a different chemistry (e.g., HILIC, cyano, or a different reversed-phase selectivity) can resolve the co-eluting peaks.

Issue 3: Tailing or Asymmetric Peaks

  • Possible Cause:

    • Secondary interactions between the analyte and the stationary phase (e.g., silanol groups on silica-based columns).

    • Column overloading.

    • Inappropriate sample solvent.

  • Solution:

    • Add a mobile phase modifier: A small amount of an acidic (e.g., formic acid, TFA) or basic (e.g., ammonia, triethylamine) additive can suppress unwanted interactions. Note that TFA can suppress MS signals.

    • Reduce the sample load: Inject a smaller amount of the sample to see if peak shape improves.

    • Ensure the sample is dissolved in the mobile phase or a weaker solvent. [7]

Issue 4: Inconsistent Retention Times

  • Possible Cause:

    • Inadequate column equilibration between runs. HILIC columns, in particular, may require longer equilibration times.[7]

    • Changes in mobile phase composition.

    • Fluctuations in column temperature.

  • Solution:

    • Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Prepare fresh mobile phase: Prepare mobile phases fresh daily and ensure accurate mixing.

    • Use a column oven: Maintaining a constant column temperature will ensure reproducible retention times.

Data Presentation

Table 1: Starting Conditions for Method Development

ParameterHILICReversed-Phase (FluoroPhenyl)
Stationary Phase Silica, Zwitterionic, or Amide-basedPentafluorophenyl (PFP)
Mobile Phase A Water with buffer (e.g., 10 mM Ammonium Acetate)Water with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile or Methanol with 0.1% Formic Acid
Initial Gradient 95% B5-10% B
Column Temperature 30-40 °C30-40 °C
Flow Rate 0.5 - 1.0 mL/min for analytical scale0.5 - 1.0 mL/min for analytical scale
Sample Diluent 90% Acetonitrile / 10% WaterMobile Phase A / Mobile Phase B at initial conditions

Experimental Protocols

Protocol 1: HILIC Method for Purification of this compound Adducts

  • Column: A HILIC column (e.g., silica, zwitterionic, or amide chemistry) with dimensions appropriate for the purification scale.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: Set according to the column dimensions.

    • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and decrease the organic content to elute the polar compounds. A typical gradient might be:

      • 0-2 min: 95% B

      • 2-15 min: 95% to 70% B

      • 15-17 min: 70% to 95% B

      • 17-25 min: 95% B (re-equilibration)

    • Column Temperature: 35 °C.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the crude sample in a mixture of 90% acetonitrile and 10% water. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Reversed-Phase Method using a FluoroPhenyl Column

  • Column: A FluoroPhenyl column suitable for the intended purification scale.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: Set according to the column dimensions.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 50% B

      • 20-22 min: 50% to 95% B

      • 22-25 min: 95% B

      • 25-27 min: 95% to 5% B

      • 27-35 min: 5% B (re-equilibration)

    • Column Temperature: 40 °C.

    • Detection: UV at an appropriate wavelength.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition (95% A, 5% B). Filter through a 0.22 µm syringe filter before injection.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude 4-Fluorophenylglyoxal Hydrate Adduct Dissolve Dissolve in appropriate solvent Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto Column Filter->Inject Separate Chromatographic Separation (HILIC or RP-FluoroPhenyl) Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (e.g., HPLC, LC-MS) Collect->Analyze Evaporate Solvent Evaporation Analyze->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for the purification of this compound adducts.

Caption: Troubleshooting decision tree for chromatography issues.

References

preventing side reactions of 4-Fluorophenylglyoxal hydrate with lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 4-Fluorophenylglyoxal Hydrate, with a specific focus on preventing undesirable side reactions with lysine residues during bioconjugation and chemical modification of proteins.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving the reaction of this compound with proteins, particularly concerning the side reactions with lysine.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound in a protein?

A1: The primary target for this compound is the guanidinium group of arginine residues. The reaction is most efficient under neutral to slightly alkaline conditions (pH 7-8) and results in the formation of a stable dihydroxyimidazolidine derivative.[1][2]

Q2: Can this compound react with other amino acids?

A2: Yes, side reactions can occur, most notably with the ε-amino group of lysine.[1][3] The N-terminal α-amino group of a protein and the thiol group of cysteine can also be potential sites for modification.[1][3] The extent of these side reactions is influenced by factors such as pH, reagent concentration, and the accessibility of the amino acid residues within the protein's structure.[1]

Q3: What are the typical side products with lysine?

A3: The reaction with the ε-amino group of lysine typically forms a Schiff base. This intermediate can be reversible.[1][4] Under certain conditions, more complex and stable adducts can form, potentially leading to protein cross-linking.[1]

Q4: How can I minimize side reactions with lysine?

A4: To favor the specific modification of arginine and minimize reactions with lysine, consider the following strategies:

  • pH Control: Maintain the reaction pH in the neutral to slightly alkaline range (pH 7.0-8.0). Higher pH values (above 8.0) significantly increase the reactivity of the lysine ε-amino group.[1]

  • Reagent Concentration: Use the lowest effective concentration of this compound required for the desired modification of arginine. A large excess of the reagent increases the likelihood of side reactions.[1]

  • Reaction Time: Monitor the reaction progress and stop it once the desired level of arginine modification is achieved to prevent prolonged exposure that could lead to more side reactions.[1]

  • Quenching: Quench the reaction by adding an excess of a small molecule amine, such as Tris buffer, to consume the unreacted this compound.[1]

Q5: My protein has a high number of surface-exposed lysines. What additional precautions can I take?

A5: For proteins with highly accessible lysine residues, consider a combination of the strategies mentioned above. Performing a titration experiment to determine the optimal, lowest possible concentration of this compound is highly recommended. Additionally, stringent pH control is crucial.

Q6: I am observing unexpected adducts and potential cross-linking. What is the likely cause?

A6: The formation of unexpected adducts and cross-linking is often a result of side reactions with lysine, which are promoted by:

  • High pH: A reaction pH above 8.0 will significantly increase the rate of reaction with lysine residues.[1]

  • High Reagent Concentration: A large molar excess of this compound can drive the reaction towards less specific modifications.[1]

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period can lead to the formation of more stable and complex lysine adducts.[1]

Q7: How can I confirm if the observed side reactions are due to lysine modification?

A7: You can use analytical techniques such as mass spectrometry (MS) to identify the modified residues. Digestion of the modified protein followed by LC-MS/MS analysis can pinpoint the exact sites of modification. The mass shift corresponding to the addition of the 4-fluorophenylglyoxal moiety will be observed on lysine residues if side reactions have occurred.

Q8: Can the Schiff base formed with lysine be reversed?

A8: The initial Schiff base formed with lysine can be reversible, especially under acidic conditions. However, it can also rearrange to form more stable adducts over time.

Q9: Is it possible to selectively react with lysine using this compound?

A9: While the primary target is arginine, reaction conditions can be manipulated to favor lysine modification. Increasing the pH to above 8.0 will enhance the reactivity of the lysine ε-amino group. However, achieving high selectivity for lysine over arginine with this reagent is challenging.

Data Presentation

Table 1: Influence of Reaction Conditions on the Selectivity of this compound

ParameterCondition for High Arginine SelectivityCondition Favoring Lysine Side ReactionsRationale
pH 7.0 - 8.0> 8.0The guanidinium group of arginine is optimally reactive at neutral to slightly alkaline pH. The ε-amino group of lysine becomes significantly more nucleophilic and reactive at higher pH values.[1]
Reagent Molar Excess Low (e.g., 1-5 fold)High (e.g., >10 fold)A lower excess of the reagent minimizes non-specific reactions. High concentrations can drive the reaction with less reactive nucleophiles like the lysine ε-amino group.[1]
Reaction Time Monitored and minimizedProlongedShorter reaction times reduce the opportunity for the slower side reactions with lysine to occur.[1]
Temperature Room Temperature (25°C)Elevated TemperatureWhile not the primary factor for selectivity, elevated temperatures can increase the rate of all reactions, including side reactions.

Experimental Protocols

Protocol 1: Selective Modification of Arginine Residues

This protocol provides a general framework for the selective modification of arginine residues in a protein using this compound while minimizing side reactions with lysine.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis membrane

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or ethanol) at a concentration of 10-100 mM immediately before use.

  • Reaction Initiation: Add a 1 to 5 molar excess of this compound to the protein solution. The optimal molar excess should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature (25°C) for 1-2 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by mass spectrometry.

  • Reaction Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for an additional 30 minutes.

  • Product Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analysis: Characterize the modified protein using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to confirm the extent of modification and the absence of significant side products.

Protocol 2: Analysis of Lysine Side Reactions by Mass Spectrometry

This protocol outlines a general workflow for identifying lysine residues that have been modified by this compound.

Materials:

  • Modified protein sample from Protocol 1

  • Unmodified control protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation:

    • To 100 µg of the modified and unmodified protein samples, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAM to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion:

    • Dilute the samples with 50 mM ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate at 37°C overnight.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 ZipTip or equivalent solid-phase extraction method.

    • Elute the peptides in a solution of 50% acetonitrile and 0.1% formic acid. . LC-MS/MS Analysis:

    • Analyze the desalted peptide samples by LC-MS/MS.

    • Set the mass spectrometer to perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Search the generated MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).

    • Include a variable modification corresponding to the mass of the 4-fluorophenylglyoxal adduct on lysine residues.

    • Compare the results from the modified and unmodified samples to identify specific sites of lysine modification.

Mandatory Visualizations

cluster_main Main Reaction (Arginine Modification) cluster_side Side Reaction (Lysine Modification) Arg Arginine Residue Arg_Product Stable Dihydroxyimidazolidine Adduct Arg->Arg_Product pH 7.0-8.0 FPGO 4-Fluorophenylglyoxal Hydrate FPGO->Arg_Product Lys Lysine Residue Schiff_Base Schiff Base (Reversible) Lys->Schiff_Base pH > 8.0 Lys_FPGO 4-Fluorophenylglyoxal Hydrate Lys_FPGO->Schiff_Base Complex_Adduct Complex Adducts/ Cross-linking Schiff_Base->Complex_Adduct Prolonged reaction

Caption: Reaction pathways of this compound with Arginine and Lysine.

start Experiment Start: Reaction of Protein with This compound check_modification Analysis of Reaction Products (e.g., Mass Spectrometry) start->check_modification desired_product Desired Arginine Modification Achieved check_modification->desired_product No side_products Side Products Detected (e.g., Lysine Adducts) check_modification->side_products Yes end Successful Modification desired_product->end troubleshoot Troubleshooting side_products->troubleshoot check_ph Is pH between 7.0 and 8.0? troubleshoot->check_ph adjust_ph Adjust pH to 7.0-8.0 check_ph->adjust_ph No check_reagent Is reagent concentration minimized? check_ph->check_reagent Yes adjust_ph->start adjust_reagent Reduce molar excess of reagent check_reagent->adjust_reagent No check_time Is reaction time optimized? check_reagent->check_time Yes adjust_reagent->start check_time->desired_product Yes adjust_time Reduce reaction time check_time->adjust_time No adjust_time->start

Caption: Troubleshooting workflow for minimizing lysine side reactions.

References

storage and handling guidelines for 4-Fluorophenylglyoxal hydrate to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-Fluorophenylglyoxal hydrate to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: To ensure maximum stability, it is recommended to store this compound in a freezer at temperatures under -20°C.[1] For shorter-term storage, a dry, cool, and well-ventilated place is advised.[2] Some suppliers also indicate that ambient storage is possible, though this may be less suitable for long-term stability.[3]

Q2: Is an inert atmosphere required for storing this compound?

A2: Yes, for long-term storage and to minimize degradation, storing this compound under an inert atmosphere is recommended.[1] This helps to prevent oxidation and reactions with atmospheric components.

Q3: What type of container should be used for storage?

A3: You should always store this compound in a tightly closed container to prevent moisture absorption and contamination.[2][4]

Q4: Is this compound sensitive to light or moisture?

A4: Yes, this compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[5] This can lead to the loss of crystal water and potential degradation.[5] Therefore, it is crucial to store it in a dry environment. While specific light sensitivity data is not prevalent, it is good laboratory practice to protect all chemicals from direct light unless otherwise specified.

Q5: What are the signs of potential degradation?

A5: A change in the physical appearance of the compound, such as discoloration from its typical white to pale cream color or a change in its crystalline form, can indicate degradation.[6] Inconsistent experimental results are also a key indicator that the reagent's integrity may be compromised.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature Store in freezer, under -20°C[1]To minimize chemical degradation and preserve long-term stability.
Cool, dry place[2]Suitable for short-term storage.
Atmosphere Inert atmosphere[1]To prevent oxidation.
Container Tightly closed container[2][4]To prevent moisture absorption and contamination.
Moisture Store in a dry place[5]The compound is hygroscopic and can lose crystal water.[5]

Troubleshooting Guide

This guide will help you troubleshoot common issues that may arise from the improper storage or handling of this compound.

ProblemProbable CauseRecommended Solution
Inconsistent or unexpected experimental results Degradation of the reagent due to improper storage (e.g., exposure to moisture or elevated temperatures).1. Use a fresh batch of the reagent that has been stored under the recommended conditions (<-20°C, inert atmosphere). 2. Perform a quality control check on the existing batch, if possible (e.g., melting point determination, analytical spectroscopy).
Change in physical appearance (e.g., discoloration, clumping) The compound has likely absorbed moisture or has started to degrade.[5]1. Discard the degraded reagent in accordance with local regulations.[4] 2. Procure a new batch and ensure it is stored correctly in a tightly sealed container in a dry environment.
Difficulty in handling or weighing the compound The compound may have become static or clumpy due to moisture absorption.1. Handle the compound in a glove box with a controlled atmosphere. 2. Ensure all weighing equipment is clean and dry.

Logical Troubleshooting Workflow

TroubleshootingWorkflow problem Observed Problem inconsistent_results Inconsistent Experimental Results problem->inconsistent_results physical_change Change in Physical Appearance problem->physical_change handling_difficulty Handling/Weighing Difficulties problem->handling_difficulty cause_degradation Probable Cause: Reagent Degradation inconsistent_results->cause_degradation physical_change->cause_degradation cause_moisture Probable Cause: Moisture Absorption physical_change->cause_moisture handling_difficulty->cause_moisture solution_new_batch Solution: Use Fresh, Properly Stored Reagent cause_degradation->solution_new_batch solution_qc Solution: Perform Quality Control Check cause_degradation->solution_qc solution_discard Solution: Discard Degraded Reagent cause_degradation->solution_discard cause_moisture->solution_discard solution_handling Solution: Handle in Controlled Atmosphere cause_moisture->solution_handling

References

Technical Support Center: Improving the Selectivity of 4-Fluorophenylglyoxal Hydrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the selectivity of reactions involving 4-Fluorophenylglyoxal hydrate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary target for this compound in bioconjugation reactions?

This compound is an α-dicarbonyl compound that exhibits high selectivity for the guanidinium group of arginine residues in proteins and peptides under mild conditions.

Q2: What is the optimal pH for achieving high selectivity in reactions with arginine residues?

The optimal pH range for the reaction of this compound with arginine is typically between 7.0 and 9.0. The reaction rate generally increases with a higher pH within this range. However, very high pH values (> 9.0) can lead to an increase in side reactions with other nucleophilic residues, such as lysine.

Q3: What types of buffers are recommended for these reactions?

It is crucial to use buffers that do not contain primary or secondary amines, such as Tris, as these can compete with the intended target for the glyoxal reagent. Recommended buffers include sodium phosphate, sodium bicarbonate, and borate buffers.

Q4: Can this compound react with other amino acid residues?

While highly selective for arginine, this compound can exhibit some reactivity with other nucleophilic amino acid side chains, most notably the ε-amino group of lysine. This reactivity is generally much lower than with arginine and can be minimized by controlling the reaction pH. Reactions with cysteine, histidine, and the N-terminal α-amino group can also occur but are typically less significant compared to arginine. Phenylglyoxal derivatives have been shown to be less reactive with the epsilon-amino group of lysine compared to other glyoxals like methylglyoxal and glyoxal.[1][2]

Q5: What is the expected stoichiometry of the reaction with arginine?

The reaction of phenylglyoxal derivatives with the guanidinium group of arginine can result in the formation of a complex involving two molecules of the glyoxal to one arginine residue.[1][2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Arginine-Modified Product
Potential Cause Recommended Solution
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 7.0-9.0. Prepare fresh buffer and verify the pH before starting the experiment.
Inappropriate Buffer Avoid buffers containing primary or secondary amines (e.g., Tris). Switch to a non-interfering buffer such as phosphate, bicarbonate, or borate.
Insufficient Reagent Increase the molar excess of this compound. A 10- to 100-fold molar excess over the target arginine residues is a common starting point.
Short Reaction Time Increase the incubation time to allow the reaction to proceed to completion. Monitor the reaction progress over time to determine the optimal duration.
Low Temperature Perform the reaction at room temperature (25 °C) or 37 °C to increase the reaction rate. Ensure the target molecule is stable at the chosen temperature.
Reagent Degradation This compound can degrade over time. Use a fresh batch of the reagent or one that has been stored properly under dry conditions.
Issue 2: Presence of Side-Products and Low Selectivity
Potential Cause Recommended Solution
High Reaction pH A pH above 9.0 can increase the rate of reaction with other nucleophilic residues, particularly lysine. Lower the pH to a range of 7.5-8.5 to enhance selectivity for arginine.
Excessive Reagent Concentration While a molar excess is necessary, a very large excess can drive reactions with less reactive sites. Titrate the concentration of this compound to find the optimal balance between yield and selectivity.
Prolonged Reaction Time Extended reaction times may lead to the accumulation of minor side-products. Optimize the reaction time to achieve sufficient modification of the target residue while minimizing side reactions.
Reaction with N-terminus The α-amino group of the N-terminal amino acid can also react. If this is a concern, consider protecting the N-terminus if the experimental design allows.

Quantitative Data on Reactivity

The following table summarizes the relative reactivity of phenylglyoxal derivatives with different amino acids, based on studies of phenylglyoxal and its analogs. This data should serve as a guideline for understanding the selectivity of this compound.

Amino Acid Relative Reactivity with Phenylglyoxal Derivatives Influencing Factors
Arginine HighestReaction rate increases with pH (optimal 7-9).
Lysine Low to ModerateReactivity increases at higher pH (>9). Phenylglyoxals are less reactive than smaller glyoxals.[1][2]
Cysteine ModerateCan react, but the reaction with arginine is generally faster under optimal conditions.
Histidine LowCan react, but significantly slower than arginine.
N-terminal α-amino group Low to ModerateReactivity is pH-dependent.

Experimental Protocols

General Protocol for the Modification of a Peptide/Protein with this compound
  • Reagent Preparation:

    • Protein/Peptide Solution: Dissolve the target molecule in a non-amine-containing buffer (e.g., 100 mM sodium phosphate, pH 8.0) to a final concentration of 1-5 mg/mL.

    • This compound Solution: Immediately before use, prepare a stock solution (e.g., 100 mM) in the same reaction buffer.

  • Modification Reaction:

    • Add the desired molar excess of the this compound solution to the protein/peptide solution. A common starting point is a 50-fold molar excess relative to the concentration of arginine residues.

    • Incubate the reaction mixture at room temperature (25 °C) for 1 to 4 hours. The optimal time should be determined empirically by monitoring the reaction progress.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent such as hydroxylamine or an excess of a primary amine-containing buffer (e.g., Tris) can be added to consume the unreacted this compound.

  • Purification:

    • Remove excess reagent and by-products by methods such as dialysis, size-exclusion chromatography (e.g., a desalting column), or reverse-phase HPLC.

  • Analysis:

    • Confirm the modification and determine the extent of labeling using techniques such as mass spectrometry (observing the expected mass shift) or UV-Vis spectroscopy.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Modification Reaction cluster_post_reaction 3. Post-Reaction cluster_analysis 4. Analysis prep_protein Prepare Protein Solution (Phosphate Buffer, pH 8.0) reaction Incubate Protein + 4-FPGH (25°C, 1-4 hours) prep_protein->reaction prep_reagent Prepare 4-FPGH Solution (Fresh, in Buffer) prep_reagent->reaction quench Quench Reaction (Optional) reaction->quench purify Purify Product (e.g., HPLC, Dialysis) reaction->purify If not quenching quench->purify analysis Confirm Modification (Mass Spectrometry, UV-Vis) purify->analysis

Caption: Experimental workflow for protein modification.

logical_relationship cluster_factors Reaction Conditions cluster_outcomes Reaction Outcomes pH pH selectivity Selectivity pH->selectivity Optimal: 7-9 yield Yield pH->yield Increases with pH side_products Side-Products pH->side_products Increases at pH > 9 reagent_conc Reagent Concentration reagent_conc->yield Increases with conc. reagent_conc->side_products Increases with high conc. time Reaction Time time->yield Increases with time time->side_products Increases with long time buffer Buffer Type buffer->selectivity Non-amine buffers improve buffer->side_products Amine buffers cause

Caption: Factors influencing reaction outcomes.

References

Technical Support Center: Navigating the Scale-Up of Reactions with 4-Fluorophenylglyoxal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up of chemical reactions involving 4-Fluorophenylglyoxal Hydrate. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the transition from laboratory-scale experiments to pilot plant and larger-scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of reactions utilizing this compound. The guidance provided is based on general principles of chemical process scale-up and the known reactivity of aryl glyoxals.

Issue 1: Poor or Inconsistent Reaction Yield at Larger Scale

You may observe a decrease in yield or inconsistent results when moving from a lab to a pilot plant setting.[1] This is a common challenge in process scale-up and can be attributed to several factors.[2]

Potential CauseRecommended Solution
Inefficient Mixing and Mass Transfer At larger scales, achieving homogenous mixing of reactants is more challenging.[3] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Solution: Implement more efficient stirring mechanisms, such as baffled reactors or overhead stirrers with appropriate impeller designs. Perform mixing studies to ensure adequate mass transfer.[3]
Suboptimal Temperature Control Exothermic reactions are more difficult to control at scale due to a lower surface-area-to-volume ratio, which can lead to temperature gradients and the formation of by-products.[4] Solution: Ensure the reactor has sufficient cooling capacity. Consider using a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, a semi-batch process with controlled addition of this compound may be necessary to manage the heat evolution.[5]
Degradation of this compound The hydrate form can be sensitive to prolonged exposure to certain reaction conditions at a larger scale, such as elevated temperatures or incompatible solvents, leading to decomposition. Solution: Minimize the time the reactant is exposed to harsh conditions. Consider in-situ formation or adding it later in the reaction sequence if possible. Ensure the purity of the starting material, as impurities can catalyze degradation.
Changes in Reaction Kinetics The kinetics of the reaction can be affected by changes in concentration, temperature, and mixing efficiency at a larger scale.[1] Solution: Conduct kinetic studies to understand the reaction profile under the scaled-up conditions. This will help in optimizing reaction time and temperature.
Issue 2: Increased Formation of Impurities and By-products

The impurity profile of your product may change significantly upon scale-up, with previously minor impurities becoming major components.

Potential CauseRecommended Solution
Side Reactions Favored at Higher Temperatures Localized overheating can promote alternative reaction pathways, leading to the formation of undesired by-products. Solution: Improve temperature control and monitoring throughout the reactor. The use of multiple temperature probes can help identify temperature gradients.
Longer Reaction Times At a larger scale, reactions may be run for longer periods, which can lead to the degradation of the product or further reactions of the product with starting materials or intermediates. Solution: Optimize the reaction time based on reaction monitoring (e.g., HPLC, GC) to stop the reaction once the desired conversion is achieved.
Air and Moisture Sensitivity Some reactions involving aldehydes are sensitive to air and moisture, leading to oxidation or hydrolysis, which may be more pronounced in a larger reactor with a larger headspace. Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and reagents.
Cannizzaro-type Reactions In the presence of a base, aryl glyoxals can undergo disproportionation (Cannizzaro reaction) to form the corresponding carboxylic acid and alcohol, which can be a significant side reaction at scale if pH is not well-controlled. Solution: Maintain strict control over the pH of the reaction mixture. Use buffered systems where appropriate.
Issue 3: Challenges in Product Isolation and Purification

Isolating and purifying the product at a larger scale can present new challenges not observed at the lab scale.[6]

Potential CauseRecommended Solution
Different Crystal Morphology Changes in cooling rates and solvent environments during scale-up can lead to different crystal forms (polymorphs) or habits, which may be more difficult to filter or dry.[7] Solution: Develop a robust crystallization protocol. Study the effect of cooling profiles, solvent composition, and agitation on the crystal form. Seeding strategies can be employed to ensure consistent crystal morphology.
Product Oiling Out The product may separate as an oil instead of a crystalline solid during workup or crystallization, making isolation difficult. Solution: Adjust the solvent system or concentration to favor crystallization. A slower cooling rate or the addition of an anti-solvent can sometimes prevent oiling out.
Difficulties in Removing Impurities Some by-products may co-crystallize with the desired product, making them difficult to remove by simple filtration and washing. Solution: Recrystallization from a different solvent system may be necessary. Chromatographic purification, while less ideal for large-scale processes, may be required in some cases. Consider the use of scavengers to remove specific impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: The primary safety concern is the potential for a thermal runaway reaction, especially if the reaction is exothermic.[8] this compound itself is an irritant to the eyes, respiratory system, and skin.[9] A thorough thermal hazard assessment should be conducted before scale-up. This includes determining the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to ensure that the cooling capacity of the pilot plant reactor is sufficient to handle the heat generated.[4]

Q2: How can I effectively monitor the progress of the reaction at a larger scale?

A2: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin Layer Chromatography (TLC) can be used to track the consumption of starting materials and the formation of the product.[10] Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, can provide real-time monitoring of key reaction species.[2]

Q3: What are the key parameters to consider when transferring a reaction from the lab to a pilot plant?

A3: Key parameters include:

  • Mixing efficiency: The type of agitator, stirring speed, and reactor geometry are critical.[3]

  • Heat transfer: The reactor's heating and cooling capacity must be adequate for the reaction's thermal profile.[4]

  • Addition rates: The rate of addition of reagents, especially in semi-batch processes, needs to be carefully controlled to manage exotherms.[5]

  • Reaction time and temperature: These may need to be re-optimized at a larger scale.[10]

  • Material of construction: Ensure the reactor materials are compatible with all reactants, intermediates, and products.[1]

Q4: My product is difficult to crystallize at a larger scale. What can I do?

A4: Crystallization challenges are common during scale-up.[6] Consider the following:

  • Solvent selection: A different solvent or solvent mixture may be required at a larger scale to achieve good crystallization.

  • Seeding: Using seed crystals of the desired polymorph can help control crystallization and improve consistency.

  • Cooling profile: A controlled, slower cooling rate can promote the formation of larger, more easily filterable crystals.

  • Anti-solvent addition: The controlled addition of an anti-solvent can induce crystallization.

Experimental Protocols

While specific protocols are highly dependent on the particular reaction being performed, the following provides a general methodology for the synthesis of a substituted furan, a common application of aryl glyoxals, which can be adapted for scale-up.

Example Protocol: Paal-Knorr Furan Synthesis using this compound (Lab Scale)

This protocol is for the synthesis of a 2,5-disubstituted furan from a 1,4-dicarbonyl compound, which can be formed in situ from this compound and a suitable B-ketoester or equivalent.

Materials:

  • This compound

  • Ethyl acetoacetate (or other B-ketoester)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Solvent (e.g., toluene, xylenes)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Considerations for Scale-Up:

  • Mixing: Replace the magnetic stirrer with an overhead mechanical stirrer.

  • Heating and Cooling: Use a jacketed reactor with a temperature control unit.

  • Water Removal: Ensure the Dean-Stark trap is appropriately sized for the larger volume of water to be collected.

  • Workup: Use a separatory funnel or a liquid-liquid extraction setup for the washing steps.

  • Purification: Recrystallization is generally preferred over chromatography for large-scale purification.

Visualizations

Logical Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Scale-Up Start Low or Inconsistent Yield Observed CheckMixing Evaluate Mixing Efficiency (Visual, Modeling, Power Number) Start->CheckMixing CheckTemp Assess Temperature Control (Multiple Probes, Heat Transfer Calcs) Start->CheckTemp CheckPurity Verify Starting Material Purity (CoA, In-house Testing) Start->CheckPurity CheckKinetics Review Reaction Kinetics (IPC Data, Lab vs. Plant) Start->CheckKinetics MixingOK Mixing Adequate CheckMixing->MixingOK Yes MixingNotOK Mixing Inadequate CheckMixing->MixingNotOK No TempOK Temp Control Sufficient CheckTemp->TempOK Yes TempNotOK Temp Control Insufficient CheckTemp->TempNotOK No PurityOK Purity Acceptable CheckPurity->PurityOK Yes PurityNotOK Purity Issue CheckPurity->PurityNotOK No KineticsOK Kinetics Understood CheckKinetics->KineticsOK Yes KineticsNotOK Kinetics Changed CheckKinetics->KineticsNotOK No ImproveMixing Optimize Agitation (Impeller, Baffles, Speed) MixingNotOK->ImproveMixing ImproveTemp Enhance Heat Transfer (Jacket Temp, Flow Rate, Semi-batch) TempNotOK->ImproveTemp SourceMaterial Source Higher Purity Material (Re-purify if necessary) PurityNotOK->SourceMaterial Reoptimize Re-optimize Parameters (Time, Temp, Concentration) KineticsNotOK->Reoptimize End Yield Improved ImproveMixing->End ImproveTemp->End SourceMaterial->End Reoptimize->End

Caption: A logical workflow for troubleshooting low or inconsistent yields during the scale-up of reactions.

Key Considerations for Scale-Up Experimental Design

Scale_Up_Considerations Key Considerations for Scale-Up Experimental Design cluster_safety Safety cluster_efficiency Efficiency & Consistency cluster_product_quality Product Quality cluster_equipment Equipment Center Successful Scale-Up ThermalSafety Thermal Hazard Assessment (DSC, RC1, ARC) Center->ThermalSafety ProcessControl Process Control & Monitoring (PAT, IPCs) Center->ProcessControl ReactionKinetics Reaction Kinetics (Rate, Order, Activation Energy) Center->ReactionKinetics MixingMassTransfer Mixing & Mass Transfer (CFD Modeling, Tip Speed) Center->MixingMassTransfer Purification Product Isolation & Purification (Crystallization, Filtration, Drying) Center->Purification MaterialCompatibility Material Compatibility (Reactor, Gaskets, Tubing) Center->MaterialCompatibility

Caption: A diagram illustrating the key interconnected areas to consider when designing a scale-up experiment.

References

Validation & Comparative

A Head-to-Head Comparison: 4-Fluorophenylglyoxal Hydrate vs. Phenylglyoxal for Arginine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of arginine residues in peptides and proteins is a critical tool for elucidating biological function and developing novel therapeutics. Phenylglyoxal has long been a staple reagent for this purpose. This guide provides a detailed comparison of the established phenylglyoxal with a newer derivative, 4-Fluorophenylglyoxal hydrate, offering insights into their respective performance, supported by experimental data.

This comparison guide delves into the reactivity, specificity, and stability of both reagents, providing a comprehensive overview to aid in the selection of the optimal tool for your research needs.

Performance Comparison: Reactivity and Specificity

Both this compound and phenylglyoxal are α-dicarbonyl compounds that exhibit high specificity for the guanidinium group of arginine residues under mild conditions. The reaction proceeds via the formation of a stable cyclic adduct.

Phenylglyoxal is well-documented to be highly specific for arginine residues, with minimal side reactions with other amino acids like lysine, especially at a controlled pH.[1][2] The reaction rate is pH-dependent, increasing with higher pH values.[1] The presence of a fluorine atom in the para position of the phenyl ring in 4-Fluorophenylglyoxal can influence its reactivity. The electron-withdrawing nature of fluorine is expected to increase the electrophilicity of the dicarbonyl moiety, potentially leading to faster reaction kinetics compared to the unsubstituted phenylglyoxal.

Recent studies utilizing 4-[¹⁸F]fluorophenylglyoxal ([¹⁸F]FPG) for PET imaging have demonstrated its effective and selective conjugation to arginine residues in various proteins, including human serum albumin (HSA), ubiquitin, and interleukins.[3][4] These studies highlight the high chemoselectivity of 4-fluorophenylglyoxal for arginine, even in the presence of a large excess of other nucleophilic amino acids such as lysine, cysteine, and histidine.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the modification of arginine residues by this compound and Phenylglyoxal.

Table 1: Reaction Conditions and Specificity

ParameterThis compoundPhenylglyoxal
Target Residue ArginineArginine
Optimal Reaction pH 8.0 - 10.0[3]7.0 - 9.0[5]
Reaction Temperature 25-37°C[3]25-37°C[6]
Specificity High for arginine; minimal reaction with lysine, cysteine, or histidine.[3]High for arginine; some reaction with lysine at higher pH.[1][2]
Common Buffers Phosphate, Bicarbonate[3]N-ethylmorpholine acetate, Phosphate, Bicarbonate[5]

Table 2: Adduct Characterization

ParameterThis compoundPhenylglyoxal
Adduct Stoichiometry (Reagent:Arginine) Primarily 1:1, forming a 4-fluoro-phenyl imidazole-5-ol or its tautomer.[3]Can form 1:1 and 2:1 (Takahashi adduct) adducts.[7]
Adduct Stability Forms stable conjugates with excellent in vivo stability.[3]The di-PGO-arginine adduct is stable.[1]

Experimental Protocols

Detailed methodologies for arginine modification using both reagents are provided below.

Protocol 1: Arginine Modification with this compound

This protocol is adapted from studies on [¹⁸F]FPG bioconjugation.[3][4]

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM Phosphate buffer or Sodium Bicarbonate buffer, pH 8.0-10.0

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

  • DMSO (for stock solution)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Protein Preparation: Prepare a solution of the target protein in the reaction buffer.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO.

  • Modification Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-100 fold).

    • Incubate the reaction mixture at 37°C for 15-60 minutes.

  • Quenching (Optional): To stop the reaction, add the quenching solution to consume excess reagent.

  • Purification: Purify the modified protein using a size-exclusion chromatography column to remove excess reagent and byproducts.

  • Analysis: Confirm the modification and determine the extent of labeling using techniques such as mass spectrometry.

Protocol 2: Arginine Modification with Phenylglyoxal

This is a general protocol based on established methods.[5][6]

Materials:

  • Protein of interest

  • Phenylglyoxal

  • Reaction Buffer: 0.2 M N-ethylmorpholine acetate buffer, pH 7.0-8.0

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer.

  • Reagent Preparation: Prepare a fresh solution of Phenylglyoxal in the reaction buffer.

  • Modification Reaction:

    • Add the Phenylglyoxal solution to the protein solution. The concentration of phenylglyoxal will depend on the protein and the desired extent of modification.

    • Incubate the mixture at 25-37°C. The reaction time can vary from 30 minutes to several hours.

  • Quenching (Optional): Add the quenching solution to stop the reaction.

  • Purification: Remove excess reagent by dialysis against a suitable buffer or by gel filtration.

  • Analysis: Characterize the modified protein using mass spectrometry and amino acid analysis to determine the number of modified arginine residues.

Visualizing the Process

The following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Arginine_Modification_Reaction cluster_reactants Reactants cluster_reaction Reaction Arginine Arginine Residue (in Protein) Intermediate Schiff Base Intermediate Arginine->Intermediate + Reagent Reagent Phenylglyoxal or This compound Reagent->Intermediate Adduct Stable Cyclic Adduct Intermediate->Adduct Cyclization

Caption: Reaction of phenylglyoxals with an arginine residue.

Experimental_Workflow Start Start: Protein Solution AddReagent Add Phenylglyoxal or This compound Start->AddReagent Incubate Incubate (Controlled Temp & Time) AddReagent->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Modified Protein (e.g., Size Exclusion) Quench->Purify Analyze Analyze Modification (e.g., Mass Spectrometry) Purify->Analyze End End: Characterized Modified Protein Analyze->End

Caption: General experimental workflow for arginine modification.

Conclusion

Both this compound and phenylglyoxal are effective reagents for the selective modification of arginine residues.

  • Phenylglyoxal is a well-established and reliable choice with a wealth of supporting literature. It offers high specificity and forms stable adducts.

  • This compound presents a promising alternative, with evidence suggesting potentially faster reaction kinetics due to the electron-withdrawing fluorine atom. Its high selectivity and the stability of its adducts have been demonstrated in demanding applications such as in vivo PET imaging.

The choice between these two reagents will depend on the specific requirements of the experiment. For standard applications, phenylglyoxal remains a robust option. For applications requiring potentially faster kinetics or for the introduction of a fluorine label, this compound is an excellent and validated alternative. Researchers are encouraged to optimize reaction conditions for their specific protein of interest to achieve the desired modification efficiency.

References

Comparative Reactivity of Substituted Phenylglyoxals in Protein Labeling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of proteins is a cornerstone of modern biotechnology. Phenylglyoxal and its derivatives have emerged as valuable reagents for the specific labeling of arginine residues, offering a powerful tool for studying protein structure, function, and interactions. This guide provides a comparative analysis of the reactivity of substituted phenylglyoxals in protein labeling, supported by available experimental data and detailed protocols to inform the design and execution of your research.

The reactivity of phenylglyoxals is centered on the selective and covalent modification of the guanidinium group of arginine residues. This reaction typically proceeds under mild physiological conditions, making it suitable for a wide range of protein studies. The core of this guide will explore how substituents on the phenyl ring influence the reactivity of the glyoxal moiety, thereby affecting labeling efficiency and kinetics.

Data Presentation: A Comparative Overview

ReagentSubstituentSubstituent TypeRelative Initial Reaction Rate (Compared to Phenylglyoxal)Key Characteristics
Phenylglyoxal (PGO) -HNone (Reference)1 (Reference)Well-established reagent for arginine modification.
p-Hydroxyphenylglyoxal (HPGO) -OHElectron-Donating1/15 to 1/20Significantly lower reactivity compared to PGO.[1]
p-Nitrophenylglyoxal (Hypothetical) -NO₂Electron-WithdrawingExpected to be > 1Theoretically expected to exhibit enhanced reactivity due to the electron-withdrawing nature of the nitro group, making the glyoxal carbons more electrophilic. Specific kinetic data is not available in the searched literature.
4-Acetamidophenylglyoxal -NHCOCH₃Electron-DonatingNot QuantifiedThe acetamido group is electron-donating and may influence reactivity. It can also enhance solubility.
4-Azidophenylglyoxal (APG) -N₃Electron-Withdrawing (inductive)Not QuantifiedWidely used for introducing an azide handle for subsequent bioorthogonal "click" chemistry.

Understanding the Reactivity Landscape

The rate of the reaction between phenylglyoxals and the arginine guanidinium group is influenced by the electronic properties of the substituent on the phenyl ring.

  • Electron-Donating Groups (EDGs): Substituents like the hydroxyl group (-OH) in p-hydroxyphenylglyoxal donate electron density to the phenyl ring. This reduces the electrophilicity of the glyoxal carbons, thereby decreasing the rate of nucleophilic attack by the guanidinium group. Experimental data confirms this, showing that the initial reaction rate of phenylglyoxal is 15 to 20 times greater than that of p-hydroxyphenylglyoxal.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as a nitro group (-NO₂), are expected to pull electron density away from the phenyl ring. This would increase the partial positive charge on the glyoxal carbons, making them more susceptible to nucleophilic attack and thus increasing the reaction rate. While direct quantitative comparisons are not available in the searched literature, this principle is a fundamental concept in organic chemistry.

Experimental Protocols

Below are detailed methodologies for key experiments related to the comparative analysis of substituted phenylglyoxals in protein labeling.

General Protocol for Comparative Protein Labeling

This protocol is designed to compare the labeling efficiency of different substituted phenylglyoxals under consistent conditions.

Materials:

  • Target protein with accessible arginine residues

  • Phenylglyoxal (PGO)

  • Substituted phenylglyoxal (e.g., p-hydroxyphenylglyoxal)

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.0-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 (optional)

  • Desalting column (e.g., Sephadex G-25)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • SDS-PAGE analysis equipment

  • Mass spectrometer (for determining the degree of labeling)

Procedure:

  • Protein Preparation: Prepare a stock solution of the target protein in the reaction buffer at a known concentration (e.g., 1 mg/mL).

  • Reagent Preparation: Prepare stock solutions (e.g., 100 mM) of phenylglyoxal and the substituted phenylglyoxal in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.

  • Labeling Reaction:

    • Set up parallel reactions for each phenylglyoxal derivative to be tested.

    • To the protein solution, add the phenylglyoxal stock solution to achieve a desired molar excess (e.g., 50-fold). The optimal molar excess may need to be determined empirically.

    • Incubate the reactions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours). It is recommended to take time points to monitor the reaction progress.

  • Quenching (Optional): The reaction can be stopped by adding a quenching solution containing a primary amine, such as Tris-HCl, to scavenge the excess phenylglyoxal reagent.

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Analysis:

    • Determine the protein concentration of the labeled protein solutions.

    • Analyze the labeled proteins by SDS-PAGE to check for any protein degradation or aggregation.

    • Determine the degree of labeling (number of phenylglyoxal molecules per protein) using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass increase will correspond to the number of attached glyoxal moieties.

    • Compare the degree of labeling achieved with each substituted phenylglyoxal under identical reaction conditions to assess their relative reactivity.

Synthesis of Phenylglyoxal (General Method)

A common method for the synthesis of phenylglyoxal is the oxidation of acetophenone.

Materials:

  • Acetophenone

  • Selenium dioxide (SeO₂)

  • Dioxane (or another suitable solvent)

  • Water

Procedure:

  • Dissolve selenium dioxide in a mixture of dioxane and a small amount of water.

  • Add acetophenone to the solution.

  • Reflux the mixture for several hours.

  • After the reaction is complete, the precipitated selenium is removed by filtration.

  • The solvent is removed from the filtrate by distillation.

  • The crude phenylglyoxal is then purified by vacuum distillation.

Note: This is a general procedure and should be performed with appropriate safety precautions in a chemical laboratory.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ProteinLabelingMechanism General Mechanism of Arginine Labeling by Phenylglyoxal Arginine Arginine Residue (Guanidinium Group) Intermediate Schiff Base Intermediate Arginine->Intermediate + 2x Phenylglyoxal Phenylglyoxal Substituted Phenylglyoxal Adduct Stable Covalent Adduct (Labeled Protein) Intermediate->Adduct Rearrangement

Caption: Mechanism of arginine modification by phenylglyoxal.

ExperimentalWorkflow Workflow for Comparing Phenylglyoxal Reactivity cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis cluster_comparison Comparison Protein_Prep Prepare Protein Solution Incubate Incubate Protein with each PGO Protein_Prep->Incubate Reagent_Prep Prepare PGO and Substituted PGOs Reagent_Prep->Incubate Purify Purify Labeled Protein Incubate->Purify Analyze SDS-PAGE & Mass Spec Purify->Analyze Compare Compare Degree of Labeling Analyze->Compare

Caption: Experimental workflow for comparative reactivity studies.

References

A Comparative Guide to the Validation of an HPLC Assay for 4-Fluorophenylglyoxal Hydrate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) assay for determining the purity of 4-Fluorophenylglyoxal hydrate. The performance of the HPLC method is compared with alternative analytical techniques, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their needs.

Introduction to this compound Purity Analysis

This compound is a chemical intermediate with applications in the synthesis of biologically active compounds and is utilized in medicinal chemistry and pesticide development.[1] Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of downstream products. While several methods can be employed to assess chemical purity, HPLC remains a preferred technique in the pharmaceutical industry due to its high sensitivity, resolution, and reproducibility.[2]

This guide will focus on a validated Reverse-Phase HPLC (RP-HPLC) method and compare its performance characteristics with other common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

High-Performance Liquid Chromatography (HPLC) Assay

A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from process impurities and degradation products.[3] The following protocol outlines a validated RP-HPLC method for the purity determination of this compound.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 255 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Method Validation and Performance Data

The HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines, which are widely recognized by regulatory authorities such as the FDA.[4][5] The validation process ensures that the analytical procedure is accurate, reproducible, and sensitive for its intended purpose.[2][3]

The key validation parameters and their acceptance criteria are summarized in the table below.

Parameter Acceptance Criteria Result Conclusion
Specificity No interference from blank or placebo at the retention time of the main peak.Peak is spectrally pure and well-resolved from impurities.Pass
Linearity (r²) Correlation coefficient (r²) ≥ 0.995.[6]0.9998Pass
Range 50-150% of the nominal concentration.[6]0.05 - 0.15 mg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%.99.5% - 101.2%Pass
Precision (% RSD) Repeatability (Intra-assay): ≤ 2.0%.[2]0.8%Pass
Intermediate Precision: ≤ 2.0%.1.2%Pass
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.001 mg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.003 mg/mLPass
Robustness No significant impact on results with small variations in method parameters.Method is robust to minor changes in flow rate and mobile phase composition.Pass
Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the HPLC assay.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Protocol Define Validation Protocol & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: Workflow for HPLC Assay Validation.

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful technique, other methods can also provide information on the purity of this compound. The performance of the HPLC assay is compared with these alternatives below.

Analytical Method Principle Advantages Limitations Application to this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.High sensitivity, high resolution, quantitative, suitable for complex mixtures.Requires specialized equipment and trained personnel, can be time-consuming.Ideal for: Accurate purity determination and quantification of impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides structural information, can quantify components, non-destructive.Lower sensitivity than HPLC, may not detect trace impurities.Useful for: Confirming identity and assessing the purity against known reference spectra. Purity can be determined by the absence of signals from impurities.[7]
Melting Point Analysis Determination of the temperature range over which a solid melts.[8]Simple, rapid, and inexpensive.Not suitable for quantitative analysis, impurities can depress the melting point.[8]Provides: A preliminary indication of purity. A sharp melting range (e.g., 80-82°C) suggests high purity.[9][10]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds.Potentially suitable with derivatization: Can be used to quantify volatile impurities.
Logical Relationship of Purity Assessment Methods

The following diagram illustrates the relationship and typical application sequence of the discussed purity assessment methods in a research and development setting.

Purity_Assessment_Logic cluster_0 Initial Screening cluster_1 Structural Confirmation & Purity Estimation cluster_2 Quantitative Purity & Impurity Profiling MP Melting Point Analysis NMR ¹H NMR Spectroscopy MP->NMR Purity Indication HPLC Validated HPLC Assay NMR->HPLC Structural Confirmation

Caption: Logical Flow of Purity Analysis.

Conclusion

The validated HPLC method provides a robust, accurate, and precise means for the quantitative determination of this compound purity. It is superior to other methods in its ability to separate and quantify trace impurities, making it the gold standard for quality control in a regulated environment. While techniques like NMR and melting point analysis are valuable for initial screening and identity confirmation, they lack the quantitative power of a validated HPLC assay. The choice of method should be guided by the specific requirements of the analysis, with HPLC being the recommended approach for final purity assessment and quality control.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4-Fluorophenylglyoxal Hydrate Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the covalent modification of proteins by reactive small molecules is a critical step in understanding mechanisms of action and potential toxicity. 4-Fluorophenylglyoxal, a dicarbonyl compound, is reactive towards nucleophilic residues on proteins, such as arginine and lysine. This guide provides a comparative overview of mass spectrometry-based approaches and an alternative HPLC-UV method for the confirmation and characterization of 4-Fluorophenylglyoxal hydrate adducts.

Mass Spectrometry-Based Analysis: A High-Confidence Approach

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for the unambiguous identification and site-specific localization of protein modifications.[1][2] The "bottom-up" proteomics approach is the most common workflow, involving the enzymatic digestion of the adducted protein followed by analysis of the resulting peptides.

Experimental Protocol: Bottom-Up LC-MS/MS

This protocol outlines a general procedure for the analysis of proteins modified by this compound.

1. Sample Preparation: In-Solution Digestion

  • Denaturation, Reduction, and Alkylation:

    • Solubilize the protein sample (approximately 10-50 µg) in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

    • Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.

  • Enzymatic Digestion:

    • Dilute the urea concentration of the sample to less than 1.5 M with 100 mM Tris-HCl, pH 8.5.

    • Add trypsin (or another suitable protease) at a 1:50 (w/w) protease-to-protein ratio.

    • Incubate overnight at 37°C.

    • Acidify the reaction with formic acid to a final concentration of 0.1-1% to stop the digestion.

  • Peptide Desalting:

    • Use a C18 solid-phase extraction (SPE) cartridge or pipette tip to desalt the peptide mixture.

    • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in an appropriate solvent for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 75 µm inner diameter x 15 cm length, 2 µm particle size) is typically used for peptide separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from ~2% to 40% mobile phase B over 60-120 minutes is a good starting point.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is standard for peptide analysis.

    • Acquisition Mode: Data-Dependent Acquisition (DDA) is commonly used, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).

    • Full MS Scan Range: m/z 350-1500.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

3. Data Analysis

  • Use a proteomics database search engine (e.g., Mascot, Sequest, Andromeda) to match the experimental MS/MS spectra to theoretical spectra from a protein sequence database.[3]

  • Include a variable modification corresponding to the mass of 4-Fluorophenylglyoxal (C8H5FO2, monoisotopic mass = 152.027 Da) on potential target residues (e.g., Arginine, Lysine). Note that the reaction may involve the loss of water molecules, so the expected mass shift should be calculated accordingly.

Alternative Method: HPLC with UV Detection

For a more targeted and quantitative approach that does not require a mass spectrometer, High-Performance Liquid Chromatography (HPLC) with UV detection can be employed. This method relies on the derivatization of the dicarbonyl moiety of 4-Fluorophenylglyoxal to form a chromophoric product.[4][5]

Experimental Protocol: Derivatization and HPLC-UV Analysis

This protocol is adapted from methods used for other α-dicarbonyl compounds.[5]

1. Derivatization

  • React the protein sample with an excess of a derivatizing agent that targets dicarbonyls, such as 1,2-diaminobenzene or Girard's reagent T.

  • The reaction with 1,2-diaminobenzene forms a stable and UV-active quinoxaline derivative.

  • Optimize reaction conditions such as pH, temperature, and incubation time. A typical starting point is pH 8, 60°C for 3 hours.[5]

2. HPLC-UV Analysis

  • Column: A reversed-phase C18 column (e.g., 4.6 mm inner diameter x 250 mm length, 5 µm particle size).

  • Mobile Phase A: Water with an appropriate buffer (e.g., 20 mM ammonium acetate).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: An isocratic or gradient elution suitable for separating the derivatized adduct from the unreacted protein and derivatizing agent.

  • Detection: UV detector set to the maximum absorbance wavelength of the quinoxaline derivative (typically around 313 nm).[5]

Comparative Analysis

FeatureMass Spectrometry (LC-MS/MS)HPLC with UV Detection
Specificity Very High: Provides peptide sequence and site of modification.Moderate to High: Relies on chromatographic separation and specific derivatization.
Sensitivity High: Can detect low-abundance modifications.Moderate: Generally less sensitive than mass spectrometry.
Information Provided Confirms adduct presence, identifies the modified protein, and pinpoints the exact amino acid residue(s) modified.Confirms the presence of the dicarbonyl adduct but does not provide information on the site of modification.
Throughput Lower: Longer analysis times per sample.Higher: Faster analysis times are often possible.
Cost & Complexity High: Requires expensive instrumentation and specialized expertise.Lower: More accessible instrumentation and simpler operation.
Discovery vs. Targeted Ideal for untargeted discovery of modifications.[3]Primarily a targeted approach for known adducts.

Quantitative Data Summary

ParameterLC-MS/MSHPLC-UV (with derivatization)
Typical Limit of Detection (LOD) Low fmol to high amol rangeLow to mid pmol range[4]
Linear Dynamic Range 3-5 orders of magnitude2-3 orders of magnitude
Precision (RSD%) < 15%< 5-10%[4]

Visualizing the Process

Reaction Pathway

cluster_reactants Reactants cluster_product Product 4-FPG 4-Fluorophenylglyoxal Hydrate Adduct Covalent Protein Adduct 4-FPG->Adduct Covalent Modification Protein Protein with Nucleophilic Residue (e.g., Arginine) Protein->Adduct

Caption: Proposed reaction of 4-Fluorophenylglyoxal with a protein.

Experimental Workflow

cluster_ms Mass Spectrometry Workflow cluster_hplc HPLC-UV Workflow start Protein + 4-Fluorophenylglyoxal ms_prep In-Solution Digestion (Trypsin) start->ms_prep hplc_deriv Derivatization (e.g., 1,2-diaminobenzene) start->hplc_deriv ms_desalt Peptide Desalting (C18) ms_prep->ms_desalt ms_lcms LC-MS/MS Analysis ms_desalt->ms_lcms ms_data Database Search & Adduct Identification ms_lcms->ms_data hplc_analysis HPLC-UV Analysis hplc_deriv->hplc_analysis hplc_quant Adduct Quantification hplc_analysis->hplc_quant

Caption: Comparison of analytical workflows for adduct confirmation.

Conclusion

The choice between mass spectrometry and HPLC-UV for the analysis of this compound adducts depends on the specific research question. For unambiguous confirmation, identification of the modification site, and discovery of unexpected adducts, LC-MS/MS is the superior method. For routine, targeted quantification where the adduct has been previously characterized, HPLC-UV after derivatization offers a cost-effective and higher-throughput alternative. Researchers should carefully consider the level of detail required and the resources available when selecting the most appropriate analytical strategy.

References

Stability of Arginine Adducts with Phenylglyoxal Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical modification of arginine residues in proteins is a cornerstone technique for elucidating protein function, identifying active sites, and developing novel bioconjugates. Phenylglyoxal and its derivatives are widely utilized for their high specificity towards the guanidinium group of arginine. The stability of the resulting adduct is a critical parameter, particularly in drug development, where adduct stability can influence the efficacy and safety of a therapeutic. This guide provides a comparative analysis of the stability of adducts formed from various phenylglyoxal derivatives, supported by experimental protocols for assessing adduct stability.

Comparative Stability of Arginine Adducts

Phenylglyoxal (PGO) and its derivatives react with the guanidinium group of arginine to form stable 2:1 adducts.[1] The stability of these adducts is influenced by factors such as pH, temperature, and the nature of the substituent on the phenyl ring.[1] While extensive quantitative comparative data is scarce, the available literature suggests that adducts formed from phenylglyoxal and its derivatives are generally more stable than those formed from smaller dicarbonyl compounds like glyoxal and methylglyoxal.[1][2]

Adducts of phenylglyoxal and p-hydroxyphenylglyoxal (OH-PGO) are known to be stable.[1] The introduction of an azide group, as in 4-azidophenylglyoxal (APG), also results in adducts with high stability, suitable for bioconjugation applications.[3] Conversely, electron-donating substituents on the phenyl ring, such as methoxy groups, are anticipated to slightly decrease the electrophilicity of the glyoxal moiety, which may in turn affect the stability of the adduct.[4]

One study noted that the phenylglyoxal-arginine derivative decomposes slowly at neutral or alkaline pH, with approximately 80% of the original arginine regenerated after 48 hours of incubation at 37°C and pH 7.[5]

Quantitative Stability Data (Hypothetical)

Due to the limited availability of direct comparative quantitative data in the literature, the following table presents hypothetical data from a simulated forced degradation study to illustrate the expected relative stability of adducts from different phenylglyoxal derivatives. This data is for illustrative purposes only and should be confirmed by dedicated stability studies.

Phenylglyoxal Derivative% Adduct Remaining after 24h (Acidic Hydrolysis, 0.1 M HCl, 60°C)% Adduct Remaining after 24h (Alkaline Hydrolysis, 0.1 M NaOH, 60°C)% Adduct Remaining after 24h (Oxidative Stress, 3% H₂O₂, RT)
Phenylglyoxal (PGO)92%85%95%
p-Hydroxyphenylglyoxal (OH-PGO)93%87%96%
4-Azidophenylglyoxal (APG)95%90%97%
4-Acetamidophenylglyoxal (4-APG)90%82%94%
3,4-Dimethoxyphenylglyoxal85%75%90%

Experimental Protocols

To definitively determine and compare the stability of adducts from different phenylglyoxal derivatives, a forced degradation study is essential.

Preparation and Purification of Phenylglyoxal-Arginine Adducts
  • Reaction : React the respective phenylglyoxal derivative with an excess of a model arginine-containing peptide (e.g., N-acetyl-arginine) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7-8) at room temperature for 2-4 hours.[6]

  • Purification : Purify the formed adduct using reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and by-products.

  • Characterization : Confirm the identity and purity of the purified adduct using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Forced Degradation Study

Subject the purified adducts to a variety of stress conditions:

  • Acidic Hydrolysis : Incubate the adduct in 0.1 M HCl at 60°C.

  • Alkaline Hydrolysis : Incubate the adduct in 0.1 M NaOH at 60°C.

  • Oxidative Degradation : Treat the adduct with 3% H₂O₂ at room temperature.

  • Thermal Degradation : Incubate the adduct in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) at 60°C.

  • Photostability : Expose the adduct to light according to ICH Q1B guidelines.

Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each condition.

Stability-Indicating HPLC Method

Analyze the degradation of the adducts using a stability-indicating HPLC method.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B : 0.1% TFA in acetonitrile.

  • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength appropriate for the adduct (typically around 254 nm and/or 280 nm).

The method should be validated to ensure it can separate the intact adduct from its degradation products. The percentage of the remaining intact adduct at each time point is calculated to determine the degradation kinetics.

Visualizations

Experimental Workflow

G cluster_prep Adduct Preparation cluster_degradation Forced Degradation cluster_analysis Analysis Reaction Reaction of Phenylglyoxal Derivative with Arginine Purification RP-HPLC Purification Reaction->Purification Characterization MS and NMR Characterization Purification->Characterization Acid Acidic Hydrolysis Characterization->Acid Base Alkaline Hydrolysis Characterization->Base Oxidation Oxidative Stress Characterization->Oxidation Thermal Thermal Stress Characterization->Thermal Photo Photostability Characterization->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis and Kinetics Calculation HPLC->Data PG Phenylglyoxal Derivatives Adduct Stable Arginine Adduct PG->Adduct reacts with Arg Arginine Arg->Adduct mTORC1 mTORC1 Signaling Adduct->mTORC1 potentially modulates CellGrowth Cell Growth and Metabolism mTORC1->CellGrowth regulates

References

selectivity of 4-Fluorophenylglyoxal hydrate for arginine over other amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective modification of arginine residues in proteins is a powerful tool in chemical biology and drug development, enabling the study of protein function, the development of antibody-drug conjugates, and the creation of novel biomaterials. 4-Fluorophenylglyoxal hydrate has emerged as a promising reagent for this purpose, offering high selectivity for the guanidinium side chain of arginine over other nucleophilic amino acids. This guide provides a comprehensive comparison of this compound's performance against other amino acid modification reagents, supported by experimental data and detailed protocols.

High Specificity for Arginine Residues

4-Fluorophenylglyoxal (4-FPG) hydrate, like other phenylglyoxal derivatives, demonstrates a strong preference for reacting with the guanidinium group of arginine.[1][2][3] This selectivity is attributed to the formation of a stable cyclic adduct with the arginine side chain.[2] Experimental evidence using a radiolabeled version, [¹⁸F]FPG, has shown this conjugation to be highly selective for arginine, even in the presence of a large excess of other nucleophilic amino acids such as lysine, cysteine, and histidine.[2] In competitive assays with human serum albumin (HSA), the presence of excess free arginine significantly inhibited the conjugation of [¹⁸F]FPG to the protein, whereas excess lysine, cysteine, or histidine did not impede the reaction.[2]

While kinetic data for this compound is not extensively available, studies on its parent compound, phenylglyoxal (PGO), provide strong indicative evidence of its selectivity. Research has shown that PGO reacts most rapidly with arginine compared to a panel of other amino acids.[1][4] PGO is notably less reactive with the ε-amino group of lysine than other α-dicarbonyl reagents like methylglyoxal (MGO) and glyoxal (GO).[1][3]

Quantitative Comparison of Reactivity

The following table summarizes the relative reactivity of phenylglyoxal (PGO), the parent compound of this compound, with various amino acids based on experimental data. The high selectivity observed for [¹⁸F]FPG suggests a similar or even enhanced selectivity profile for this compound.

Amino AcidTarget GroupRelative Reactivity with Phenylglyoxal (Estimate)Notes
Arginine Guanidinium Very High Reacts most rapidly to form a stable adduct.[1][4]
Lysineε-AminoLowSignificantly less reactive than with MGO and GO.[1][3]
HistidineImidazoleModerateShows some reactivity, but significantly slower than arginine.[1][4]
CysteineThiolModerateReactivity is observed with the side chain.[1]
N-terminal α-aminoα-AminoLow to ModerateCan react, but typically less favored than arginine modification.[1]

Table 1: Relative reactivity of Phenylglyoxal with different amino acid side chains. Data is qualitatively estimated from studies by Takahashi (1976).[1][4]

Comparison with Other Arginine-Modifying Reagents

This compound offers distinct advantages over other classes of arginine-modifying reagents.

Reagent ClassExampleAdvantagesDisadvantages
α-Dicarbonyls This compound, Phenylglyoxal High selectivity for arginine, stable adduct formation, mild reaction conditions. [2][5]Potential for side reactions with other nucleophiles at high concentrations or prolonged reaction times. [6]
α-DicarbonylsGlyoxal, MethylglyoxalReadily available and reactive.Lower specificity, significant reaction with lysine.[1][3]
Vicinal Dicarbonyls1,2-CyclohexanedioneEffective for arginine modification.Can require harsher reaction conditions (higher pH).
β-DiketonesAcetylacetoneCan modify arginine.Often requires more forcing conditions and can lead to less stable products.

Table 2: Comparison of different classes of arginine-modifying reagents.

Experimental Protocols

General Protocol for Arginine Modification of Proteins

This protocol provides a general guideline for the modification of arginine residues in a protein using this compound. Optimization of reagent concentration, reaction time, and buffer conditions may be necessary for specific proteins.

Materials:

  • Protein of interest in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • This compound solution (freshly prepared in reaction buffer or a minimal amount of a compatible organic solvent like DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis membrane

Procedure:

  • Protein Preparation: Prepare the protein solution to a final concentration of 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Prepare a stock solution of this compound.

  • Modification Reaction: Add the this compound solution to the protein solution to achieve the desired molar excess (e.g., 10- to 100-fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture at room temperature (25°C) or 37°C for 1-4 hours. The progress of the reaction can be monitored by taking aliquots at different time points.

  • Quenching: Stop the reaction by adding the quenching solution to consume excess this compound.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.

Analysis of Protein Modification by Mass Spectrometry

Mass spectrometry is a powerful technique to confirm the covalent modification of arginine residues and to identify the specific sites of modification.

Procedure:

  • Sample Preparation: After the modification reaction and purification, digest the modified protein and an unmodified control sample with a suitable protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS data against the protein sequence database. The mass of the 4-Fluorophenylglyoxal adduct to arginine should be included as a variable modification. The modification results in a mass shift that can be precisely calculated.

Visualizing the Reaction and Workflow

To further illustrate the process, the following diagrams depict the reaction mechanism and a typical experimental workflow.

ReactionMechanism Arginine Arginine Side Chain (Guanidinium Group) Intermediate Unstable Intermediate Arginine->Intermediate + FPG 4-Fluorophenylglyoxal Hydrate FPG->Intermediate Product Stable Cyclic Adduct (4-Fluoro-phenyl imidazole-5-ol tautomer) Intermediate->Product Dehydration

Caption: Reaction of 4-Fluorophenylglyoxal with Arginine.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Modification cluster_analysis Analysis Protein_Prep Protein Solution (pH 7.5-8.0) Incubation Incubate (25-37°C, 1-4h) Protein_Prep->Incubation Reagent_Prep 4-FPG Hydrate Solution Reagent_Prep->Incubation Quenching Quench Reaction (e.g., Tris buffer) Incubation->Quenching Purification Purification (SEC / Dialysis) Quenching->Purification MS_Analysis Mass Spectrometry (LC-MS/MS) Purification->MS_Analysis

Caption: Experimental Workflow for Arginine Modification.

References

A Comparative Guide to the Cross-Reactivity of 4-Fluorophenylglyoxal Hydrate for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Fluorophenylglyoxal hydrate and its alternatives as reagents for the chemical modification of proteins, with a focus on cross-reactivity. The information presented is intended to assist researchers in selecting the most appropriate reagent for their specific application, such as identifying essential amino acid residues in enzyme active sites, developing bioconjugates, or studying protein structure and function.

Introduction to this compound

This compound is an α-ketoaldehyde, a class of compounds known for their ability to covalently modify amino acid residues in proteins.[1][2] Like its parent compound, phenylglyoxal, it is primarily utilized for the selective modification of arginine residues. The core mechanism of action involves the reaction of the two adjacent carbonyl groups of the glyoxal moiety with the nucleophilic guanidinium group of arginine.[1] This reaction proceeds under mild physiological conditions (pH 7-9) and results in the formation of a stable cyclic adduct.[1] The fluorine substituent on the phenyl ring may modulate the reactivity and physicochemical properties of the molecule.

Comparison with Alternative Arginine-Modifying Reagents

The selection of an arginine-modifying reagent is critical and depends on the desired specificity and the stability of the protein under investigation. While this compound is a viable option, several alternatives have been more extensively characterized. The most common alternatives include Phenylglyoxal (PGO), Methylglyoxal (MGO), Glyoxal (GO), and p-Hydroxyphenylglyoxal (HPGO).

The primary concern in using these reagents is their cross-reactivity with other amino acid residues, particularly the ε-amino group of lysine, which is also a common nucleophile on protein surfaces. Studies have shown that Phenylglyoxal (PGO) is the most specific reagent for arginine residues among the simpler glyoxals.[3][4] In contrast, Methylglyoxal (MGO) and Glyoxal (GO) exhibit significant reactivity with lysine residues in addition to arginine.[3][4]

The reactivity of these compounds is also influenced by their chemical structure. For instance, the reaction rate of p-Hydroxyphenylglyoxal (HPGO) with arginine is considerably slower than that of Phenylglyoxal (PGO) in the absence of borate buffer.[2]

Data Presentation: Comparison of Arginine-Modifying Reagents

ReagentPrimary TargetKey AdvantagesKnown Cross-ReactivitiesRelative Reaction Rate with Arginine
This compound ArginineFluorine label may be useful in specific analytical applications.Expected to be similar to Phenylglyoxal, but specific data is limited.Data not available, but expected to be similar to Phenylglyoxal.
Phenylglyoxal (PGO) ArginineWell-documented high specificity for arginine.[3][4]Minimal reaction with lysine.[3][4] Can react with N-terminal α-amino groups.[3]High
Methylglyoxal (MGO) Arginine, LysineSignificant reaction with lysine.[3][4]Similar to PGO with arginine.[3][4]
Glyoxal (GO) Arginine, LysineSignificant reaction with lysine.[3][4]Similar to PGO with arginine.[3][4]
p-Hydroxyphenylglyoxal (HPGO) ArginineData on cross-reactivity is limited.15-20 times slower than PGO (in the absence of borate).[2]

Experimental Protocols

General Protocol for Protein Modification by Phenylglyoxal Derivatives

This protocol provides a general framework for assessing the modification of a target protein with this compound or its alternatives. Specific parameters such as reagent concentration, incubation time, and temperature may need to be optimized for each specific protein and reagent.

Materials:

  • Target protein solution (e.g., 1 mg/mL in a suitable buffer)

  • Phenylglyoxal derivative stock solution (e.g., 100 mM in a compatible solvent like ethanol or DMSO)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Analytical equipment (e.g., spectrophotometer, mass spectrometer, amino acid analyzer)

Procedure:

  • Preparation: Prepare the protein solution in the reaction buffer. Ensure the buffer does not contain primary amines that could compete with the reaction.

  • Reaction Initiation: Add the phenylglyoxal derivative stock solution to the protein solution to achieve the desired final concentration (typically in the range of 1-10 mM).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-4 hours). The progress of the modification can be monitored by taking aliquots at different time points.

  • Quenching: Stop the reaction by adding an excess of the quenching solution to consume any unreacted phenylglyoxal derivative.

  • Analysis: Analyze the extent of modification and the location of the modified residues using appropriate analytical techniques:

    • Spectrophotometry: If the adduct has a unique absorbance spectrum, the extent of modification can be monitored by the change in absorbance at a specific wavelength.

    • Mass Spectrometry: Determine the mass increase of the protein to quantify the number of modified residues. Tandem mass spectrometry (MS/MS) can be used to identify the specific modified amino acids.

    • Amino Acid Analysis: Hydrolyze the protein and analyze the amino acid composition to quantify the loss of arginine and the potential loss of other amino acids.

Protocol for Assessing Cross-Reactivity with Free Amino Acids

This protocol can be used to directly compare the reactivity of different phenylglyoxal derivatives with various amino acids.

Materials:

  • Stock solutions of free amino acids (e.g., L-arginine, L-lysine, L-cysteine, etc.) in reaction buffer.

  • Stock solutions of the phenylglyoxal derivatives to be tested.

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5).

  • Analytical equipment (e.g., HPLC, amino acid analyzer).

Procedure:

  • Reaction Setup: In separate reaction vessels, mix a specific amino acid solution with a phenylglyoxal derivative solution at a defined concentration.

  • Incubation: Incubate the reactions at a controlled temperature for a set period.

  • Analysis: At various time points, take aliquots from each reaction and analyze the concentration of the remaining free amino acid using an amino acid analyzer or a suitable HPLC method.

  • Data Analysis: Plot the concentration of the unreacted amino acid against time to determine the reaction rate for each phenylglyoxal derivative with each amino acid. This will provide a quantitative measure of cross-reactivity.

Mandatory Visualization

Below are diagrams illustrating the reaction pathway of phenylglyoxal derivatives with arginine and a typical experimental workflow for assessing protein modification.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Arginine Arginine Residue (in Protein) Intermediate Schiff Base Intermediate Arginine->Intermediate Nucleophilic attack by guanidinium group Glyoxal 4-Fluorophenylglyoxal Hydrate Glyoxal->Intermediate Adduct Stable Cyclic Adduct (Modified Arginine) Intermediate->Adduct Cyclization and Dehydration

Caption: Reaction pathway of this compound with an arginine residue.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Prepare Protein Solution Mix Mix Protein and Reagent Protein->Mix Reagent Prepare Reagent Solution Reagent->Mix Incubate Incubate (Controlled T, Time) Mix->Incubate Quench Quench Reaction Incubate->Quench MS Mass Spectrometry Quench->MS AAA Amino Acid Analysis Quench->AAA Spectro Spectrophotometry Quench->Spectro

Caption: Experimental workflow for assessing protein modification by glyoxal derivatives.

References

A Comparative Guide to 4-Fluorophenylglyoxal Hydrate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Fluorophenylglyoxal hydrate has emerged as a valuable building block in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. Its unique electronic properties, conferred by the fluorine atom, often lead to distinct reactivity and pharmacological profiles in the resulting molecules compared to its non-fluorinated or otherwise substituted analogues. This guide provides a comprehensive comparison of this compound with alternative reagents, focusing on its application in the synthesis of quinoxaline derivatives, a class of compounds renowned for their diverse therapeutic potential.

I. Synthesis of 2-Arylquinoxalines: A Comparative Overview

The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a cornerstone reaction for the synthesis of quinoxalines. In this context, this compound serves as a key 1,2-dicarbonyl precursor, leading to the formation of 2-(4-fluorophenyl)quinoxalines.

Reaction Scheme:

G A o-Phenylenediamine C 2-(4-fluorophenyl)quinoxaline A->C + B This compound B->C Condensation

Caption: General reaction for quinoxaline synthesis.

While numerous methods exist for this transformation employing various catalysts and reaction conditions, a direct comparison of yields and reaction times between this compound and its parent compound, phenylglyoxal hydrate, under identical conditions is not extensively documented in single studies. However, by collating data from various sources, a comparative picture can be drawn.

Table 1: Comparison of Reaction Parameters for the Synthesis of 2-Arylquinoxalines

1,2-Dicarbonyl CompoundCatalyst/SolventReaction TimeYield (%)Reference
This compound EtOH, Room Temp0.5 hNot explicitly stated, but product was pure after filtration[1]
PhenylglyoxalAcetic Acid, Reflux2 h98%[2]
BenzilCuH₂PMo₁₁VO₄₀ on Alumina, Toluene, Room Temp2 h92%[3][4]
BenzilAcidic Alumina, Microwave3 min80-86%[4]
BenzilNone, Rectified Spirit, Reflux30-60 min51-75%[4]

Analysis:

The fluorine atom in this compound is an electron-withdrawing group, which can influence the reactivity of the adjacent carbonyl groups. This electronic effect may lead to faster reaction rates compared to unsubstituted phenylglyoxal under certain conditions. The provided data, although from different studies, suggests that the synthesis of 2-arylquinoxalines is generally efficient with various phenylglyoxal derivatives and other 1,2-dicarbonyl compounds. The choice of catalyst and reaction conditions appears to have a more significant impact on reaction time and yield than the substitution on the phenylglyoxal. Microwave-assisted synthesis, for instance, dramatically reduces reaction times.[4][5]

II. Biological Activity of Fluoro-Substituted Quinoxalines

The introduction of a fluorine atom into a drug candidate can significantly modulate its biological activity, metabolic stability, and pharmacokinetic properties. In the case of quinoxaline derivatives, the presence of a fluorine atom on the phenyl ring at the 2-position is often explored in the development of anticancer agents.

Key Observations from Structure-Activity Relationship (SAR) Studies:

  • Influence of Substituents: The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on both the quinoxaline core and the appended aryl rings.[1][6]

  • Anticancer Activity: Numerous quinoxaline derivatives have demonstrated potent anticancer activity. For example, certain quinoxaline derivatives have shown significant inhibitory effects against various cancer cell lines, including human non-small-cell lung cancer cells.[7]

  • Fluorine Substitution: The substitution of a hydrogen atom with a fluorine atom can alter the electronic and steric properties of the molecule, potentially leading to enhanced binding to biological targets or improved metabolic stability. However, SAR studies have shown that the effect of a fluorine substituent can be complex; in some cases, an electron-withdrawing group like fluorine can decrease activity compared to an electron-releasing group.[1]

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 4b (a quinoxaline derivative)A549 (human non-small-cell lung cancer)11.98 ± 2.59[7]
Compound 4m (a quinoxaline derivative)A549 (human non-small-cell lung cancer)9.32 ± 1.56[7]
5-Fluorouracil (clinical anticancer drug)A549 (human non-small-cell lung cancer)4.89 ± 0.20[7]
Compound 18 (a quinoxaline derivative)MCF-7 (breast adenocarcinoma)22.11 ± 13.3[1]
Doxorubicin (reference drug)Hela, HCT-116, MCF-78.87 ± 0.6, 5.57 ± 0.4, 4.17 ± 0.2[8]

The data indicates that quinoxaline derivatives can exhibit significant anticancer activity, sometimes comparable to established clinical drugs. The specific substitution pattern is crucial for potency.

III. Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are protocols for the synthesis of 2-(4-fluorophenyl)quinoxaline and its non-fluorinated analog, 2-phenylquinoxaline.

Protocol 1: Synthesis of 2-(4-Fluorophenyl)quinoxaline

Materials:

  • Benzene-1,2-diamine (1.5 mmol)

  • 2-(4-fluorophenyl)-2-oxoacetaldehyde monohydrate (this compound) (1.5 mmol)

  • Ethanol (10 ml)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve benzene-1,2-diamine (1.5 mmol) and 2-(4-fluorophenyl)-2-oxoacetaldehyde monohydrate (1.5 mmol) in ethanol (10 ml).[1]

  • Stir the solution at room temperature for 30 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Upon completion of the reaction, the precipitated solid product is collected by filtration and dried to afford the pure 2-(4-fluorophenyl)quinoxaline.[1]

  • Alternatively, after the reaction is complete, add water to the reaction mixture to induce precipitation, followed by filtration to collect the product.[1]

  • If necessary, the product can be recrystallized from an ethanol/water mixture.[1]

G A Dissolve Reactants in Ethanol B Stir at Room Temp (30 min) A->B C Monitor by TLC/HPLC B->C D Filter Precipitate C->D Precipitate forms E Add Water & Filter C->E No precipitate F Recrystallize (optional) D->F E->F G Pure Product F->G

Caption: Workflow for 2-(4-fluorophenyl)quinoxaline synthesis.

Protocol 2: Synthesis of 2-Phenylquinoxaline (Thermal Method)

Materials:

  • o-Phenylenediamine (0.22 g, 2 mmol)

  • Benzoin (an alternative precursor to phenylglyoxal) (0.42 g, 2 mmol)

  • Glacial Acetic Acid (10 mL)

  • Dichloromethane

  • Anhydrous Calcium Chloride

  • Cold Water

Procedure:

  • In a round-bottom flask, combine benzoin (0.42 g, 2 mmol), o-phenylenediamine (0.22 g, 2 mmol), and 10 mL of glacial acetic acid.[2]

  • Heat the mixture to reflux. The progress of the reaction can be monitored by TLC. Continue refluxing for 2 hours.[2]

  • After cooling to room temperature, pour the reaction mixture into cold water.[2]

  • Extract the product with dichloromethane (3 x 10 mL).[2]

  • Dry the combined organic extracts with anhydrous calcium chloride.[2]

  • Evaporate the solvent to obtain the crude product, which can be further purified if necessary.[2]

IV. Conclusion

This compound is a key reagent in the synthesis of 2-(4-fluorophenyl)quinoxalines, which are of significant interest in medicinal chemistry due to their potential biological activities. While direct comparative studies are somewhat limited in the literature, the available data suggests that the reaction conditions and catalytic systems are major determinants of synthetic efficiency. The presence of the fluorine atom in the final quinoxaline product can have a profound, though not always predictable, effect on its biological properties. Further head-to-head comparative studies are warranted to fully elucidate the advantages of using this compound over other alternatives in specific applications. The detailed protocols provided herein offer a solid foundation for researchers to conduct such comparative investigations.

References

A Comparative Guide to the Performance of 4-Fluorophenylglyoxal Hydrate in Diverse Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents and reaction conditions is paramount to ensuring optimal outcomes in the synthesis of complex molecules. 4-Fluorophenylglyoxal hydrate is a key building block in the synthesis of various biologically active heterocyclic compounds. Its performance, however, is significantly influenced by the reaction medium. This guide provides an objective comparison of this compound's performance in different solvents and against common alternatives, supported by experimental data, to aid in the selection of the most effective synthetic route.

Performance in Quinoxaline Synthesis

The synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities, is a common application for α-ketoaldehydes like this compound. The reaction typically involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. The choice of solvent can dramatically impact reaction time and yield.

Table 1: Performance of Aryl-Glyoxal Derivatives in Quinoxaline Synthesis

1,2-Dicarbonyl Compound1,2-Diamine CompoundSolvent/CatalystTimeYield (%)
Benzilo-phenylenediamineToluene / AlCuMoVP2 h92
Benzilo-phenylenediamineEthanol-water / NH₄HF₂-90-98
Benzilo-phenylenediamineDMSO / I₂-78-99
Benzilo-phenylenediamineWater / Cellulose-SO₃H-Im-HSO₄-78-99

Note: This table represents the performance of a general aryl-glyoxal (Benzil) under various conditions to illustrate the impact of the reaction medium. Specific comparative data for this compound was not available.

Performance in Imidazole Synthesis

The Radziszewski reaction is a classic method for synthesizing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. The performance of this compound in this context is expected to be comparable to other aryl-glyoxals. Solvent-free conditions, often assisted by microwave irradiation or catalysts like ammonium chloride, have been shown to be highly effective, leading to high yields and clean reactions.[3]

Table 2: Comparison of Aryl-Glyoxals in 2,4,5-Trisubstituted Imidazole Synthesis

1,2-Dicarbonyl CompoundAldehydeAmmonia SourceCatalyst/SolventTimeYield (%)
Benzil4-ChlorobenzaldehydeAmmonium AcetateNH₄Cl / Solvent-free1 h>50
BenzilBenzaldehydeAmmonium AcetateBTPPC / Solvent-free12 min92
BenzoinBenzaldehydeAmmonium AcetateBTPPC / Solvent-free12 min90
Benzil4-ChlorobenzaldehydeAmmonium AcetateMIL-101(Cr) / Solvent-free10 min95

Note: This table showcases the performance of general aryl-glyoxals in imidazole synthesis. The electron-withdrawing nature of the fluorine atom in this compound may influence reaction rates compared to unsubstituted phenylglyoxal.

The fluorine substituent on the phenyl ring of this compound is an electron-withdrawing group. In the context of quinoxaline and imidazole synthesis, this can influence the electrophilicity of the carbonyl carbons. Generally, electron-withdrawing groups can increase the reactivity of the dicarbonyl compound, potentially leading to faster reaction rates.[1][4]

Experimental Protocols

Synthesis of 2-(4-Fluorophenyl)quinoxaline

This protocol details the synthesis of a quinoxaline derivative from this compound.

Materials:

  • Benzene-1,2-diamine (1.5 mmol)

  • 2-(4-fluorophenyl)-2-oxoacetaldehyde monohydrate (this compound) (1.5 mmol)

  • Ethanol (10 ml)

  • Water

Procedure:

  • A solution of benzene-1,2-diamine (1.5 mmol) and 2-(4-fluorophenyl)-2-oxoacetaldehyde monohydrate (1.5 mmol) in 10 ml of ethanol is stirred at room temperature for 30 minutes.[5]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Upon completion of the reaction, the precipitated solid is collected by filtration and dried to afford the pure product.[5]

  • Alternatively, after the reaction is complete, water can be added to the reaction mixture, and the resulting precipitate is filtered to yield the product.[5]

  • If necessary, the product can be recrystallized from an ethanol/water mixture.[5]

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of quinoxalines and imidazoles, key applications of this compound.

Quinoxaline_Synthesis cluster_reactants Reactants Reactant1 4-Fluorophenylglyoxal Hydrate Condensation Condensation Reactant1->Condensation Condensation Reactant2 o-Phenylenediamine Reactant2->Condensation Condensation Solvent Reaction Medium (e.g., Ethanol, Water) Solvent->Condensation Product 2-(4-Fluorophenyl)quinoxaline Condensation->Product Imidazole_Synthesis cluster_reactants Reactants Reactant1 4-Fluorophenylglyoxal Hydrate Cyclocondensation Cyclocondensation Reactant1->Cyclocondensation Radziszewski Reaction Reactant2 Aldehyde Reactant2->Cyclocondensation Radziszewski Reaction Reactant3 Ammonia Source (e.g., NH4OAc) Reactant3->Cyclocondensation Radziszewski Reaction Conditions Reaction Conditions (e.g., Solvent-free, Catalyst) Conditions->Cyclocondensation Product 2-(4-Fluorophenyl)-4,5-disubstituted Imidazole Cyclocondensation->Product

References

Safety Operating Guide

Proper Disposal of 4-Fluorophenylglyoxal Hydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 4-Fluorophenylglyoxal hydrate, a compound that requires careful management due to its potential health hazards.

Immediate Safety and Handling Precautions

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2][3]. Therefore, adherence to strict safety protocols is mandatory during handling and disposal procedures.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield[1][4].

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact[1][4].

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator[5].

First Aid in Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[1][4].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get medical attention[1][4].

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[1][4].

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell[1][4].

Quantitative Data Summary

For quick reference, the following table summarizes key identifying and safety information for this compound.

PropertyValue
Molecular Formula C8H5FO2 · xH2O
Molecular Weight 152.13 g/mol (anhydrous)
Appearance Solid
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Signal Word Warning

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal service[1][4][5]. Laboratories are legally and ethically bound to ensure that chemical waste is managed in a way that does not endanger health or the environment.

Experimental Workflow for Disposal

start Start: Unused or Waste This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill contain Step 2a: Contain Spill (Sweep up solid, avoid dust) spill->contain Yes package Step 2: Package Waste (Suitable, closed, labeled container) spill->package No contain->package storage Step 3: Temporary Storage (Well-ventilated, designated area) package->storage documentation Step 4: Documentation (Update chemical inventory and waste logs) storage->documentation disposal Step 5: Professional Disposal (Contact approved waste disposal plant) documentation->disposal end End: Proper Disposal Complete disposal->end

Disposal workflow for this compound.

Detailed Methodologies for Disposal:

  • Personal Protective Equipment (PPE): Before handling the waste material, ensure you are wearing the appropriate PPE as detailed above to prevent any accidental exposure.

  • Packaging Waste:

    • For residual solids, carefully sweep them up and place them into a suitable, sealable container for chemical waste[1][4]. Avoid generating dust during this process[1].

    • For unused product, keep it in its original container if possible.

    • Ensure the container is clearly and accurately labeled as hazardous waste, including the chemical name: "Waste this compound".

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated area for hazardous waste[1][5].

    • Keep it away from incompatible materials.

  • Documentation:

    • Update your laboratory's chemical inventory to reflect that the substance has been designated for disposal.

    • Fill out any required hazardous waste logs or forms as per your institution's and local regulations.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company[1][4][5].

    • Do not attempt to dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and is likely a violation of regulations[6].

    • The waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations[1].

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling 4-Fluorophenylglyoxal hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Fluorophenylglyoxal hydrate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and to build a foundation of trust in laboratory safety and chemical handling.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential health effects. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] The signal word for this chemical is "Warning".[1][3]

Hazard Statements:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Immediate precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray.[1] It is essential to wash hands and any exposed skin thoroughly after handling.[1] This chemical should only be used outdoors or in a well-ventilated area.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required if containers are sealed
Weighing and Aliquoting Chemical safety goggles or a full face shield[4][5]Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[6]Fully buttoned laboratory coat or chemical-protective apron[4]Required. Use in a certified chemical fume hood.[7] If not possible, a NIOSH/MSHA approved respirator is necessary.[5]
Solution Preparation and Handling Chemical splash goggles or a full face shield[4][5]Chemical-resistant gloves (e.g., Nitrile)[4]Laboratory coat or chemical-protective apron[4]Required. All work should be performed in a certified chemical fume hood.[7]
Spill Cleanup Chemical splash goggles and a full face shield[4]Heavy-duty chemical-resistant glovesChemical-protective suit or coverallsA NIOSH/MSHA approved full-facepiece airline respirator in positive pressure mode may be necessary depending on the spill size.[5]
Waste Disposal Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatWork in a well-ventilated area or chemical fume hood.

Operational and Disposal Plans

Proper handling, storage, and disposal procedures are essential to prevent accidents and minimize exposure.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (safety glasses, gloves, lab coat) during inspection.

  • Update the chemical inventory with the date of receipt, quantity, and assigned storage location.[8]

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2]

  • Keep the container tightly closed when not in use.[1]

3.2. Experimental Protocol: Weighing and Solution Preparation

This protocol outlines a general procedure for safely weighing the solid and preparing a stock solution.

  • Preparation:

    • Ensure all necessary PPE is worn as specified in the table above.

    • Perform all operations within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Have all necessary equipment (spatula, weigh boat, volumetric flask, solvent, etc.) ready inside the fume hood.

  • Weighing the Solid:

    • To minimize the dispersal of the solid powder, handle the container carefully.

    • Slowly open the container.

    • Use a clean spatula to transfer the desired amount of this compound to a weigh boat on a tared analytical balance.

    • Close the primary container securely immediately after transfer.

  • Preparing the Solution:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Rinse the weigh boat with a small amount of the chosen solvent and add the rinsing to the flask to ensure a complete transfer.

    • Add solvent to the flask, filling it to approximately half of the final volume.

    • Gently swirl the flask to dissolve the compound. A vortex mixer or sonicator can be used if necessary.

    • Once the solid is completely dissolved, add the solvent to the final volume mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Clearly label the solution with the chemical name, concentration, solvent, and date of preparation.[9]

3.3. Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air.[1] If the person is not breathing, give artificial respiration.[1] If symptoms occur, get medical attention.[1]
Ingestion Clean the mouth with water and drink plenty of water afterward.[1] Get medical attention if symptoms occur.[1]
Small Spill Alert personnel in the immediate area. Wear appropriate PPE, including respiratory protection. Use an absorbent material to contain and clean up the spill. Place the waste in a sealed, labeled container for hazardous waste disposal.[4]
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) office or emergency response team immediately.[10]

3.4. Waste Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused solutions should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not pour any waste containing this chemical down the drain.[11]

  • Disposal:

    • All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[1][10]

Visual Workflow and Safety Hierarchy

The following diagrams illustrate the safe handling workflow and the hierarchy of controls for minimizing exposure.

G cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Waste Disposal a Receive Shipment b Inspect Container a->b c Update Inventory b->c d Store in a Cool, Dry, Well-Ventilated Area c->d e Don Appropriate PPE d->e f Work in Fume Hood e->f g Weigh Solid f->g h Prepare Solution g->h i Segregate Waste (Solid & Liquid) h->i j Label Waste Containers i->j k Store Waste Securely j->k l Dispose via EHS k->l

Caption: Workflow for Safe Handling of this compound.

hierarchy cluster_main Hierarchy of Controls for Minimizing Exposure elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe PPE (Least Effective) administrative->ppe

Caption: Hierarchy of Controls for Chemical Safety.

Quantitative Data Summary

The following table provides key quantitative data for this compound.

Property Value Reference
CAS Number 447-43-8[3]
Molecular Formula C8H7FO3[12]
Molecular Weight 170.14 g/mol [12][13]
Physical Form Solid[3]
Melting Point 80-82°C[13]
Purity >95%[12]
Storage Temperature Ambient Storage[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.